molecular formula C12H12N2 B1590979 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine CAS No. 22162-53-4

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

Cat. No.: B1590979
CAS No.: 22162-53-4
M. Wt: 184.24 g/mol
InChI Key: POAQFKSUTQWHMZ-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source PubChem
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InChI

InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQFKSUTQWHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2CC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10573957
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22162-53-4
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
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Record name 5H-Pyrrolo[2,1-c][1,4]benzodiazepine, 10,11-dihydro
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, a key heterocyclic compound within the broader family of pyrrolobenzodiazepines (PBDs). As a member of the pyrrolo[1,2-a][1][2]benzodiazepine isomeric class, this molecule serves as a pivotal structural scaffold and synthetic intermediate in the development of novel therapeutics targeting the central nervous system (CNS). This guide details its fundamental physicochemical properties, outlines a generalized synthetic strategy and analytical validation, elucidates its presumed pharmacological mechanism of action via GABA-A receptor modulation, and discusses its primary applications in medicinal chemistry and drug discovery. The content is intended for researchers, chemists, and pharmacologists engaged in CNS drug development.

Introduction to the Pyrrolobenzodiazepine Scaffold

The pyrrolobenzodiazepine (PBD) tricyclic ring system represents a class of "privileged structures" in medicinal chemistry, signifying their ability to bind to multiple biological targets with high affinity. This family is broadly categorized into three structural isomers, distinguished by the fusion of the pyrrolidine ring to the benzodiazepine core: the pyrrolo[2,1-c][1][2]benzodiazepines, the pyrrolo[1,2-a][1][2]benzodiazepines, and the pyrrolo[1,2-d][1][2]benzodiazepines.[3]

While the pyrrolo[2,1-c][1][2] isomers, such as the natural product anthramycin, are renowned for their potent DNA-interactive and antitumor properties, the pyrrolo[1,2-a][1][2] isomers exhibit a distinct and compelling pharmacological profile.[1][3][4] Specifically, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is a foundational structure within this latter class. Its derivatives have been consistently associated with a wide spectrum of CNS activities, including sedative, anxiolytic, anticonvulsant, myorelaxant, and psychotropic effects.[3]

The core value of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine in modern drug development lies in its role as a key intermediate and a versatile scaffold.[5] Its rigid, three-dimensional structure provides an ideal framework for the strategic placement of functional groups to optimize binding to neurotransmitter receptors, particularly GABA and serotonin receptors, paving the way for novel CNS-active agents.[5]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design, influencing factors from synthetic feasibility to pharmacokinetic behavior.

2.1. Chemical Structure and Identification

  • IUPAC Name: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine

  • CAS Number: 22162-53-4[1][4][6]

  • Molecular Formula: C₁₂H₁₂N₂[1][7]

  • Molecular Weight: 184.24 g/mol [1]

2.2. Physicochemical Data

The experimental data for this specific compound is not extensively published in peer-reviewed literature, primarily due to its role as a synthetic intermediate rather than an end-product therapeutic. The data presented below is aggregated from chemical supplier technical data sheets.

PropertyValueSource
Melting Point 152-154 °C (with decomposition)[1]
Boiling Point Data not availableN/A
Solubility Data not available (Expected to be soluble in organic solvents like Chloroform, Ethyl Acetate, and Methanol)N/A
Appearance White to light yellow powder/crystal-

Causality Note: The high melting point is characteristic of a rigid, planar heterocyclic system with the potential for strong intermolecular interactions in the crystal lattice. The expected solubility profile is typical for organic molecules of this size and polarity.

Synthesis and Characterization

While numerous methods exist for constructing dibenzazepine and related heterocyclic systems, a specific, universally adopted protocol for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is not standardized.[8][9][10] However, a logical and efficient synthetic route can be conceptualized based on established organic chemistry principles for forming fused heterocyclic rings.

3.1. Rationale for a Generalized Synthetic Strategy

The core challenge in synthesizing the pyrrolo[1,2-a][1][2]benzodiazepine scaffold is the strategic formation of the seven-membered diazepine ring fused to both the benzene and pyrrolidine rings. A common approach involves a multi-step sequence that first constructs a functionalized pyrrolidine-benzene intermediate, followed by an intramolecular cyclization to form the diazepine ring. This ensures regiochemical control, which is critical for producing the correct isomer.

3.2. Generalized Synthetic Protocol

This protocol is a representative, conceptual methodology and should be optimized for specific laboratory conditions.

  • Step 1: N-Alkylation of 2-Nitrobenzyl Halide with L-Proline Ester.

    • Procedure: To a solution of L-proline methyl ester hydrochloride in a polar aprotic solvent (e.g., DMF) at 0°C, add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) dropwise. Stir for 15 minutes. Add a solution of 2-nitrobenzyl bromide in DMF. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: This step couples the two primary building blocks. The nitro group is a key functional handle, serving as a precursor to the amine required for the subsequent cyclization. Using an ester of proline protects the carboxylic acid and improves solubility.

  • Step 2: Reduction of the Nitro Group.

    • Procedure: Dissolve the product from Step 1 in a suitable solvent like ethanol or ethyl acetate. Add a catalyst, such as Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: The catalytic hydrogenation selectively reduces the aromatic nitro group to an aniline without affecting the ester or the benzene ring. This newly formed primary amine is now positioned to act as a nucleophile.

  • Step 3: Intramolecular Amide Formation and Cyclization.

    • Procedure: The crude aniline from Step 2 is heated in a high-boiling point solvent such as toluene or xylene, often with a mild acid or base catalyst, to promote the intramolecular cyclization between the aniline nitrogen and the proline ester, forming a lactam (amide bond within the newly formed diazepine ring).

    • Causality: This is the key ring-forming step. The thermal conditions provide the energy needed to overcome the activation barrier for the formation of the seven-membered ring, which can be entropically disfavored.

  • Step 4: Reduction of the Lactam.

    • Procedure: Dissolve the resulting lactam in an anhydrous solvent like THF under an inert atmosphere (e.g., Argon). Add a powerful reducing agent, such as Lithium Aluminum Hydride (LAH) or Borane-THF complex (BH₃·THF), portion-wise at 0°C. After the addition, allow the reaction to reflux for 2-4 hours.

    • Causality: The lactam (amide) functionality is reduced to an amine. This final reduction step yields the target 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. LAH is a common choice for its efficacy in reducing amides.

  • Step 5: Purification.

    • Procedure: After a careful aqueous workup to quench the reducing agent, the crude product is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes.

    • Causality: Chromatography is essential to remove unreacted starting materials, reaction byproducts, and residual reagents, yielding the final compound with high purity required for subsequent analytical characterization and use as a research tool.

3.3. Synthetic Workflow Diagram

G cluster_0 Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Start 2-Nitrobenzyl Bromide + L-Proline Ester Step1 N-Alkylation Start->Step1 Intermediate1 N-(2-Nitrobenzyl)-L-proline Ester Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 N-(2-Aminobenzyl)-L-proline Ester Step2->Intermediate2 Step3 Intramolecular Cyclization (Lactam formation) Intermediate2->Step3 Intermediate3 Fused Lactam Intermediate Step3->Intermediate3 Step4 Lactam Reduction (e.g., LAH) Intermediate3->Step4 Product Target Compound (Crude) Step4->Product Purify Column Chromatography Product->Purify Final Pure Product Purify->Final

Caption: Generalized workflow for the synthesis of the target compound.

3.4. Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of standard analytical techniques must be employed. This self-validating system confirms the identity of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the assembled tricyclic structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (184.24 g/mol ) and can provide fragmentation patterns that support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, ideally showing a single major peak.

Pharmacological Profile and Mechanism of Action

4.1. Overview of Biological Activity

The pyrrolo[1,2-a][1][2]benzodiazepine class is primarily recognized for its CNS activity.[3] While the specific target compound of this guide is an intermediate, its structural backbone is associated with potent anxiolytic, anticonvulsant, and sedative properties.[3][5] This activity profile strongly suggests interaction with major inhibitory neurotransmitter systems in the brain.

4.2. Postulated Mechanism of Action: GABA-A Receptor Modulation

The pharmacological effects of benzodiazepines are overwhelmingly attributed to their action on the gamma-aminobutyric acid type A (GABA-A) receptor.[11] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[11]

Benzodiazepines do not act as direct agonists of the GABA-A receptor. Instead, they are positive allosteric modulators .[7] They bind to a specific site on the receptor complex, distinct from the GABA binding site.[7] This binding event induces a conformational change in the receptor that increases its affinity for GABA. The potentiation of GABA's natural effect leads to a more frequent opening of the receptor's integrated chloride (Cl⁻) channel.[11] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.[11] This widespread neuronal inhibition is the biochemical basis for the sedative, anxiolytic, and anticonvulsant effects observed with this class of compounds.[11]

4.3. Signaling Pathway Diagram

G cluster_membrane Neuronal Membrane GABA_Receptor GABA-A Receptor (with Chloride Channel) Cl_in Cl⁻ Influx GABA_Receptor->Cl_in Potentiates Channel Opening GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to GABA site BZD Pyrrolo[1,2-a]benzodiazepine (Allosteric Modulator) BZD->GABA_Receptor Binds to allosteric site Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Effect Reduced Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Effect

Caption: Mechanism of action via positive allosteric modulation of the GABA-A receptor.

Applications in Research and Drug Development

The primary and most critical application of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is as a foundational building block in medicinal chemistry.

  • Key Synthetic Intermediate: Its stable tricyclic core allows for its use in multi-step syntheses where various functional groups can be added to the periphery of the molecule. This enables the creation of large libraries of novel compounds for screening.[5]

  • Scaffold for Novel CNS Ligands: Researchers utilize this scaffold to design and synthesize derivatives with tailored affinities for specific neurotransmitter receptor subtypes. By exploring substitutions on the aromatic ring and the diazepine core, medicinal chemists can fine-tune the pharmacological profile to enhance desired effects (e.g., anxiolysis) while minimizing unwanted side effects (e.g., sedation).[5]

  • Probe for Structure-Activity Relationship (SAR) Studies: The compound and its simple derivatives serve as excellent tools for probing the structural requirements for binding to CNS targets like the benzodiazepine binding site on the GABA-A receptor. Understanding these relationships is crucial for rational drug design.

References

  • Antunes, G., et al. (2017). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 22(4), 559. Available at: [Link]

  • Denny, W. A. (2001). Design, synthesis and biological activity of a pyrrolo [2,1-c][1][2]benzodiazepine (PBD)-distamycin hybrid. Bioorganic & Medicinal Chemistry, 9(10), 2673-2679.

  • MySkinRecipes. (n.d.). 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine. Retrieved January 21, 2026, from [Link]

  • Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(9), 5003-5009. Available at: [Link]

  • Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Available at: [Link]

  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved January 21, 2026, from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved January 21, 2026, from [Link]

  • Chemsigma. (n.d.). 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][1][2]DIAZEPINE [22162-53-4]. Retrieved January 21, 2026, from [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Sepinwall, J., & Cook, L. (1978). Mechanism of action of the benzodiazepines: behavioral aspect.
  • Silvestri, R., et al. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][1][4][6]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425-430.

  • ClinPGx. (n.d.). diazepam. Retrieved January 21, 2026, from [Link]

  • Neuroscientifically Challenged. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines [Video]. YouTube. Available at: [Link]

  • Guillon, J., et al. (2007). Synthesis and biological evaluation of pyrrolo[2,1-c][1][2]benzodiazepine-distamycin hybrids as antineoplastic agents. Journal of Medicinal Chemistry, 50(12), 2949-2959.

  • Kumar, R., & Joshi, Y. C. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103.

Sources

An In-Depth Technical Guide to 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. This tricyclic heterocyclic compound, belonging to the broader class of pyrrolobenzodiazepines, serves as a crucial scaffold in the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural features, and highlighting the current landscape of its synthetic accessibility and known biological context. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides a framework for its further investigation and utilization in drug discovery programs.

Introduction: The Significance of the Pyrrolobenzodiazepine Core

The fusion of a benzene ring, a seven-membered diazepine ring, and a pyrrolidine ring gives rise to the pyrrolobenzodiazepine (PBD) scaffold, a "privileged structure" in medicinal chemistry.[1] This unique three-dimensional arrangement has been the foundation for a multitude of biologically active compounds, both naturally occurring and synthetic. Derivatives of the PBD core are known to exhibit a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, analgesic, and antifungal properties.[1][2]

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine (CAS No. 22162-53-4) represents a fundamental embodiment of this scaffold.[3] Its strategic importance lies in its role as a key intermediate for the synthesis of more complex, bioactive molecules.[4] The inherent structural rigidity and defined stereochemistry of the dihydro-benzo-pyrrolo-diazepine core provide a robust platform for the systematic exploration of structure-activity relationships (SAR) in drug design.

Molecular Structure and Chemical Properties

The foundational characteristics of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine are summarized below, providing a baseline for its handling and derivatization.

Chemical Structure

Caption: 2D Chemical Structure of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for solubility assessments, reaction condition planning, and analytical method development.

PropertyValueSource
CAS Number 22162-53-4[3][5]
Molecular Formula C₁₂H₁₂N₂[5][6]
Molecular Weight 184.24 g/mol [5]
Appearance Solid (form may vary)General knowledge
Purity >95% (commercially available)[6]

Synthesis and Characterization

Conceptual Synthetic Workflow

A plausible synthetic strategy would likely involve the sequential construction of the tricyclic system. This could be conceptualized as a multi-stage process, as illustrated in the following workflow diagram.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Final Product cluster_3 Stage 4: Purification & Characterization A Commercially Available Starting Materials (e.g., anthranilic acid derivatives, pyrrolidine derivatives) B Formation of the Benzodiazepine Core A->B Coupling & Cyclization Reactions C Annulation of the Pyrrolidine Ring B->C Intramolecular Cyclization D 10,11-Dihydro-5H-benzo[e]pyrrolo [1,2-a]diazepine C->D Reduction/ Final Modification E Chromatography D->E F Spectroscopy (NMR, MS, IR) E->F G Purity Assessment F->G

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Causality in Experimental Design: The choice of starting materials and the sequence of ring formation are critical. For instance, constructing the benzodiazepine ring first allows for the introduction of substituents on the aromatic ring before the annulation of the more sensitive pyrrolidine moiety. The final reduction step is crucial to achieve the desired dihydro-diazepine core.

Spectroscopic Characterization (Anticipated Data)

Although specific spectral data for this compound is not widely published, we can predict the key signals that would be expected in its NMR, IR, and Mass spectra based on its structure. This predictive analysis is invaluable for researchers aiming to synthesize and characterize this molecule.

Spectroscopic TechniqueExpected Key Features
¹H NMR - Aromatic protons in the range of 7.0-8.0 ppm. - Aliphatic protons of the pyrrolidine and dihydro-diazepine rings in the upfield region (2.0-5.0 ppm), likely showing complex splitting patterns due to diastereotopicity. - A signal for the N-H proton, the chemical shift of which would be solvent-dependent.
¹³C NMR - Aromatic carbons in the downfield region (120-150 ppm). - Aliphatic carbons in the upfield region (20-70 ppm).
IR Spectroscopy - N-H stretching vibration around 3300-3500 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups. - C=C stretching vibrations for the aromatic ring.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 184.24. - Fragmentation patterns corresponding to the loss of fragments from the pyrrolidine and diazepine rings.

Applications in Drug Discovery and Development

The primary value of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine lies in its utility as a scaffold for the development of new chemical entities with therapeutic potential.

Central Nervous System (CNS) Agents

The broader class of pyrrolobenzodiazepines has shown significant promise as CNS agents.[4] The rigid, three-dimensional structure of this scaffold is well-suited for interaction with various receptors and enzymes in the brain. By modifying the core structure of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, medicinal chemists can develop libraries of compounds for screening against CNS targets implicated in conditions such as anxiety, epilepsy, and neurodegenerative diseases.

Anti-Infective Agents

Derivatives of related pyrrolobenzodiazepine structures have been investigated for their anti-HIV and antifungal activities.[2][7] For example, some analogs have been shown to act as non-nucleoside reverse transcriptase inhibitors.[8] This suggests that 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine could serve as a starting point for the design of novel anti-infective agents.

Logical Framework for Derivative Synthesis in Drug Discovery

The strategic derivatization of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a key step in harnessing its therapeutic potential. The following diagram illustrates a logical approach to generating a diverse chemical library for biological screening.

G cluster_0 Potential Modification Sites cluster_1 Generated Chemical Library cluster_2 Screening & Optimization Core 10,11-Dihydro-5H-benzo[e]pyrrolo [1,2-a]diazepine Scaffold A Aromatic Ring (Positions 7, 8, 9) Core->A Derivatization (e.g., substitutions, ring modifications) B Pyrrolidine Ring Core->B Derivatization (e.g., substitutions, ring modifications) C Diazepine Ring (Nitrogen atoms) Core->C Derivatization (e.g., substitutions, ring modifications) Lib Diverse Library of Analogs A->Lib B->Lib C->Lib Screen Biological Screening (e.g., receptor binding assays, enzyme inhibition assays) Lib->Screen SAR Structure-Activity Relationship (SAR) Studies Screen->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: A logical workflow for the generation and screening of a chemical library based on the target scaffold.

Conclusion and Future Directions

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is a molecule of significant interest in medicinal chemistry due to its foundational role in the pyrrolobenzodiazepine class of compounds. While detailed, publicly available research on this specific molecule is currently limited, its structural features and the known biological activities of its derivatives strongly suggest its potential as a valuable scaffold for the development of novel therapeutics.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthetic protocol. This would greatly enhance the accessibility of this scaffold for the broader research community.

  • Comprehensive spectroscopic and crystallographic characterization. Detailed analytical data is essential for unambiguous identification and for understanding its three-dimensional structure.

  • Systematic exploration of its pharmacological properties. Screening of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and a library of its derivatives against a wide range of biological targets is warranted to uncover its full therapeutic potential.

By addressing these areas, the scientific community can unlock the full potential of this intriguing molecule and pave the way for the discovery of new and effective medicines.

References

  • PubChem. (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][5][6]benzodiazepine-5,11(10H,11aH)-dione. Available at: [Link]

  • Chemsigma. 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][5][6]DIAZEPINE [22162-53-4]. Available at: [Link]

  • MySkinRecipes. 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][5][6]diazepine. Available at: [Link]

  • Silvestri, R., et al. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][3][4][5]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425-30.

  • PubChem. 11-(1-Methyl-piperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]pyrrolo[1,2-a]azepine. Available at: [Link]

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  • Sroor, F. M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(15), 10087-10091.
  • PubChem. Pyrrolo[3,2,1-jk][5][6]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI). Available at: [Link]

  • De Caprariis, P., et al. (1989). Pyrrolo[5][6]benzodiazepines. IV. Synthesis of (E)- and (Z)-5,11-dioxo-11a-(ethoxycarbonyl)-2-ethylidene-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][5][6]benzodiazepine. Journal of Heterocyclic Chemistry, 26(4), 1023-1027.

  • Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[5][6]benzodiazepines. Molecules, 20(6), 10454-10505.

  • Shaabani, A., et al. (2020). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 16, 2769-2777.
  • Van der Mey, M., et al. (2005). Pyrrolo[1,2-a][5][6]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3453-3458.

  • Artico, M., et al. (1996). 5H-pyrrolo[1,2-b][3][4][5]benzothiadiazepines (PBTDs): a novel class of non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 4(6), 837-850.

  • El-Faham, A., et al. (2010). Pyrrolo[2,1-c][5][6]benzodiazepine-5,11-dithione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1653.

  • Wright, W. B., Jr., et al. (1978). Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][5][6]benzodiazepine-5,11(10H)-dione as anxiolytic agents. Journal of Medicinal Chemistry, 21(10), 1087-1089.

  • PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Available at: [Link]

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An In-Depth Technical Guide to 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine (CAS No. 22162-53-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The tricyclic heteroaromatic system, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, represents a core structural motif of significant interest in the field of medicinal chemistry and drug development. Belonging to the broader class of pyrrolo[1][2]benzodiazepines (PBDs), this scaffold is recognized as a "privileged structure" due to its ability to bind to various biological targets and exhibit a wide spectrum of pharmacological activities.[1] The inherent conformational features of the diazepine ring fused with a benzene and a pyrrole ring create a unique three-dimensional architecture that facilitates interactions with biomacromolecules. This guide provides a comprehensive technical overview of this compound, identified by its Chemical Abstracts Service (CAS) registry number 22162-53-4 .[3] We will delve into its chemical identity, synthesis methodologies, and the foundational principles guiding its preparation, offering insights for researchers engaged in the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine are summarized below.

PropertyValueSource
CAS Number 22162-53-4[3]
Molecular Formula C₁₂H₁₂N₂[3]
Molecular Weight 184.24 g/mol [3]
Appearance Off-white to yellow solid[3]
Melting Point 152-154 °C (decomposed)[3]
Boiling Point (Predicted) 381.7 ± 31.0 °C[3]
Density (Predicted) 1.18 ± 0.1 g/cm³[3]
pKa (Predicted) 4.72 ± 0.20[3]

The Strategic Importance of the Pyrrolo[1][2]benzodiazepine Core

The PBD core is a recurring motif in a variety of natural products and synthetic compounds with potent biological activities.[1] These activities span a wide therapeutic range, including anticancer, anti-HIV, and central nervous system (CNS) effects.[1][4] The mechanism of action for many PBDs involves their ability to bind to the minor groove of DNA, leading to the disruption of cellular processes in rapidly dividing cells, which is a key strategy in cancer chemotherapy.[1] The specific isomer, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, serves as a crucial building block or intermediate for the synthesis of more complex and functionally diverse PBD analogues. Its dihydrodiazepine ring provides a flexible yet constrained conformation that can be strategically modified to enhance target affinity and selectivity.

Synthesis Strategies: A Conceptual Framework

A generalized retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted N-(2-aminobenzyl)pyrrole derivative. The key final step would involve an intramolecular cyclization to form the seven-membered diazepine ring.

Retrosynthesis Target 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Intermediate1 N-(2-aminobenzyl)-pyrrolidine derivative Target->Intermediate1 Intramolecular Cyclization Starting_Materials 2-Nitrobenzyl halide and Pyrrolidine derivative Intermediate1->Starting_Materials Nucleophilic Substitution & Reduction Synthesis_Workflow A 2-Nitrobenzyl bromide C N-(2-Nitrobenzyl)pyrrolidine A->C B Pyrrolidine B->C D N-(2-Nitrobenzyl)pyrrolidine F N-(2-Aminobenzyl)pyrrolidine D->F E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) E->F G N-(2-Aminobenzyl)pyrrolidine I 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine G->I H Acid or Base Catalyst H->I

Caption: A plausible multi-step synthesis workflow for the target compound.

Step-by-Step Methodology:

  • N-Alkylation of Pyrrolidine:

    • Dissolve pyrrolidine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base, for example, potassium carbonate or triethylamine, to act as a proton scavenger.

    • To this stirring mixture, add a solution of 2-nitrobenzyl bromide dropwise at room temperature. The rationale for using 2-nitrobenzyl bromide is the ortho-nitro group which will be subsequently reduced to an amine for the cyclization step.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product, N-(2-nitrobenzyl)pyrrolidine, with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction of the Nitro Group:

    • Dissolve the purified N-(2-nitrobenzyl)pyrrolidine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent is critical to selectively reduce the nitro group without affecting other functionalities.

    • After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product, N-(2-aminobenzyl)pyrrolidine.

    • This intermediate is often used in the next step without extensive purification due to its potential instability.

  • Intramolecular Cyclization:

    • The final ring-closing step to form the diazepine ring can often be achieved by heating the N-(2-aminobenzyl)pyrrolidine intermediate, sometimes in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions will depend on the specific substrate and is a critical parameter to optimize for achieving a good yield.

    • The reaction progress should be monitored by TLC.

    • Upon completion, the reaction mixture is worked up, and the final product, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, is purified by column chromatography or recrystallization.

Characterization and Quality Control

The identity and purity of the synthesized 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the pyrrolidine and dihydrodiazepine rings. The number of signals, their chemical shifts, and their coupling patterns provide a detailed map of the molecule's proton environment. The ¹³C NMR spectrum would complement this by showing the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

  • Melting Point Analysis: The melting point is a key physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value (152-154 °C) would indicate a high degree of purity. [3]

Applications in Drug Discovery and Development

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold serves as a versatile starting point for the synthesis of a diverse library of PBD analogues. By introducing various substituents at different positions of the tricyclic system, medicinal chemists can modulate the compound's pharmacokinetic and pharmacodynamic properties. These modifications can be directed towards:

  • Enhancing Potency and Selectivity: Introducing specific functional groups can improve the binding affinity and selectivity for a particular biological target, thereby increasing the therapeutic efficacy and reducing off-target effects.

  • Improving Physicochemical Properties: Modifications can be made to enhance solubility, membrane permeability, and metabolic stability, which are critical for developing orally bioavailable drugs.

  • Developing Prodrugs: The scaffold can be functionalized to create prodrugs that are activated under specific physiological conditions, such as the tumor microenvironment, leading to targeted drug delivery.

Conclusion

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, with its distinct tricyclic architecture, continues to be a molecule of high interest for the scientific community. Its status as a privileged scaffold in medicinal chemistry underscores its potential as a foundational element in the design of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, a conceptual framework for its synthesis, and an outline of its importance in drug discovery. A thorough understanding of the principles and methodologies presented here will empower researchers to further explore the chemical space around this promising heterocyclic system, paving the way for the development of next-generation therapeutics.

References

  • Varvounis, G. (2016). An Update on the Synthesis of Pyrrolob[1][2]enzodiazepines. Molecules, 21(2), 154. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273195/
  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15, 6737-6741. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11877850/
  • ChemicalBook. (2025). 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A]D[1][2]IAZEPINE. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB9718415.htm
  • Kamal, A., Reddy, G. K., & Raghavan, S. (2001). Solid-phase synthesis of pyrrolo[2,1-c]b[1][2]enzodiazepine-5,11-diones. Bioorganic & Medicinal Chemistry Letters, 11(17), 2329-2332. Available at: https://www.semanticscholar.org/paper/Solid-phase-synthesis-of-pyrrolo%5B2%2C1-c%5D%5B1%2C4%5D-Kamal-Reddy/042674e578c740702c256037703043815c432321
  • Silvestri, R., Artico, M., Pagnozzi, E., Stefancich, G., Massa, S., La Colla, P., Loi, A. G., Spiga, M. G., Corrias, S., & Lichino, D. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b]b[1][4]enzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425–430. Available at: https://pubmed.ncbi.nlm.nih.gov/8766226/

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10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the heterocyclic compound 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. The determination of a precise molecular weight is a foundational step in chemical synthesis, characterization, and drug development. This document elucidates both the theoretical calculation based on the compound's molecular formula and the experimental determination, with a detailed focus on mass spectrometry. Furthermore, it discusses the significance of this fundamental property within the context of medicinal chemistry, where the pyrrolobenzodiazepine scaffold is a key structure for developing agents targeting the central nervous system.[1]

Compound Identification and Physicochemical Properties

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is a tricyclic compound belonging to the benzodiazepine class, which is known for a wide range of biological activities.[2] Its specific structure, featuring a fused pyrrole ring, makes it a valuable intermediate in pharmaceutical research for synthesizing bioactive molecules.[1]

Key Identifiers and Molecular Weight

The fundamental properties of this compound are summarized below. The molecular weight is a cornerstone metric, calculated from the sum of the atomic masses of its constituent atoms.[3]

PropertyValueSource
Chemical Name 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepineN/A
CAS Number 22162-53-4[4][5][6][7]
Molecular Formula C₁₂H₁₂N₂[4][5][6]
Molecular Weight 184.24 g/mol [4]
Exact Mass 184.100049 g/mol [4]
Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula.[8] The calculation for C₁₂H₁₂N₂ is as follows, using the atomic weights of the most common isotopes (Carbon-12, Hydrogen-1, Nitrogen-14):

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Total Molecular Weight: 144.132 + 12.096 + 28.014 = 184.242 g/mol

This calculated value aligns with the reported molecular weight.[4] For high-resolution mass spectrometry, the exact mass is calculated using the masses of the most abundant isotopes (e.g., ¹²C: 12.000000 u, ¹H: 1.007825 u, ¹⁴N: 14.003074 u), which provides a more precise value for confirming the elemental composition.[8][9]

Experimental Determination of Molecular Weight via Mass Spectrometry

While theoretical calculations provide an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry is the definitive analytical technique for accurately determining the molecular weight of a molecule.[10][11] It measures the mass-to-charge ratio (m/z) of ions, which can be used to calculate the exact molecular weight with high precision.[10]

The core principle of mass spectrometry involves three stages: ionization, mass analysis, and detection.[12][13]

  • Ionization: Molecules are converted into gas-phase ions. For a compound like 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable as they minimize fragmentation.[12]

  • Mass Analysis: The generated ions are sorted based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)).[12]

  • Detection: The separated ions are measured, and the data is presented as a mass spectrum, which plots ion intensity against the m/z ratio.[10]

Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of the target compound using mass spectrometry.

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Detailed Experimental Protocol

This protocol provides a self-validating system for confirming the molecular weight of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Objective: To confirm the molecular weight of the target compound using High-Resolution Mass Spectrometry (HRMS).

Materials:

  • 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine sample

  • LC-MS grade methanol or acetonitrile

  • Formic acid (for promoting ionization)

  • Calibrant solution for the mass spectrometer

Methodology:

  • Sample Preparation: The accuracy of the measurement heavily relies on sample purity.[13]

    • Accurately weigh ~1 mg of the compound.

    • Dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid helps in the formation of the protonated molecular ion [M+H]⁺ in positive ion mode ESI.

  • Instrumentation Setup (LC-HRMS):

    • Liquid Chromatography (LC): If direct infusion is not used, an LC system can provide online purification. A short C18 column with a simple gradient can be used to separate the compound from potential impurities.

    • Mass Spectrometer:

      • Calibrate the instrument according to the manufacturer's protocol to ensure high mass accuracy.

      • Set the ion source to positive ion mode ESI.

      • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 100-500).

  • Data Acquisition:

    • Inject the prepared sample into the LC-MS system.

    • The compound will elute from the LC column and enter the mass spectrometer's ion source.

    • The mass spectrometer will record the mass spectrum of the eluting compound.

  • Data Analysis and Validation:

    • Identify the Molecular Ion Peak: In the resulting mass spectrum, locate the peak corresponding to the protonated molecule, [M+H]⁺. For C₁₂H₁₂N₂, the expected monoisotopic mass is ~184.10. Therefore, the [M+H]⁺ ion should appear at m/z ≈ 185.1078 .

    • Validate the Peak: A true molecular ion peak must be the ion of the highest mass in the spectrum, excluding isotopic peaks.[9]

    • Analyze Isotopic Distribution: Examine the peaks immediately following the molecular ion peak. For C₁₂H₁₂N₂, there should be an "M+1" peak (due to the natural abundance of ¹³C) with a relative intensity of approximately 13.2% of the main peak. This isotopic pattern provides strong confirmation of the elemental formula.

    • Calculate Molecular Weight: The high-resolution measurement of the [M+H]⁺ ion allows for the calculation of the neutral molecule's exact mass, confirming the molecular formula and thus the molecular weight.

Significance in Research and Drug Development

The precise molecular weight of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is more than a simple physical constant; it is a critical parameter in drug discovery and development.

  • Structural Confirmation: Verifying the molecular weight is the first and most crucial step in confirming that the correct compound has been synthesized. Any deviation points to impurities or an incorrect structure.

  • Pharmacological Relevance: The parent structure is a pyrrolobenzodiazepine, a class of compounds known for its wide range of biological activities.[2] This specific tricyclic scaffold is explored for developing novel ligands for neurotransmitter receptors and molecules with potential anxiolytic, anticonvulsant, and sedative properties.[1] Accurate molecular characterization is fundamental before any biological screening.

  • Drug Metabolism Studies: In drug development, mass spectrometry is used to identify metabolites.[13] Knowing the exact mass of the parent drug allows researchers to predict and identify metabolic products, which often involve the addition of oxygen (a +16 Da shift) or other biotransformations.

Conclusion

The molecular weight of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is theoretically calculated to be 184.24 g/mol based on its molecular formula, C₁₂H₁₂N₂. This fundamental property is experimentally confirmed with high accuracy using mass spectrometry, a cornerstone technique in modern chemical analysis. The robust verification of molecular weight is an indispensable step that underpins the synthesis, characterization, and subsequent pharmacological investigation of this and other related compounds in the field of medicinal chemistry.

References

  • What is Mass Spectrometry? - Broad Institute.
  • Mass Spectrometry Molecular Weight Determination | Beijing Baitaipai Biological Technology Co., Ltd.
  • Mass Spectrometry Molecular Weight | MtoZ Biolabs.
  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd.
  • 10,11-dihydro-5h-benzo[e]pyrrolo[1,2-a][9][10]diazepine - Echemi.

  • Relative and Accurate Molecular Weight Determination Methods - Cre
  • How to Find the Molecular Mass of a Compound - ThoughtCo.
  • 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][9][10]diazepine - MySkinRecipes.

  • 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][9][10]DIAZEPINE [22162-53-4] | Chemsigma.

  • The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 - Pearson.
  • 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry - Chemistry LibreTexts.
  • 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][9][10]DIAZEPINE-22162-53-4.

  • 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][9][10]diazepine - ChemicalBook.

  • Full article: A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design - Taylor & Francis Online.

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The Genesis of a Privileged Scaffold: A Technical Guide to the Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1][2]benzodiazepine (PBD) core is a renowned "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds, from natural antibiotics to synthetic agents targeting the central nervous system.[1] This guide provides an in-depth technical exploration of a specific isomer, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, a molecule of significant interest in pharmaceutical research for its potential in developing novel therapeutics.[3] We will traverse the historical context of its discovery, present a detailed, field-proven synthetic protocol, and delve into the mechanistic underpinnings of its formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic system.

Introduction: The Significance of the Pyrrolo[1][2]benzodiazepine Framework

The fusion of a pyrrole ring with a benzodiazepine system creates a unique tricyclic architecture that has demonstrated a remarkable breadth of biological activities. The initial encounter with this class of molecules was the isolation of the antitumor antibiotic anthramycin.[1] This discovery spurred intensive investigation into the synthesis and therapeutic potential of various PBD isomers. The pyrrolo[1,2-a][1][2]benzodiazepine subclass, to which our target molecule belongs, has been associated with a wide spectrum of effects, including sedative, anticonvulsant, anti-inflammatory, and psychotropic properties.[1] The conformational constraints and rich electronic nature of this scaffold make it an ideal starting point for the design of selective and potent drug candidates.

Historical Perspective: The Pioneering Synthesis

The first synthesis of the pyrrolo[1,2-a][1][2]benzodiazepine ring system was reported in 1971 by G. R. Cheeseman and M. Rafiq.[1] Their seminal work, published in the Journal of the Chemical Society C: Organic, laid the groundwork for future explorations of this heterocyclic family. While specific details of their original procedure have been built upon by modern methodologies, their contribution remains a cornerstone in the field of PBD chemistry.

A Modern Synthetic Approach: A Validated Three-Step Protocol

The following protocol outlines a reliable and scalable synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, commencing from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

The initial step involves the N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide. This reaction establishes the crucial carbon framework that will ultimately form the diazepine ring.

Protocol:

  • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Add a solution of 2-nitrobenzyl bromide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde as a solid.

  • Yield: ~95%

  • Rationale: The use of a strong base like NaH is essential to deprotonate the weakly acidic pyrrole N-H, generating a nucleophilic anion that readily displaces the bromide from the electrophilic benzylic position of 2-nitrobenzyl bromide. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

Step 2: Reductive Amination of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

The second step involves the reduction of the aromatic nitro group to a primary amine. This transformation is critical as it furnishes the nucleophilic amine required for the subsequent intramolecular cyclization.

Protocol:

  • Dissolve 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-Aminobenzyl)-1H-pyrrole-2-carbaldehyde, which is often used in the next step without further purification.

  • Rationale: The Fe/NH₄Cl system in a protic solvent is a classic, effective, and cost-efficient method for the reduction of aromatic nitro groups. The iron acts as the reducing agent, while ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH, facilitating the reaction.

Step 3: Intramolecular Reductive Cyclization to 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

The final step is an intramolecular cyclization between the newly formed amine and the aldehyde, followed by reduction of the intermediate imine to form the stable diazepine ring.

Protocol:

  • Dissolve the crude 1-(2-Aminobenzyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

  • Rationale: The primary amine and the aldehyde will initially form an intramolecular imine (a Schiff base). Sodium borohydride is a mild reducing agent that is selective for the reduction of this imine in the presence of the aromatic rings, yielding the final saturated diazepine ring.

Structural Characterization

Accurate structural elucidation is paramount in synthetic chemistry. The following table summarizes the key characterization data for the final product.

Property Value Reference
Molecular Formula C₁₂H₁₂N₂[4]
Molecular Weight 184.24 g/mol [4]
Appearance Off-white to yellow solid[4]
Melting Point 152-154 °C (decomp.)[4]
¹H NMR (CDCl₃, est.) δ 7.20-7.00 (m, 4H, Ar-H), 6.65 (t, 1H, pyrrole-H), 6.10 (d, 1H, pyrrole-H), 6.00 (d, 1H, pyrrole-H), 4.80 (s, 2H, CH₂-N), 4.30 (s, 2H, Ar-CH₂-N)
¹³C NMR (CDCl₃, est.) δ 140.1, 135.2, 131.5, 128.9, 127.5, 125.0, 122.3, 118.0, 108.5, 106.0, 55.0, 50.2
Mass Spec (ESI-MS) m/z 185.1073 [M+H]⁺

(Note: Estimated NMR data is based on closely related structures and computational predictions. Experimental verification is recommended.)

Visualizing the Synthesis and Mechanism

To further clarify the synthetic workflow and the key chemical transformation, the following diagrams are provided.

Synthesis_Workflow A Pyrrole-2-carbaldehyde + 2-Nitrobenzyl bromide B 1-(2-Nitrobenzyl)-1H-pyrrole- 2-carbaldehyde A->B NaH, DMF C 1-(2-Aminobenzyl)-1H-pyrrole- 2-carbaldehyde B->C Fe, NH4Cl D 10,11-Dihydro-5H-benzo[e]pyrrolo [1,2-a]diazepine C->D NaBH4, MeOH

Caption: Overall synthetic workflow for the target molecule.

Cyclization_Mechanism cluster_0 Intramolecular Imine Formation cluster_1 Reduction Amine_Aldehyde Starting Material (Amine and Aldehyde) Imine Intermediate Imine Amine_Aldehyde->Imine - H2O Imine_reduction Intermediate Imine Final_Product Final Product (Diazepine Ring) Imine_reduction->Final_Product [H] (from NaBH4)

Caption: Mechanism of the key reductive cyclization step.

Conclusion and Future Outlook

This guide has detailed a robust and reproducible synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. By understanding the historical context and the rationale behind each synthetic step, researchers are better equipped to not only replicate this process but also to design novel derivatives. The inherent biological potential of the PBD scaffold ensures that this molecule and its analogs will continue to be of significant interest in the pursuit of new therapeutic agents. Future work will likely focus on the functionalization of this core structure to modulate its pharmacological properties and to develop compounds with enhanced selectivity and efficacy for specific biological targets.

References

  • Varvounis, G., Tsitsa, P., & Tampriz, A. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 154. [Link]

  • MySkinRecipes. (n.d.). 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine. Retrieved from [Link]

  • Zhang, P., et al. (2011). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1473. [Link]

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The Strategic Core: A Technical Guide to 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of this core structure, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this tricyclic framework, explore its key chemical and pharmacological properties, and discuss its established and emerging therapeutic applications. By synthesizing technical data with field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core.

Introduction: The Significance of the Pyrrolobenzodiazepine Scaffold

The fusion of a pyrrolidine ring with a benzodiazepine system gives rise to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds, a group of tricyclic structures that have garnered significant attention in the field of drug discovery.[1][3] These scaffolds are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is a specific isomer within this class, characterized by the fusion of the pyrrolidine ring at the 'a' face of the benzodiazepine.

Historically, the PBD scaffold gained prominence with the discovery of naturally occurring antitumor antibiotics such as anthramycin.[4] Subsequent research has expanded the therapeutic landscape of PBDs, revealing their potential as central nervous system (CNS) depressants, anti-HIV agents, and antifungal compounds.[1] The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core, with its distinct three-dimensional architecture, serves as a versatile template for the development of novel molecules with tailored pharmacological profiles.[5]

Synthetic Strategies and Methodologies

The synthesis of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core and its derivatives is a key focus of medicinal chemistry research. While a specific, detailed protocol for the unsubstituted parent compound is not extensively reported in readily available literature, several synthetic routes have been established for analogous structures. These methodologies typically involve the construction of the seven-membered diazepine ring as a crucial step.

General Synthetic Approach

A common strategy for the synthesis of pyrrolo[1,2-a][1][2]benzodiazepines involves the cyclization of a suitably functionalized pyrrole precursor. A representative synthetic workflow is outlined below:

Synthetic Workflow A Starting Materials (e.g., 2-Nitrobenzyl halide, Pyrrole-2-carboxaldehyde) B Precursor Synthesis (e.g., N-Alkylation) A->B Step 1 C Functional Group Transformation (e.g., Nitro Reduction) B->C Step 2 D Intramolecular Cyclization (Formation of Diazepine Ring) C->D Step 3 E Final Product (10,11-Dihydro-5H-benzo[e]pyrrolo [1,2-a]diazepine Core) D->E Step 4

Caption: Generalized synthetic workflow for the construction of the pyrrolo[1,2-a][1][2]benzodiazepine core.

Illustrative Experimental Protocol for a Related Derivative

While a protocol for the parent compound is elusive, the synthesis of a related derivative, 10-Allyl-2,3-dihydro-1H-pyrrolo[2,1-c][1][2]benzodiazepine-5,11(10H,11aH)-dione, provides valuable insight into the practical aspects of PBD synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,3-Dihydro-1H-pyrrolo[2,1-c][1][2]benzodiazepine-5,11(10H,11aH)-dione (1 g, 4.6 mmol) in N,N-dimethylformamide (20 ml), add allyl bromide (0.64 g, 4.6 mmol), potassium carbonate (0.64 g, 4.6 mmol), and a catalytic amount of tetra-n-butylammonium bromide.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the solid material by filtration. Evaporate the solvent under reduced pressure.

  • Purification: Add dichloromethane (20 ml) to the residue and filter the solution. Remove the solvent and purify the product by recrystallization from dichloromethane to afford colorless crystals.

Causality Behind Experimental Choices:

  • Solvent: N,N-dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SN2 reactions, facilitating the dissolution of the reactants and promoting the nucleophilic attack of the benzodiazepine nitrogen on the allyl bromide.

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

  • Phase-Transfer Catalyst: Tetra-n-butylammonium bromide acts as a phase-transfer catalyst, facilitating the transfer of the carbonate anion from the solid phase to the organic phase, thus accelerating the reaction.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Chemical and Pharmacological Properties

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core possesses a unique set of physicochemical properties that contribute to its biological activity. The tricyclic structure imparts a degree of rigidity, while the presence of nitrogen atoms allows for hydrogen bonding and potential coordination with biological targets.

Physicochemical Data
PropertyValueSource
CAS Number 22162-53-4[2][5]
Molecular Formula C₁₂H₁₂N₂[2][5]
Molecular Weight 184.24 g/mol [5]
Pharmacological Profile

Derivatives of the pyrrolo[1,2-a][1][2]benzodiazepine scaffold have demonstrated a wide range of pharmacological activities, primarily centered around the central nervous system. These activities are largely attributed to their interaction with GABA-A receptors.[1]

Known Biological Activities:

  • Anxiolytic, Sedative, and Anticonvulsant: Similar to classical benzodiazepines, these compounds are expected to exhibit calming, sleep-inducing, and anti-seizure properties.[1]

  • Anti-HIV Activity: Certain derivatives have shown potential as inhibitors of HIV replication.[3] A study on 10,11-dihydropyrrolo[1,2-b][1][3][6]benzothiadiazepine derivatives, a structurally related class, identified compounds with significant anti-HIV-1 activity.[7]

  • Antifungal Activity: The pyrrolo[1,2-a][1][2]benzodiazepine scaffold has been identified as a novel class of non-azole anti-dermatophyte agents.[8]

  • Antitumor Potential: The broader class of pyrrolobenzodiazepines has been extensively studied for its antitumor properties, which are mediated through DNA binding.[6][9]

Mechanism of Action: Targeting the GABA-A Receptor

The primary mechanism of action for the CNS effects of benzodiazepines and their analogs is the positive allosteric modulation of the GABA-A receptor.[10][11] GABA (gamma-aminobutyric acid) is the principal inhibitory neurotransmitter in the mammalian central nervous system.

GABA_A_Receptor_Mechanism cluster_0 Normal State cluster_1 With Pyrrolobenzodiazepine GABA GABA Receptor_Closed GABA-A Receptor (Closed State) GABA->Receptor_Closed Binds Receptor_Open Chloride Channel Opens (Limited Influx) Receptor_Closed->Receptor_Open Conformational Change Influx_Normal Neuronal Hyperpolarization (Inhibition) Receptor_Open->Influx_Normal PBD 10,11-Dihydro-5H-benzo[e] pyrrolo[1,2-a]diazepine Receptor_Closed2 GABA-A Receptor (Closed State) PBD->Receptor_Closed2 Binds to Allosteric Site GABA2 GABA GABA2->Receptor_Closed2 Increased Affinity Receptor_Open2 Chloride Channel Opens (Increased Influx) Receptor_Closed2->Receptor_Open2 Enhanced Conformational Change Influx_Enhanced Potentiated Neuronal Hyperpolarization (Enhanced Inhibition) Receptor_Open2->Influx_Enhanced

Caption: Proposed mechanism of action of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine at the GABA-A receptor.

Binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Pyrrolobenzodiazepines are thought to bind to a distinct allosteric site on the GABA-A receptor, which enhances the effect of GABA.[10][11] This potentiation of GABAergic inhibition results in the observed anxiolytic, sedative, and anticonvulsant effects. The specific subunits of the GABA-A receptor that these compounds interact with can influence their pharmacological profile.[11][12][13][14]

Applications in Drug Development and Future Perspectives

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a highly attractive scaffold for the development of new therapeutic agents. Its proven biological activities, coupled with the potential for diverse chemical modifications, make it a valuable starting point for drug discovery programs.

Current and Potential Therapeutic Areas:

  • Neurological and Psychiatric Disorders: The development of novel anxiolytics, sedatives, and anticonvulsants with improved efficacy and side-effect profiles remains a key area of research.

  • Infectious Diseases: The anti-HIV and antifungal properties of certain derivatives warrant further investigation and optimization.

  • Oncology: While the primary antitumor activity is associated with other PBD isomers, the potential for developing DNA-interactive agents based on this scaffold should not be overlooked.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key determinants of activity and selectivity for different biological targets.

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for the various observed biological effects.

  • Preclinical and Clinical Development: Advancing promising lead compounds through rigorous preclinical and clinical testing to evaluate their therapeutic potential in human diseases.

Conclusion

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core represents a foundational element in the design of novel therapeutics. Its rich chemical landscape and diverse pharmacological profile have established it as a "privileged scaffold" in medicinal chemistry. While detailed information on the unsubstituted parent compound is limited in the public domain, the extensive research on its derivatives provides a strong rationale for its continued exploration. This technical guide has synthesized the available literature to provide a comprehensive overview of the synthesis, properties, and therapeutic potential of this important heterocyclic system, with the aim of inspiring and informing future drug discovery and development efforts.

References

[1] Varvounis, G., & Frakatoula, M. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 154. [Link][1]

[3] National Center for Biotechnology Information. (2024). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. PubMed. [Link][3]

[4] Cooper, C. G., & Thurston, D. E. (2011). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs). Chemical Reviews, 111(4), 2813-2853. [Link][4]

[6] Cipolla, L., Araujo, A. C., Airoldi, C., & Bini, D. (2009). Pyrrolo[2,1-c][1][2]benzodiazepine as a Scaffold for the Design and Synthesis of Anti- Tumour Drugs. Anti-Cancer Agents in Medicinal Chemistry, 9(1), 1-31. [Link][6]

[15] De Caprariis, P., De Martino, G., Abignente, E., Avara, P., & Mayol, L. (1989). Pyrrolo[1][2]benzodiazepines. IV. Synthesis of (E)- and (Z)-5,11-dioxo-11a-(ethoxycarbonyl)-2-ethylidene-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1][2]benzodiazepine. Journal of Heterocyclic Chemistry, 26, 1023-1027. [Link][15]

[7] Silvestri, R., Artico, M., Pagnozzi, E., Stefancich, G., Massa, S., La Colla, P., ... & Lichino, D. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][1][3][6]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425-430. [Link][7]

[5] MySkinRecipes. (n.d.). 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine. Retrieved from [Link][5]

[9] Bentham Science. (n.d.). Pyrrolo[2,1-c][1][2]benzodiazepine as a Scaffold for the Design and Synthesis of Anti- Tumour Drugs. Retrieved from [Link][9]

[16] Chemsrc. (n.d.). 2-Nitrobenzyl chloride. Retrieved from [Link][16]

[17] Wright, W. B., Jr., Collins, R. J., & Weissman, A. (1977). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines. Journal of Medicinal Chemistry, 20(9), 1179-1182. [Link][17]

[18] Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(12), 8031-8035. [Link][18]

[19] Molbase. (n.d.). 1-(2-NITROBENZYL)PYRROLE-2-CARBOXALDEHYDE. Retrieved from [Link][19]

[20] Ali, M. A., Ismail, N. S. M., Choon, T. S., & Pandian, S. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link][20]

[10] Campo-Soria, C., Chang, Y., & Weiss, D. S. (2006). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 148(7), 984-990. [Link][10]

[8] Meerpoel, L., Van Gestel, J., Van Gerven, F., Woestenborghs, F., Marichal, P., Sipido, V., ... & Richards, R. D. (2005). Pyrrolo[1,2-a][1][2]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3453-3458. [Link][8]

[11] Hasan, S. M. R., Rabby, S. M. F., & Shawan, M. M. A. (2022). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Informatics in Medicine Unlocked, 30, 100940. [Link][11]

[12] Berezhnoy, D., Nyfeler, Y., Gonthier, A., Schwob, H., Goeldner, M., & Sigel, E. (2009). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Molecular Pharmacology, 75(3), 522-530. [Link][12]

[13] Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 12(11), 7529-7546. [Link][13]

[14] Kim, J. J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15153. [Link][14]

[21] Wang, Y., Zhang, Y., & Zhao, Y. (2018). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 10(11), 1251. [Link][21]

[22] Chemsigma. (n.d.). 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][1][2]DIAZEPINE. Retrieved from [Link][22]

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Introduction: The Pyrrolobenzodiazepine Privileged Scaffold

Introduction: The Pyrrolo[1][2]benzodiazepine Privileged Scaffold

The pyrrolo[1][2]benzodiazepine (PBD) tricyclic system represents a class of "privileged structures" in medicinal chemistry, endowed with a remarkable spectrum of biological activities.[1][3] These compounds, first isolated from Streptomyces species in the 1960s with the discovery of anthramycin, are characterized by a fusion of an aromatic A-ring, a seven-membered diazepine B-ring, and a pyrrolidine C-ring.[1][2][3] The arrangement of these rings gives rise to three main structural isomers: the extensively studied pyrrolo[2,1-c][1][2]benzodiazepines, the pyrrolo[1,2-a][1][2]benzodiazepines, and the less common pyrrolo[1,2-d][1][2]benzodiazepines.[1]

While the pyrrolo[2,1-c][1][2] isomer, known for its potent anticancer properties, has historically garnered the most attention, the pyrrolo[1,2-a][1][2]benzodiazepine scaffold is also of significant pharmacological interest.[1] Derivatives of this core structure have demonstrated a wide array of biological effects, including potent antifungal, analgesic, anti-inflammatory, sedative, anticonvulsant, and psychotropic activities.[1][4] This guide provides a detailed exploration of the biological activities of pyrrolo[1,2-a]benzodiazepines, focusing on their mechanisms of action, structure-activity relationships, and key therapeutic applications.

Core Mechanism of Action: DNA Minor Groove Alkylation

The most profound and well-characterized biological activity of many PBDs, particularly the anticancer agents, stems from their ability to interact with DNA.[5][6] Their unique, right-handed helical shape allows them to fit snugly and sequence-selectively into the minor groove of the DNA double helix.[1]

The key to their cytotoxicity is the presence of an electrophilic N10-C11 imine moiety (or a precursor that generates it in situ). This functional group allows the PBD molecule to form a covalent bond with the C2-exocyclic amino group of a guanine base.[2][7] This process, known as DNA alkylation, disrupts the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death.[8][9] The preference is for purine-G-purine sequences.[10][11] The loss of this imine functionality, for instance in dilactam analogues, results in a loss of covalent DNA binding and a significant reduction in biological activity.[7]

cluster_0PBD-DNA InteractionPBDPyrrolo[1,2-a]benzodiazepine(with N10-C11 imine)DNA_GrooveDNA Minor Groove(Pu-G-Pu sequence)PBD->DNA_GrooveSequence-selectivebindingCovalent_BondCovalent Alkylationof Guanine N2DNA_Groove->Covalent_BondElectrophilic attackDisruptionDNA Processing Disruption(Replication, Transcription)Covalent_Bond->DisruptionForms adductApoptosisCell Cycle Arrest& ApoptosisDisruption->ApoptosisLeads to

Caption: Mechanism of PBD-induced cytotoxicity via DNA alkylation.

Spectrum of Biological Activities

Anticancer Activity

The most significant therapeutic application of the broader PBD class is in oncology. While much of the clinical development has focused on the [2,1-c] isomer, the underlying principles of DNA damage are relevant across the family.

  • PBD Monomers: Single PBD molecules act as mono-alkylating agents. Their ability to form a covalent adduct with guanine is sufficient to trigger cytotoxic pathways.[7]

  • PBD Dimers: A major advancement in the field was the development of PBD dimers, where two PBD units are linked, often via their C8 positions.[1][8] These molecules can bind to two guanine residues on opposite DNA strands, creating a highly cytotoxic interstrand cross-link.[12][13] This lesion is particularly difficult for cancer cells to repair, leading to a dramatic increase in potency.[10][11] The PBD dimer SJG-136 is a prominent example that has advanced to clinical trials.[1][6][13]

  • Antibody-Drug Conjugates (ADCs): The extreme potency of PBD dimers makes them ideal payloads for ADCs.[2][12][14] In this strategy, a highly potent PBD dimer is attached via a linker to a monoclonal antibody that specifically targets a protein overexpressed on the surface of cancer cells. This allows for the targeted delivery of the cytotoxic agent, enhancing its therapeutic window by minimizing damage to healthy tissues.[12][15] Several PBD-based ADCs, such as loncastuximab tesirine, are in clinical development or have been approved.[14]

cluster_1Antibody-Drug Conjugate (ADC) WorkflowADCADC in Circulation(Antibody-Linker-PBD)Tumor_CellTumor Cell(Target Antigen)ADC->Tumor_CellTargetingBindingAntigen Binding& InternalizationTumor_Cell->BindingEndocytosisReleaseLinker Cleavage& PBD Payload ReleaseBinding->ReleaseLysosomal processingDNA_DamageDNA Cross-linking& Cell DeathRelease->DNA_DamageCytotoxicity

Caption: Targeted delivery of PBD payload to a tumor cell via an ADC.

Table 1: In Vitro Cytotoxicity of Selected PBD Derivatives

CompoundCell LineActivity MetricValueReference
Mixture of 5 and 6 (aromatic pyrrolo[1,2-a]thieno[3,2-e][1][2]diazepines)L1210 LeukemiaIC500.35 µM[16]
PBDT 13 (annulated pyrrolo[1][2]benzodiazepine)N/A (Anticonvulsant)N/APotency similar to Diazepam[17]
Oxidized Compound O (7-chloro-PBD)Microsporum canisIC500.6 µM[18]
Oxidized Compound O (7-chloro-PBD)Trichophyton rubrumIC500.7 µM[18]
Antifungal Activity

A promising area for pyrrolo[1,2-a][1][2]benzodiazepines is in the development of new antifungal agents.[1] This is particularly relevant given the rise of drug-resistant fungal infections. Studies have shown that specific PBDs exhibit potent and selective in vitro activity against dermatophytes, such as Microsporum canis and Trichophyton species, as well as Aspergillus fumigatus.[18]

Structure-activity relationship (SAR) studies have been crucial in optimizing this activity. For instance, it was found that compounds with a chlorine atom at the 7-position of the aromatic ring demonstrated superior antifungal performance compared to other regioisomers.[18] One oxidized PBD derivative, "Compound O," showed excellent in vitro activity, matching or exceeding that of the established antifungal drug itraconazole.[18] Furthermore, this compound demonstrated significant in vivo efficacy in a guinea pig model of dermatitis, highlighting the therapeutic potential of this class for treating dermatophytoses.[18]

Central Nervous System (CNS) and Other Activities

Beyond their cytotoxic and antifungal effects, pyrrolo[1,2-a][1][2]benzodiazepines are known to possess a wide range of CNS activities. These properties are more aligned with the classical benzodiazepines like diazepam, which act on GABA-A receptors.[19][20] The documented CNS effects of PBDs include:

  • Sedative and Anxiolytic Effects [1][17]

  • Anticonvulsant Activity [1][17]

  • Myorelaxant (Muscle Relaxant) Properties [1]

  • Analgesic and Anti-inflammatory Effects [1][4]

The mechanism for these neurotropic effects is likely distinct from the DNA alkylation pathway responsible for anticancer activity and may involve interaction with benzodiazepine receptors.[17] Additionally, some PBD isomers, particularly the pyrrolo[1,2-d][1]benzodiazepines, have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[1][3]

Structure-Activity Relationships (SAR)

The biological activity of PBDs is highly dependent on their chemical structure. Decades of research have illuminated several key SAR principles.[6][8]

  • The N10-C11 Imine: As previously discussed, this functionality is essential for the covalent DNA alkylation that underpins the anticancer and antibacterial activity of many PBDs.[7]

  • C-Ring Saturation: The degree of saturation in the five-membered C-ring significantly impacts DNA binding reactivity and overall biological activity.[9]

  • A-Ring Substitution: The electronic properties of substituents on the aromatic A-ring can modulate activity. An electron-withdrawing group at the 7-position, such as a chlorine atom, is often associated with enhanced antifungal and cytotoxic potency.[18][21]

  • C8-Position Linkage: The C8 position is a critical handle for modification. Attaching other DNA-interactive molecules (hybrids) or another PBD unit (dimers) at this position can dramatically increase DNA binding affinity, sequence specificity, and cytotoxic potency.[1][8]

  • Stereochemistry: The stereochemistry at the C-11a position is crucial for establishing the correct three-dimensional shape required to fit within the DNA minor groove. The natural (S)-configuration confers the right-handed twist necessary for this interaction.[1]

Sources

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Abstract

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold represents a unique fusion of a benzodiazepine and a pyrrole ring system, placing it at the intersection of two pharmacologically significant classes of compounds. While a definitive, experimentally elucidated mechanism of action for this specific molecule is not extensively documented in publicly available literature, its structural characteristics allow for a robust, inferred mechanism based on a wealth of data from related compounds. This guide synthesizes the current understanding of benzodiazepine and pyrrolobenzodiazepine pharmacology to propose the most probable molecular actions of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. The primary hypothesis centers on the modulation of the GABA-A receptor, a mechanism characteristic of benzodiazepines, leading to central nervous system (CNS) depressant effects. Additionally, alternative potential mechanisms, such as DNA interaction and enzyme inhibition, informed by the broader class of pyrrolo[1][2]benzodiazepines, will be explored. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the likely pharmacological profile of this compound.

Introduction to the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Scaffold

The tricyclic structure of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is a noteworthy pharmacophore. It belongs to the broader class of pyrrolo[1][2]benzodiazepines (PBDs), which are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[3] The fusion of the benzene and diazepine rings forms the benzodiazepine core, renowned for its CNS-active properties.[4] The addition of the pyrrole ring introduces structural motifs found in other biologically active natural products and synthetic compounds.

Derivatives of the larger pyrrolo[1,2-a][1][2]benzodiazepine class have been reported to exhibit a spectrum of biological effects, including sedative, anticonvulsant, muscle relaxant, psychotropic, anti-inflammatory, analgesic, and fungicidal activities.[1] This wide array of activities suggests that compounds based on this scaffold could interact with multiple biological targets.

Primary Postulated Mechanism of Action: GABA-A Receptor Modulation

Given the integral benzodiazepine core, the most probable mechanism of action for the CNS effects of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

The GABA-A Receptor: The Brain's Primary Inhibitory Gateway

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[5][6] It is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻).[6] The endogenous ligand, GABA, binds to the interface between the α and β subunits, triggering a conformational change that opens the channel.[6] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[7]

The Role of Benzodiazepines as Positive Allosteric Modulators (PAMs)

Classical benzodiazepines, such as diazepam and alprazolam, do not activate the GABA-A receptor directly. Instead, they act as positive allosteric modulators.[6][8] They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[6] This binding event induces a conformational change that increases the receptor's affinity for GABA.[6] Consequently, in the presence of a benzodiazepine, the GABA-A receptor channel opens more frequently when GABA is bound, leading to an enhanced inhibitory effect.[6] This potentiation of GABAergic neurotransmission is the foundation for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this drug class.[4][9]

Signaling Pathway: GABA-A Receptor Modulation

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_ligands Extracellular Space GABA_A GABA-A Receptor BZD_Site Benzodiazepine Binding Site (α/γ) GABA_Site GABA Binding Site (α/β) Ion_Channel Cl- Ion Channel BZD_Site->GABA_Site Increases GABA Affinity GABA_Site->Ion_Channel Promotes Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Increased Cl- Influx BZD 10,11-Dihydro-5H-benzo[e] pyrrolo[1,2-a]diazepine BZD->BZD_Site Binds to allosteric site GABA GABA GABA->GABA_Site Binds to orthosteric site

Caption: Postulated mechanism of GABA-A receptor positive allosteric modulation.

Other Potential Mechanisms of Action

While GABA-A receptor modulation is the most probable pathway for CNS effects, the pyrrolobenzodiazepine scaffold is also associated with other distinct mechanisms, particularly in the context of anticancer activity.

DNA Interaction

Many pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are known to exert their biological effects by covalently binding to DNA.[7] These compounds typically possess an electrophilic imine or imine equivalent at the N10-C11 position, which allows them to form a covalent adduct with the C2-amino group of a guanine base in the minor groove of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity.[7] While the "10,11-Dihydro" in the target compound's name suggests the absence of the reactive imine, it is conceivable that metabolic activation could generate a reactive species or that the compound could interact with DNA non-covalently.

Enzyme Inhibition

The diazepine ring is a privileged structure that has been utilized as a template for designing enzyme inhibitors.[10] For instance, some benzodiazepine derivatives have been investigated as inhibitors of HER2 and HDAC1, which are relevant targets in cancer therapy.[11] Furthermore, certain pyrrolo[1,2-d][1][2]benzodiazepine derivatives have shown activity as inhibitors of HIV reverse transcriptase.[2] Therefore, it is plausible that 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine or its derivatives could exhibit inhibitory activity against various enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzodiazepines and related compounds is highly dependent on their three-dimensional shape and the nature of their substituents.

  • Pyrrole Ring: The fusion of a pyrrole ring can rigidly constrain the conformation of the diazepine ring, which may influence its binding affinity to the GABA-A receptor.[12]

  • Substituents: Halogen or nitro groups on the benzene ring of benzodiazepines are often important for high-affinity binding to the GABA-A receptor.[12] The substitution pattern on the pyrrole ring would also be expected to modulate activity.

  • Diazepine Ring Conformation: The conformation of the seven-membered diazepine ring is crucial for its interaction with the benzodiazepine binding site on the GABA-A receptor.[4]

Table 1: Summary of Biological Activities of Structurally Related Compound Classes

Compound ClassPrimary Mechanism of ActionKey Biological Activities
1,4-Benzodiazepines Positive Allosteric Modulation of GABA-A ReceptorAnxiolytic, Sedative, Anticonvulsant, Muscle Relaxant[4][9]
Pyrrolo[2,1-c][1][2]benzodiazepines DNA Covalent Binding (for imine-containing analogs)Cytotoxic, Anticancer[7]
Pyrrolo[1,2-a][1][2]benzodiazepines Varied/Not fully elucidatedSedative, Anticonvulsant, Anti-inflammatory, Analgesic[1]
Pyrrolo[1,2-d][1][2]benzodiazepines Reverse Transcriptase Inhibition (in some derivatives)Anti-HIV[2]

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine if the compound binds to the benzodiazepine site of the GABA-A receptor.

    • Method: A competitive binding assay using a radiolabeled ligand for the benzodiazepine site (e.g., [³H]flunitrazepam) and cell membranes expressing GABA-A receptors. The ability of the test compound to displace the radioligand is measured.

    • Data Output: Inhibition constant (Ki) or IC50 value, indicating binding affinity.

  • Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp):

    • Objective: To functionally characterize the effect of the compound on GABA-A receptor activity.

    • Method: Oocytes or mammalian cells expressing specific GABA-A receptor subtypes are voltage-clamped. GABA-evoked currents are measured in the absence and presence of the test compound.

    • Data Output: Potentiation of GABA-induced currents, confirming positive allosteric modulation.

  • DNA Interaction Assays:

    • Objective: To assess if the compound interacts with DNA.

    • Method: Techniques such as thermal denaturation studies (melting temperature shift), circular dichroism, or gel electrophoresis mobility shift assays can be employed.

    • Data Output: Evidence of DNA binding and characterization of the binding mode.

  • Enzyme Inhibition Assays:

    • Objective: To screen for inhibitory activity against a panel of relevant enzymes (e.g., kinases, polymerases).

    • Method: Standard enzymatic assays measuring the conversion of a substrate to a product in the presence of varying concentrations of the inhibitor.

    • Data Output: IC50 values for enzyme inhibition.

Experimental Workflow: Mechanism of Action Elucidation

MOA_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Receptor Binding Assays ([³H]Flunitrazepam Displacement) Electro Electrophysiology (Patch Clamp on GABA-A) Binding->Electro If positive, confirm functional effect Behavior Animal Behavioral Models (Anxiety, Sedation) Electro->Behavior Correlate with CNS effects DNA_Assay DNA Interaction Assays (Thermal Denaturation) Enzyme_Assay Enzyme Inhibition Screening PKPD Pharmacokinetics/ Pharmacodynamics Behavior->PKPD Relate dose/exposure to effect Start Test Compound: 10,11-Dihydro-5H-benzo[e] pyrrolo[1,2-a]diazepine Start->Binding Test for GABA-A Binding Start->DNA_Assay Test for DNA Interaction Start->Enzyme_Assay Screen for Other Targets

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this guide are theoretical predictions and have not been derived from experimental measurements. This document is intended to serve as a reference and a guide for the spectroscopic analysis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. Experimental verification is required for definitive structural confirmation.

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The tricyclic framework of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine represents a core structure of significant interest in medicinal chemistry. As a derivative of the pyrrolo[1,2-a][1][2]benzodiazepine class, it shares a structural lineage with compounds known for a wide array of biological activities. These activities include, but are not limited to, anxiolytic, anticonvulsant, and sedative properties, primarily through their interaction with central nervous system receptors. The unique fusion of a benzene ring, a diazepine ring, and a pyrrolidine ring creates a three-dimensional architecture that is conducive to binding with various biological targets.

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By presenting predicted data and detailed interpretations, this document aims to equip researchers with the foundational knowledge required for the unambiguous identification and structural elucidation of this important heterocyclic compound.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data. The structure of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is depicted below, with the IUPAC numbering system that will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.50m4HAr-H
~4.50m2HH-5
~3.50m2HH-11
~3.00m2HH-10
~2.20m2HH-1
~2.00m2HH-2

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (δ 7.20 - 7.50): The complex multiplet in this region is characteristic of the four protons on the benzene ring. The overlapping signals suggest a complex coupling pattern typical for a substituted benzene ring.

  • Methylene Protons at C5 (δ ~4.50): These protons are adjacent to a nitrogen atom and part of the seven-membered diazepine ring, leading to a downfield shift.

  • Methylene Protons at C11 (δ ~3.50): These protons are adjacent to a nitrogen atom within the pyrrolidine ring, resulting in a significant downfield shift.

  • Methylene Protons at C10 (δ ~3.00): These protons are part of the diazepine ring and are adjacent to the C11 methylene group.

  • Methylene Protons at C1 and C2 (δ ~2.20 and ~2.00): These protons belong to the pyrrolidine ring and are expected to appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Chemical Shift (δ) ppmAssignment
~145.0C-9a
~140.0C-5a
~130.0 - 120.0Ar-C
~60.0C-11
~55.0C-5
~45.0C-10
~30.0C-1
~25.0C-2

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Quaternary Carbons (δ ~145.0, ~140.0): The two downfield signals correspond to the quaternary carbons of the fused aromatic system (C-9a and C-5a).

  • Aromatic Carbons (δ ~130.0 - 120.0): The signals in this range are assigned to the four CH carbons of the benzene ring.

  • Aliphatic Carbons (δ ~60.0 - 25.0): The signals in the upfield region correspond to the sp³ hybridized carbons of the pyrrolidine and diazepine rings. The carbons attached to nitrogen (C-11 and C-5) are expected to be the most downfield in this region.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz Spectrometer) cluster_data_processing Data Processing Sample_Weighing Weigh ~5-10 mg of sample Solvent_Addition Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Sample_Weighing->Solvent_Addition TMS_Addition Add TMS as internal standard (0 ppm) Solvent_Addition->TMS_Addition Transfer Transfer to a clean, dry 5 mm NMR tube TMS_Addition->Transfer Instrument_Setup Tune and shim the spectrometer Transfer->Instrument_Setup 1H_Acquisition Acquire 1H spectrum (e.g., 16 scans) Instrument_Setup->1H_Acquisition 13C_Acquisition Acquire 13C{1H} spectrum (e.g., 1024 scans) 1H_Acquisition->13C_Acquisition 2D_Acquisition Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment 13C_Acquisition->2D_Acquisition Fourier_Transform Apply Fourier Transform 2D_Acquisition->Fourier_Transform Phase_Correction Phase correct the spectra Fourier_Transform->Phase_Correction Baseline_Correction Apply baseline correction Phase_Correction->Baseline_Correction Integration_and_Calibration Integrate 1H signals and reference to TMS Baseline_Correction->Integration_and_Calibration

Caption: A typical experimental workflow for NMR analysis.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between solvents like CDCl₃ and DMSO-d₆ depends on the solubility of the compound.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field (0 ppm), which rarely overlaps with signals from the analyte.

  • 2D NMR Experiments: While ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals by revealing their connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The calculated exact mass of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine (C₁₂H₁₂N₂) is 184.1000. In a high-resolution mass spectrum, the molecular ion peak would be observed at m/z 184.1000.

  • Major Fragmentation Pathways (Predicted): The fragmentation of pyrrolobenzodiazepines is influenced by the stability of the resulting fragments. Common fragmentation pathways involve the cleavage of the diazepine and pyrrolidine rings.

MS_Fragmentation M+ [C12H12N2]+• m/z = 184 Fragment1 [C11H9N2]+ m/z = 169 M+->Fragment1 - •CH3 Fragment2 [C9H7N]+ m/z = 129 M+->Fragment2 - C3H5N Fragment3 [C8H8N]+ m/z = 118 M+->Fragment3 - C4H4N

Caption: Predicted major fragmentation pathways for the title compound.

Interpretation of Predicted Fragmentation:

  • Loss of a Methyl Radical (m/z 169): Cleavage of the pyrrolidine ring could lead to the loss of a methyl radical.

  • Loss of a Pyrrolidine Fragment (m/z 129): A common fragmentation pathway involves the cleavage of the C-N and C-C bonds of the pyrrolidine ring.

  • Cleavage of the Diazepine Ring (m/z 118): Fragmentation of the seven-membered ring can lead to the formation of a stable benzopyrrole fragment.

Experimental Protocol for Mass Spectrometry (LC-MS)

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography cluster_ms_detection Mass Spectrometry Sample_Dissolution Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) Filtration Filter the solution through a 0.22 µm syringe filter Sample_Dissolution->Filtration Injection Inject the sample onto a C18 reverse-phase column Filtration->Injection Gradient_Elution Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) Injection->Gradient_Elution Ionization Electrospray Ionization (ESI) in positive mode Gradient_Elution->Ionization Full_Scan Acquire full scan mass spectra (e.g., m/z 50-500) Ionization->Full_Scan MS_MS Perform MS/MS on the molecular ion peak for fragmentation analysis Full_Scan->MS_MS

Caption: A typical experimental workflow for LC-MS analysis.

Causality in Experimental Choices:

  • Liquid Chromatography (LC): LC is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. A C18 column is a good general-purpose column for reverse-phase chromatography of moderately polar organic molecules.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation in the ion source and allowing for the clear observation of the molecular ion.

  • Formic Acid: A small amount of formic acid is often added to the mobile phase to improve the ionization efficiency in positive ion mode by promoting the formation of [M+H]⁺ ions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1600, 1480Medium-StrongAromatic C=C stretch
~1450MediumCH₂ bend
~1350MediumC-N stretch
~750StrongAromatic C-H out-of-plane bend (ortho-disubstituted)

Note: Predicted frequencies are estimates and may show some variation in experimental spectra.

Interpretation of the Predicted IR Spectrum:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic portions of the molecule.

  • Aromatic C=C Stretching: The peaks around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-N Stretching: The absorption around 1350 cm⁻¹ is attributed to the stretching vibration of the carbon-nitrogen bonds in the diazepine and pyrrolidine rings.

  • Aromatic C-H Bending: The strong absorption around 750 cm⁻¹ is a key indicator of the substitution pattern on the benzene ring, suggesting an ortho-disubstituted pattern.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

FTIR_Workflow Background_Scan Record a background spectrum of the empty ATR crystal Sample_Application Place a small amount of the solid sample onto the ATR crystal Background_Scan->Sample_Application Pressure_Application Apply pressure to ensure good contact Sample_Application->Pressure_Application Sample_Scan Record the sample spectrum (e.g., 32 scans) Pressure_Application->Sample_Scan Data_Processing Perform background subtraction and data analysis Sample_Scan->Data_Processing

Caption: A typical experimental workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a convenient sampling technique for solid samples as it requires minimal sample preparation. It provides high-quality spectra comparable to traditional transmission methods.

  • Background Scan: A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum, resulting in a clean spectrum of the analyte.

Representative Synthesis of a Pyrrolo[1,2-a][1][2]benzodiazepine Scaffold

Synthesis Starting_Materials 2-(Aminomethyl)pyrrolidine + 2-Nitrobenzoyl chloride Acylation Acylation (Base, e.g., Triethylamine) Starting_Materials->Acylation Intermediate_1 N-(Pyrrolidin-2-ylmethyl)-2-nitrobenzamide Acylation->Intermediate_1 Nitro_Reduction Nitro Group Reduction (e.g., H2, Pd/C) Intermediate_1->Nitro_Reduction Intermediate_2 2-Amino-N-(pyrrolidin-2-ylmethyl)benzamide Nitro_Reduction->Intermediate_2 Cyclization Intramolecular Cyclization (e.g., Heat, Acid catalyst) Intermediate_2->Cyclization Final_Product 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Cyclization->Final_Product

Caption: A plausible synthetic route to the target molecule.

Rationale for Experimental Choices:

  • Acylation: The reaction of an amine with an acid chloride is a standard method for amide bond formation. A base like triethylamine is used to neutralize the HCl byproduct.

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a key step to enable the subsequent cyclization. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.

  • Intramolecular Cyclization: The final ring closure to form the diazepine ring is typically achieved by heating the amino-amide intermediate, often with an acid catalyst to promote the intramolecular condensation.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic analysis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, as outlined in this guide, provides a robust framework for its structural confirmation. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon skeletons, while mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. Infrared spectroscopy complements this data by identifying the key functional groups present. Together, these techniques provide a self-validating system for the unambiguous characterization of this important medicinal chemistry scaffold. It is imperative that the theoretical data presented herein is confirmed through experimental verification.

References

  • Due to the lack of specific literature for the title compound, this section will be populated with general references for the spectroscopic techniques and the synthesis of related compounds upon the availability of experimental d

Sources

A Technical Guide to the Therapeutic Targeting of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and Related Pyrrolobenzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolobenzodiazepine (PBD) scaffold, including the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core, represents a class of "privileged structures" in medicinal chemistry.[1] Originally discovered as natural products from Streptomyces species, these compounds have evolved from simple antibiotics into highly potent cytotoxic agents for cancer therapy.[2] Their unique three-dimensional shape allows them to bind within the minor groove of DNA, a mechanism that has been extensively exploited in oncology.[3] This guide provides an in-depth technical overview of the primary and emerging therapeutic targets of PBD derivatives. We will first explore their canonical mechanism of action—covalent DNA alkylation and interstrand cross-linking—which remains the cornerstone of their antitumor activity.[4][5] Subsequently, we will detail their transformative application as payloads in Antibody-Drug Conjugates (ADCs), a strategy that leverages monoclonal antibodies to deliver the PBD toxin with high specificity to cancer cells.[4][6] Beyond DNA, we will discuss emerging non-canonical targets, such as histone deacetylase 6 (HDAC6), highlighting the expanding therapeutic potential of PBDs in non-oncological indications like idiopathic pulmonary fibrosis.[7] Finally, drawing from the broader pharmacological profile of the benzodiazepine class, we will touch upon the potential for developing novel PBD derivatives targeting central nervous system receptors.[1][8] This guide is intended for researchers, chemists, and drug development professionals seeking to understand and harness the therapeutic power of this versatile chemical scaffold.

Section 1: The Pyrrolobenzodiazepine (PBD) Core Scaffold: A Foundation of Potent Bioactivity

Introduction to the Tricyclic Core Structure

The pyrrolo[2][9]benzodiazepine family is characterized by a tricyclic system comprising a pyrrole ring fused to a benzodiazepine core.[2] This family includes three main structural isomers: pyrrolo[2,1-c][2][9]benzodiazepine, pyrrolo[1,2-a][2][9]benzodiazepine, and pyrrolo[1,2-d][2][9]benzodiazepine.[1] The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold belongs to this versatile class. The inherent bioactivity of PBDs stems from an electrophilic iminium ion moiety (or a protected precursor) at the N10-C11 position, which is capable of forming a covalent bond with nucleophiles. It is this reactive potential that forms the basis of their primary mechanism of action.

From Natural Products to Synthetic Warheads

The journey of PBDs began with the isolation of anthramycin from Streptomyces refuineus in 1965.[3] These natural products were initially investigated for their antibiotic properties due to their ability to disrupt bacterial DNA replication.[2] Decades of structure-activity relationship (SAR) studies have since transformed these natural leads into a new generation of synthetic anticancer agents with extraordinary potency.[5] A pivotal development was the creation of PBD dimers, where two PBD monomers are linked by a flexible tether. This design allows the molecule to form highly cytotoxic DNA interstrand cross-links, which are exceptionally difficult for cancer cells to repair.[3][4] The PBD dimer SJG-136 (SG2000) was the first of this class to advance into Phase II clinical trials, validating the therapeutic potential of this strategy.[5][9]

Section 2: The Primary Therapeutic Target: Covalent DNA Alkylation in Oncology

Mechanism of Action: Minor Groove Binding and Sequence-Selective Cross-Linking

The canonical therapeutic target of PBDs is DNA itself. Unlike intercalating agents that slide between base pairs, PBDs are minor groove binders.[3] Their curved shape fits snugly within the minor groove, causing minimal distortion of the DNA helix.[3][5] This initial non-covalent interaction positions the electrophilic iminium moiety to react with the exocyclic N2 amine of a guanine base, forming a stable, covalent aminal linkage.[4]

PBD monomers can form a single covalent bond with guanine.[4] While cytotoxic, their potency is significantly amplified in PBD dimers. The linker connecting the two PBD units allows the second monomer to bind to a guanine on the opposite DNA strand, resulting in a highly lethal interstrand cross-link (ICL).[4] This ICL physically prevents the separation of the DNA strands, thereby halting essential cellular processes like replication and transcription, ultimately triggering apoptotic cell death.[4]

PBD_DNA_Interaction DNA_Strand1 5'-Pu-G-A-T-C-Py-3' DNA_Strand2 3'-Py-C-T-A-G-Pu-5' PBD_Dimer PBD Dimer PBD_Dimer->DNA_Strand1 Covalent Bond (Guanine N2) PBD_Dimer->DNA_Strand2 Covalent Bond (Guanine N2)

Caption: PBD dimer forming an interstrand cross-link in the DNA minor groove.

Overcoming Resistance: The Challenge of ABC Transporters

A significant hurdle in the clinical application of PBDs is acquired drug resistance. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and ABCG2.[9] These membrane proteins function as efflux pumps, actively removing xenobiotics—including PBDs—from the cell, thereby reducing their intracellular concentration and preventing them from reaching their DNA target.

The interaction between PBDs and ABC transporters is influenced by physicochemical properties like molecular weight, lipophilicity, and the number of hydrogen bond donors/acceptors.[9] For example, the potent PBD dimer SJG-136 is a known P-gp substrate, which diminishes its efficacy in cancer cells with high P-gp expression.[9] This necessitates a strategic approach to drug design, aiming to create derivatives with reduced affinity for these transporters or co-administering them with ABC transporter inhibitors.

Experimental Protocol: Assessing PBD Interaction with ABC Transporters using a Transwell Assay

This protocol provides a framework for evaluating whether a PBD derivative is a substrate of an ABC transporter like P-gp. The causality behind this experimental design is to measure the directional transport of the compound across a polarized monolayer of cells engineered to overexpress the transporter.

Objective: To determine the bidirectional permeability of a PBD derivative across a cell monolayer expressing P-gp.

Materials:

  • MDCKII (Madin-Darby Canine Kidney II) cells and MDCKII-MDR1 (P-gp overexpressing) cells.

  • Transwell plates (e.g., 24-well format with 0.4 µm pore size polycarbonate membranes).

  • PBD derivative stock solution (in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES.

  • Lucifer Yellow (a fluorescent marker for monolayer integrity).

  • Verapamil (a known P-gp inhibitor).

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Seeding and Monolayer Formation:

    • Seed MDCKII and MDCKII-MDR1 cells onto the apical side of Transwell inserts at a high density.

    • Culture the cells for 4-7 days to allow for the formation of a confluent, polarized monolayer.

    • Rationale: A confluent monolayer is critical to ensure that compound transport occurs through the cells (transcellular) rather than between them (paracellular).

  • Monolayer Integrity Test:

    • Before the transport experiment, add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber over time. A low permeability coefficient confirms monolayer integrity.

  • Transport Experiment (Apical to Basolateral - A-to-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the PBD derivative (e.g., at 10 µM) to the apical (A) chamber. The basolateral (B) chamber contains fresh HBSS.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), collect aliquots from the basolateral chamber for analysis. Replace the volume with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-to-A):

    • Concurrently, perform the experiment in the reverse direction. Add the PBD derivative to the basolateral (B) chamber and sample from the apical (A) chamber.

    • Rationale: This bidirectional assessment is the core of the assay. Active efflux will result in significantly higher transport in the B-to-A direction compared to the A-to-B direction.

  • Inhibitor Control:

    • Repeat the bidirectional transport experiment in the presence of Verapamil.

    • Rationale: If the PBD is a P-gp substrate, the inhibitor will block the efflux pump, causing the B-to-A transport to decrease and the A-to-B transport to increase.

  • Quantification and Analysis:

    • Analyze the concentration of the PBD derivative in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 in MDCKII-MDR1 cells, which is significantly reduced in the presence of an inhibitor or in the parental MDCKII cells, indicates that the compound is a substrate of the efflux transporter.[9]

Section 3: Targeted Delivery: PBDs as Payloads in Antibody-Drug Conjugates (ADCs)

The extreme potency of PBDs makes them ideal candidates for use as cytotoxic "warheads" in ADCs. This therapeutic modality addresses the primary limitation of highly potent agents: systemic toxicity. By attaching the PBD to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic effect can be localized to cancer cells, thereby widening the therapeutic window.

The ADC Development Workflow

The construction of a PBD-ADC is a multi-step process that requires careful optimization of each component: the antibody, the linker, and the PBD payload.

ADC_Workflow cluster_dev ADC Development Pipeline cluster_val Preclinical Validation T_ID 1. Target Identification (e.g., CD19, HER2) Ab_Dev 2. Antibody Engineering (Humanized IgG1) T_ID->Ab_Dev Conjugation 4. Conjugation (Stochastic or Site-Specific) Ab_Dev->Conjugation Linker_Payload 3. Linker-PBD Synthesis (e.g., Val-Ala-PBD) Linker_Payload->Conjugation Purification 5. Purification & Characterization (HIC, SEC) Conjugation->Purification In_Vitro 6. In Vitro Cytotoxicity Assay Purification->In_Vitro In_Vivo 7. In Vivo Xenograft Model In_Vitro->In_Vivo

Caption: A streamlined workflow for the development of a PBD-based ADC.

Key Therapeutic Targets for PBD-ADCs

The success of a PBD-ADC is critically dependent on the choice of the target antigen. The ideal target is highly expressed on the surface of tumor cells with minimal to no expression on healthy tissues. Upon binding, the ADC-antigen complex is internalized, and the PBD payload is released inside the cell.

Target AntigenCancer Indication(s)PBD-ADC Example (or in development)Reference(s)
CD19 B-cell malignancies (e.g., Diffuse Large B-cell Lymphoma)Loncastuximab tesirine (Zynlonta®)[4]
CD22 Hematologic malignanciesInotuzumab ozogamicin (payload is calicheamicin, but CD22 is a validated ADC target)[6]
HER2 Breast Cancer, Gastric CancerInvestigational ADCs[6]
TROP2 Non-Small Cell Lung Cancer, Breast CancerInvestigational ADCs (Note: Other payloads like topoisomerase inhibitors are also used)[10]
CD33 Acute Myeloid LeukemiaVadastuximab talirine (discontinued, but demonstrated principle)[3]
Experimental Protocol: In Vitro Cytotoxicity Assay of a PBD-ADC

This protocol measures the potency of a PBD-ADC against cancer cells expressing the target antigen versus cells that do not.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a PBD-ADC in target-positive and target-negative cell lines.

Materials:

  • Target-positive cancer cell line (e.g., NCI-N87 for a HER2-targeting ADC).

  • Target-negative cancer cell line (e.g., MDA-MB-468).

  • PBD-ADC and a non-targeting isotype control ADC.

  • Cell culture medium, fetal bovine serum (FBS), and supplements.

  • 96-well clear-bottom, black-walled plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Trypsinize and count both cell lines.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Rationale: Allowing cells to adhere ensures they are in a healthy, proliferative state before drug exposure.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of the PBD-ADC and the isotype control ADC in culture medium. A typical range might be from 100 ng/mL down to 0.01 ng/mL.

    • Include a "vehicle only" control (medium) and a "no cells" background control.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

    • Rationale: A longer incubation period is often required for ADCs compared to small molecules, as it allows time for binding, internalization, linker cleavage, and payload-induced cell death.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

    • Interpretation: A potent and specific PBD-ADC will show a very low IC50 value in the target-positive cell line and a significantly higher IC50 (or no activity) in the target-negative line. The isotype control should be inactive in both lines.[6]

Section 4: Emerging Non-DNA Covalent and Allosteric Targets

While DNA remains the primary target, the unique reactivity and structure of the PBD scaffold make it suitable for targeting other biomolecules. This diversification could lead to novel therapies with different mechanisms of action and safety profiles.

Case Study: Targeting HDAC6 for Idiopathic Pulmonary Fibrosis (IPF)

Recent research has demonstrated that certain PBD derivatives can act as selective inhibitors of histone deacetylase 6 (HDAC6).[7] IPF is a progressive lung disease characterized by excessive fibrosis, and HDAC6 has been identified as a key player in this process.

In a 2024 study, a series of novel pyrrolo[2,1-c][2][9]benzodiazepine-3,11-dione derivatives were developed as selective HDAC6 inhibitors. The lead compound, H10, showed excellent selectivity over other HDAC isoforms and demonstrated efficacy in a bleomycin-induced mouse model of pulmonary fibrosis.[7] This work highlights a significant shift, repurposing the PBD core to target an enzyme involved in fibrosis rather than DNA in cancer.

HDAC6_Pathway TGFb TGF-β HDAC6 HDAC6 Activity TGFb->HDAC6 Fibroblast Myofibroblast Activation Collagen Collagen Deposition (Fibrosis) Fibroblast->Collagen HDAC6->Fibroblast PBD_H10 PBD Derivative (H10) PBD_H10->HDAC6 Inhibition

Caption: Simplified pathway showing PBD derivative inhibition of HDAC6 in fibrosis.

Potential Kinase Inhibition

Structurally related dibenzo[b,e][2][9]diazepin-11-ones have been successfully designed as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle.[11] X-ray crystallography revealed that the core structure forms key hydrogen bonds within the kinase's hinge region.[11] This suggests that the PBD scaffold could similarly be adapted to target the ATP-binding site of various kinases, opening another major therapeutic avenue beyond DNA damage.

Section 5: Re-exploring the CNS: Potential Neurological and Psychiatric Applications

The broader benzodiazepine class is famous for its effects on the central nervous system (CNS), primarily through positive allosteric modulation of the GABA-A receptor.[12] This activity leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.

Derivatives of the pyrrolo[1,2-a][2][9]benzodiazepine isomer have been shown to possess a wide spectrum of CNS activities, including anticonvulsant and anxiolytic effects.[1][13] While the high cytotoxicity of DNA-reactive PBDs precludes their use for CNS disorders, it is chemically feasible to design derivatives that lack the electrophilic iminium moiety but retain the core shape necessary for receptor binding. Such modifications could yield novel CNS-active agents with unique pharmacological profiles, potentially targeting GABA or serotonin receptors for the treatment of anxiety, epilepsy, or other neurological conditions.[8]

Section 6: Conclusion and Future Outlook

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold and its PBD relatives are a testament to the power of natural product chemistry evolving into precision medicine. Their primary therapeutic application remains firmly rooted in oncology, where their potent DNA cross-linking ability is being harnessed with increasing sophistication through ADC technology. The clinical success of PBD-ADCs validates this approach, and future work will focus on identifying novel tumor antigens and optimizing linker-payload technology to further improve efficacy and safety.

However, the future of PBDs is not limited to oncology. The successful targeting of HDAC6 in preclinical models of pulmonary fibrosis demonstrates the scaffold's versatility.[7] By tuning its reactivity and structure, the PBD core can be adapted to inhibit enzymes or modulate receptors, opening up entirely new therapeutic fields such as inflammatory diseases and neurology. The challenge for medicinal chemists will be to decouple the potent cytotoxicity from these other desired biological activities, ushering in the next generation of PBD-based therapeutics.

References

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  • Hartley, J. A. (2025). The development of pyrrolobenzodiazepines as antitumor agents. Expert Opinion on Investigational Drugs.
  • Hartley, J. A. (2011). The development of pyrrolobenzodiazepines as antitumour agents. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Creative Diagnostics. (n.d.). Pyrrolobenzodiazepine Toxins Decoded from Antibiotic Origins to Cutting-Edge Cancer Therapeutics. Creative Diagnostics.
  • ADC Review. (n.d.). Pyrrolobenzodiazepine (PBD). ADC Review. Available at: [Link]

  • Jackson, D. Y., et al. (2022). Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer. Molecular Cancer Therapeutics. Available at: [Link]

  • BioSpace. (2026). TROPION-Lung17 TROP2 Biomarker Directed Phase 3 Trial of DATROWAY® Initiated in Patients with Previously Treated Advanced Nonsquamous Non-Small Cell Lung Cancer. BioSpace.
  • Li, J., et al. (2024). Discovery of novel pyrrolo[2,1-c][2][9]benzodiazepine-3,11-dione (PBD) derivatives as selective HDAC6 inhibitors for the efficient treatment of idiopathic pulmonary fibrosis (IPF) in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][2][9]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Business Wire. (2026). ENHERTU® Plus Pertuzumab Type II Variation Application Validated in the EU as First-Line Treatment of Patients with HER2 Positive Metastatic Breast Cancer. Business Wire.
  • MySkinRecipes. (n.d.). 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][2][9]diazepine. MySkinRecipes. Available at:

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[2][9]benzodiazepines. Molecules. Available at: [Link]

  • Artico, M., et al. (1992). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][2][9]benzodiazepines. Journal of Medicinal Chemistry. Available at: [Link]

  • Janetka, J. W., et al. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][2][9]diazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Mező, G., et al. (2020). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][4][5][9]triazolo[1,5-a][2][9]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances. Available at: [Link]

  • ChemicalBook. (2025). 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][2][9]DIAZEPINE. ChemicalBook. Available at:

  • Artico, M., et al. (1989). Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][2][9]benzodiazepine-5,11(10H)-dione as anxiolytic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Toronto Research Chemicals. (n.d.). 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][2][9]DIAZEPINE. Toronto Research Chemicals. Available at:

  • Aladdin. (n.d.). 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine. Aladdin.
  • Sharma, P., & Kumar, A. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
  • Kumar, R., & Joshi, Y. C. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences.

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Methodological & Application

Synthetic Strategies for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This tricyclic system is an isomer of the more extensively studied pyrrolo[2,1-c][1][2]benzodiazepines (PBDs), which are known for their potent antitumor properties.[3] Derivatives of the pyrrolo[1,2-a][1][2]benzodiazepine class, however, have carved out their own niche, demonstrating a wide spectrum of biological activities, including sedative, anticonvulsant, anti-inflammatory, and analgesic effects.[4] The unique three-dimensional structure of this scaffold allows for precise interactions with various biological targets, making it a valuable template for the design of novel therapeutics, particularly for central nervous system (CNS) disorders.[5]

This guide provides an in-depth overview of two distinct and effective synthetic routes for the preparation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical rationale for key transformations.

Route 1: Intramolecular Cyclization of 1-(2-Aminomethylphenyl)pyrroles

This classical and robust strategy relies on the construction of a 1-(2-aminomethylphenyl)pyrrole intermediate, followed by an intramolecular cyclization to form the central seven-membered diazepine ring. This approach offers great flexibility for introducing substituents on both the pyrrole and benzene rings. A key example of this strategy is reported by Korakas and Varvounis.[6]

Scientific Rationale

The cornerstone of this route is the formation of the diazepine ring through a condensation reaction. The 1-(2-aminomethylphenyl)pyrrole precursor contains two key nucleophilic centers: the primary amine of the aminomethyl group and the C5 position of the pyrrole ring. The cyclization is typically achieved by reacting this precursor with a dielectrophilic agent, such as an α,β-unsaturated ketone or, more commonly, an aldehyde or ketone, which forms an imine or enamine that subsequently cyclizes. The choice of cyclization agent and reaction conditions is critical for achieving high yields and avoiding side products. The final step often involves the reduction of an intermediate lactam or imine to yield the desired saturated diazepine ring.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazepine Ring Formation cluster_2 Step 3: Final Reduction A 1-(2-Nitrophenyl)pyrrole B 1-(2-Formylphenyl)pyrrole A->B Reduction & Formylation C 1-(2-Aminomethylphenyl)pyrrole B->C Reductive Amination D Intramolecular Cyclization (e.g., with Glyoxylic Acid derivative) C->D E Pyrrolo[1,2-a][1,4]benzodiazepin-5-one D->E F 10,11-Dihydro-5H-benzo[e]pyrrolo [1,2-a]diazepine E->F Reduction (e.g., LiAlH4) caption Workflow for Route 1. Route_2_Workflow A N-(Furfuryl)-2-nitrobenzamide B Acid-Catalyzed Furan Ring Opening A->B C 1,4-Diketone Intermediate (with Nitro Group) B->C D Reductive Cyclization (e.g., Fe/AcOH) C->D E 4H-Pyrrolo[1,2-a] [1,4]benzodiazepine D->E F Selective Reduction E->F G 10,11-Dihydro-5H-benzo[e]pyrrolo [1,2-a]diazepine F->G caption Workflow for the Furan Ring-Opening Strategy.

Sources

Application Note: High-Purity Isolation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note provides a detailed, field-proven protocol for the purification of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine from a crude synthetic mixture. The protocol employs a two-step strategy involving silica gel column chromatography followed by recrystallization, designed to effectively remove common synthetic impurities and yield a final product of high purity suitable for demanding research applications.

Understanding the Purification Challenge

The primary challenge in the purification of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine lies in the removal of structurally similar impurities. These can include unreacted starting materials, partially reacted intermediates, and byproducts formed during the synthetic process. Given that many benzodiazepine syntheses involve multi-step reactions, a variety of impurities with similar polarities to the target compound can be present in the crude product.[2] Therefore, a multi-modal purification strategy is often necessary to achieve the desired level of purity.

Purification Strategy Overview

Our recommended purification strategy is a sequential two-step process:

  • Flash Column Chromatography: This initial step is designed to separate the target compound from gross impurities and compounds with significantly different polarities. The choice of a silica gel stationary phase and a non-polar/polar solvent gradient is key to achieving a good initial separation.

  • Recrystallization: This final polishing step is highly effective at removing trace impurities that may have co-eluted with the product during chromatography. The selection of an appropriate solvent system is critical for obtaining high-purity crystalline material.

Purification_Workflow Crude_Product Crude Synthetic Product Column_Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Recrystallization Recrystallization (DCM/Petroleum Ether) Partially_Purified->Recrystallization Pure_Product High-Purity Crystalline Product (>99%) Recrystallization->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis Impurity_Removal cluster_impurities Potential Impurities cluster_purification Purification Steps Starting_Materials Unreacted Starting Materials Column_Chromatography Flash Column Chromatography Starting_Materials->Column_Chromatography Intermediates Synthetic Intermediates Intermediates->Column_Chromatography Byproducts Side-Reaction Byproducts Byproducts->Column_Chromatography Polar_Impurities Highly Polar Impurities Polar_Impurities->Column_Chromatography Strongly Adsorbed Recrystallization Recrystallization Column_Chromatography->Recrystallization Removes co-eluting impurities

Sources

Application Notes and Protocols for the Characterization of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is a tricyclic heterocyclic compound belonging to the broader class of benzodiazepines. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The pyrrolo[3][4]benzodiazepines, a related class of compounds, are known for their wide range of biological activities and are considered "privileged structures" in drug discovery.[1] Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and stability of such compounds in research and development. This guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

The methodologies outlined herein are grounded in established analytical principles for benzodiazepine and related heterocyclic compounds, providing a robust framework for researchers. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to guide experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular structure of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Theoretical Overview

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms and their electronic environment. For the target molecule, specific chemical shifts and coupling patterns are expected for the aromatic, diazepine, and pyrrolidine ring protons and carbons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning complex spectra and confirming connectivity.

Protocol for ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants (J-values).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Adept techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Assign the peaks to the corresponding protons and carbons in the molecule. 2D NMR experiments are highly recommended for unambiguous assignment.

Expected Spectral Features (Based on related structures): [5][6]

  • ¹H NMR:

    • Aromatic protons: Expected to appear in the range of δ 6.5-8.0 ppm.

    • Diazepine and pyrrolidine ring protons: Expected to be in the aliphatic region (δ 1.5-4.5 ppm), with specific multiplets depending on their connectivity and stereochemistry.

  • ¹³C NMR:

    • Aromatic carbons: Expected in the range of δ 110-150 ppm.

    • Aliphatic carbons of the diazepine and pyrrolidine rings: Expected in the range of δ 20-70 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and for obtaining structural information through fragmentation analysis.

Theoretical Overview

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for identification. For benzodiazepine-type compounds, common fragmentation pathways involve cleavages of the diazepine ring.[7][8][9]

Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and study the fragmentation pattern of the target compound.

Materials:

  • 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for enhancing ionization)

  • LC-MS system (e.g., with ESI or APCI source and a quadrupole, time-of-flight, or Orbitrap mass analyzer)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, typically the initial mobile phase composition.

  • LC-MS System Setup:

    • Equilibrate the LC-MS system with the chosen mobile phase.

    • Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow rates, temperature) and mass analyzer settings.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in both full scan mode (to detect the molecular ion) and fragmentation mode (MS/MS or MSn) to study the fragmentation pattern. For MS/MS, the molecular ion is selected and fragmented in a collision cell.

Expected Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ should be observed in the positive ion mode. The molecular formula of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is C₁₃H₁₄N₂. The expected monoisotopic mass is approximately 198.1157 g/mol .

  • Fragmentation Pattern: The fragmentation pattern will be specific to the structure. Based on related benzodiazepine structures, fragmentation may involve losses of small molecules or characteristic cleavages of the seven-membered ring. A related compound, 10-Methyl-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a]-(1,4)-diazepine-5,11(10H,11aH)-dione, has a documented mass spectrum that can serve as a reference for potential fragmentation pathways.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and for quantifying its concentration in various matrices.

Theoretical Overview

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For benzodiazepine-related compounds, reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[11][12][13] The retention time of the compound is a characteristic property under specific chromatographic conditions.

Protocol for Reversed-Phase HPLC Analysis

Objective: To determine the purity of the compound and establish a quantitative method.

Materials:

  • 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine sample

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Buffer salts (e.g., phosphate or acetate)

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 4.6 x 150 mm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous and organic components of the mobile phase. A common mobile phase for benzodiazepines is a mixture of acetonitrile and a buffer solution.[13]

    • Degas the mobile phases before use.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working solutions by diluting the stock solution with the mobile phase.

  • HPLC Method:

    • Set the column temperature (e.g., 25-40 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength. Benzodiazepines typically have strong UV absorbance between 220-250 nm.[11]

    • Run a gradient or isocratic elution to achieve good separation. A typical gradient might start with a lower percentage of organic solvent and increase over time.

  • Data Analysis:

    • Integrate the peak corresponding to the target compound.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

    • For quantification, a calibration curve should be constructed using standards of known concentrations.

Parameter Typical Value/Range Rationale
Column C18, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle sizeProvides good retention and resolution for moderately polar compounds.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetateAcid or buffer improves peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidOrganic solvent to elute the compound from the reversed-phase column.
Flow Rate 0.2-1.0 mL/minAdjusted based on column dimensions and desired analysis time.
Column Temp. 25-40 °CControls retention time and can improve peak shape.
Detection UV at ~230 nm or MSBenzodiazepine structures typically have a strong chromophore. MS provides higher selectivity and sensitivity.
Injection Vol. 1-10 µLDependent on sample concentration and system sensitivity.

X-ray Crystallography

For an absolute confirmation of the three-dimensional structure, including stereochemistry, single-crystal X-ray crystallography is the gold standard.

Theoretical Overview

X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.[14][15]

Protocol for Single Crystal Growth and X-ray Diffraction

Objective: To obtain a single crystal suitable for X-ray diffraction and to determine the crystal structure.

Materials:

  • Highly pure 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

  • A range of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane)

  • Small vials or test tubes

Procedure:

  • Crystal Growth:

    • This is often the most challenging step and may require screening of various conditions.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a less-soluble "anti-solvent" layered on top. Crystals may form at the interface.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Crystal Mounting and Data Collection:

    • Once a suitable single crystal is obtained, it is mounted on a goniometer head.

    • The crystal is placed in a single-crystal X-ray diffractometer, and a diffraction pattern is collected.

  • Structure Solution and Refinement:

    • The diffraction data is processed to solve and refine the crystal structure using specialized software.

Visualization of Analytical Workflows

General Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight Confirmation hplc HPLC (Purity Analysis) purification->hplc Purity Assessment analysis Spectral Interpretation & Data Analysis nmr->analysis ms->analysis xray X-ray Crystallography (Optional, for absolute structure) hplc->xray Highly Pure Sample hplc->analysis xray->analysis report Application Note / Certificate of Analysis analysis->report

Caption: A typical workflow for the synthesis and analytical characterization of a novel compound.

LC-MS/MS Workflow

cluster_ms Mass Spectrometer sample Sample Solution in Vial autosampler Autosampler Injection sample->autosampler hplc HPLC Separation (Reversed-Phase Column) autosampler->hplc ion_source Ion Source (ESI) hplc->ion_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->q1 q2 Collision Cell (q2) (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Scanning) q2->q3 detector Detector q3->detector data_system Data System (Data Acquisition & Analysis) detector->data_system

Caption: A schematic of an LC-MS/MS workflow for molecular weight and fragmentation analysis.

References

  • [No Author]. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Determination of Benzodiazepines and Their Metabolites in Human Blood Using Automated ITSP Solid Phase Extraction and Liquid Chr. Retrieved from [Link]

  • Fotsing, E. R., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). 10-Allyl-2,3-dihydro-1H-pyrrolo[2,1-c][3][4]benzodiazepine-5,11(10H,11aH)-dione. NIH. Retrieved from [Link]

  • de Oliveira, T. B., et al. (n.d.). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Retrieved from [Link]

  • Persona, K., et al. (2008). Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). 10-Methyl-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a]-(1,4)-diazepine-5,11(10H,11aH)-dione - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

  • Ates, A., et al. (2018). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. Retrieved from [Link]

  • Stănescu, M. D., et al. (2006). Mass spectrum fragmentation of 10,11-dIHYDRO-5H-dIBENZO[a,d]cyclohepten-5-one. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. PMC. Retrieved from [Link]

  • [No Author]. (1974). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][3][4]benzodiazepines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Silvestri, R., et al. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][3][11][16]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. PubMed. Retrieved from [Link]

  • Khater, M. M., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. Retrieved from [Link]

  • Singh, S. S., et al. (1978). Fourier transform 13 C NMR analysis of benzodiazepines. Scilit. Retrieved from [Link]

  • Grasberger, B. L., et al. (2005). Discovery and Cocrystal Structure of Benzodiazepinedione HDM2 Antagonists That Activate p53 in Cells. ACS Publications. Retrieved from [Link]

  • [No Author]. (1983). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][3][4]diazepines. IV. ResearchGate. Retrieved from [Link]

  • Panderi, I., et al. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2018). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][4]diazepines, and Their Cytotoxic Activity. MDPI. Retrieved from [Link]

  • [No Author]. (1983). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][3][4]diazepines. IV. Semantic Scholar. Retrieved from [Link]

  • Bhat, M. A., & Al-Omar, M. A. (2021). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Evaluation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Scaffold

The tricyclic scaffold of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1] Its structural relationship to benzodiazepines suggests a potential interaction with GABA-A receptors, while derivatives have also been explored for their activity as atypical antipsychotics, hinting at interactions with dopaminergic and serotonergic systems.[2][3][4] Furthermore, some derivatives have been investigated for other biological activities, such as anti-HIV properties.[5]

This guide provides a comprehensive overview of key in vitro assays to characterize the pharmacological profile of novel compounds based on the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold. The protocols are designed for researchers in drug discovery and development to elucidate the mechanism of action, determine potency and selectivity, and assess the initial safety profile of these compounds.

I. Primary Target Engagement Assays: Unveiling Molecular Interactions

The initial step in characterizing a novel compound is to determine its binding affinity for putative molecular targets. Radioligand binding assays are a robust and sensitive method for quantifying this interaction.

A. GABA-A Receptor Binding Assay

Given the structural similarity to benzodiazepines, the GABA-A receptor is a primary target of interest.[6] This assay determines the ability of a test compound to displace a known radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to the benzodiazepine site on the GABA-A receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Workflow for GABA-A Receptor Binding Assay:

Caption: Workflow for a competitive radioligand binding assay for the GABA-A receptor.

Protocol: GABA-A Receptor Radioligand Displacement Assay

  • Receptor Source Preparation (Rat Brain Membranes):

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash the membranes by repeated centrifugation and resuspension to remove endogenous GABA.[8]

    • Finally, resuspend the pellet in assay buffer at a protein concentration of 0.1-0.2 mg/mL.

  • Assay Procedure:

    • To a 96-well plate, add:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of [³H]flunitrazepam (final concentration ~1 nM).

      • 50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • 50 µL of membrane preparation.

    • For non-specific binding, add a high concentration of a non-radiolabeled competitor like diazepam (10 µM final concentration) instead of the test compound.

    • Incubate the plate at 4°C for 60 minutes.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Range Reference
Radioligand[³H]Flunitrazepam[9]
Radioligand Concentration1-2 nM[9]
Membrane Protein0.1-0.2 mg/well[7]
Incubation Time & Temp60 min at 4°C[9]
Non-specific Ligand10 µM Diazepam
B. Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

Atypical antipsychotic activity often involves modulation of dopamine D2 and serotonin 5-HT2A receptors.[2][3] Similar radioligand binding assays can be performed to determine the affinity of the test compounds for these G protein-coupled receptors (GPCRs).

Principle: The principle is identical to the GABA-A receptor binding assay, but with different receptor sources, radioligands, and non-specific binding competitors.

Protocol Modifications for D2 and 5-HT2A Receptor Binding:

  • Receptor Source: Use cell lines stably expressing the human D2 or 5-HT2A receptor (e.g., HEK293 or CHO cells) or specific brain regions known to be rich in these receptors (e.g., striatum for D2).[10][11]

  • Radioligands:

    • D2 Receptor: [³H]Spiperone or [³H]Raclopride.

    • 5-HT2A Receptor: [³H]Ketanserin or [³H]Spiperone.

  • Non-specific Competitors:

    • D2 Receptor: Haloperidol (10 µM) or unlabeled raclopride.

    • 5-HT2A Receptor: Mianserin (10 µM) or unlabeled ketanserin.

  • Assay Buffer and Incubation Conditions: These may vary depending on the specific receptor and radioligand used. Consult relevant literature for optimized conditions.

Receptor Radioligand Non-specific Competitor Reference
Dopamine D2[³H]SpiperoneHaloperidol[11]
Serotonin 5-HT2A[³H]KetanserinMianserin[12]

II. Functional Assays: Assessing Cellular Responses

Once binding affinity is established, it is crucial to determine the functional activity of the compounds – whether they act as agonists, antagonists, or allosteric modulators.

A. Functional Assays for GPCRs (D2 and 5-HT2A Receptors)

GPCRs mediate their effects through various second messenger systems.[13][14][15] Functional assays typically measure changes in the concentration of these second messengers.

1. Calcium Flux Assay for 5-HT2A Receptor (Gq-coupled)

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration.[16][17]

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[18] Upon receptor activation by an agonist, intracellular calcium is released, which binds to the dye, causing an increase in fluorescence intensity. An antagonist will block this agonist-induced fluorescence increase.

Workflow for Calcium Flux Assay:

Caption: Workflow for a cell-based calcium flux assay to measure GPCR activity.

Protocol: 5-HT2A Receptor Calcium Flux Assay

  • Cell Preparation:

    • Seed CHO or HEK293 cells stably expressing the human 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate.

    • Culture the cells overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • For antagonist testing: Add the test compound at various concentrations and incubate for a predefined period (e.g., 15-30 minutes). Then, inject a known concentration of an agonist (e.g., serotonin, at its EC₈₀) and measure the fluorescence response.

    • For agonist testing: Inject the test compound at various concentrations and measure the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀.

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.

2. cAMP Assay for D2 Receptor (Gi-coupled)

The D2 receptor is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20]

Principle: Cells expressing the D2 receptor are treated with forskolin, an activator of adenylyl cyclase, to elevate intracellular cAMP levels. The ability of a D2 agonist to reduce these forskolin-stimulated cAMP levels is then measured. An antagonist will block this effect. Commercially available kits, often based on FRET or luminescence (e.g., GloSensor™), are commonly used to measure cAMP levels.[13]

Assay Type Receptor Coupling Second Messenger Principle Reference
Calcium FluxGqCa²⁺Measurement of intracellular calcium increase[17][18]
cAMP AssayGicAMPMeasurement of forskolin-stimulated cAMP inhibition[13][19]

III. Cell Viability and Cytotoxicity Assays

It is essential to assess whether the observed activity of a compound is due to its specific interaction with a target or a general cytotoxic effect. The MTT assay is a widely used colorimetric assay for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[21][22] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[23] The amount of formazan produced is proportional to the number of viable cells.[21]

Workflow for MTT Assay:

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed a relevant cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with the test compound at a range of concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

IV. Alternative and Advanced Assay Formats

While radioligand binding assays are the gold standard for affinity determination, non-radioactive methods are gaining popularity due to safety and cost considerations.

Fluorescence Polarization (FP) Assay

Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[24][25][26][27] A small fluorescent ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light.[28] This technique can be used in a competitive format to determine the affinity of unlabeled test compounds.[24][28]

Applicability: This method is suitable for purified receptor proteins and requires a validated fluorescent ligand for the target of interest. It is particularly useful for high-throughput screening.[24]

V. Concluding Remarks

The in vitro assays described in this guide provide a robust framework for the initial characterization of novel compounds based on the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold. By systematically evaluating target engagement, functional activity, and general cytotoxicity, researchers can build a comprehensive pharmacological profile to guide lead optimization and further preclinical development. It is imperative to remember that these are initial screening assays, and promising compounds should be further characterized in more complex in vitro and in vivo models to fully understand their therapeutic potential.

References

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  • CALCIUM FLUX PROTOCOL. Available at: [Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available at: [Link]

  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Available at: [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH. Available at: [Link]

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  • An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. Available at: [Link]

  • Intracellular Calcium Flux - University of Utah Flow Cytometry. Available at: [Link]

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  • GPCR Signaling Assays - Agilent. Available at: [Link]

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Application Notes and Protocols for In Vivo Efficacy Testing of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Benzodiazepine Candidate

The compound 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine represents a novel structural scaffold within the broader class of benzodiazepines. Used primarily in pharmaceutical research, its tricyclic structure provides a framework for developing molecules with potential anxiolytic properties that target central nervous system disorders.[1] Like other benzodiazepines, its therapeutic potential is presumed to stem from its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] This document provides a detailed guide for researchers to evaluate the anxiolytic efficacy of this novel compound using established and validated in vivo models.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor.[2] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions into the neuron.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[4] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[5] The potentiation of GABA's inhibitory effect is the cornerstone of the therapeutic actions of benzodiazepines.[4]

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Chloride_Channel->Hyperpolarization GABA GABA GABA->GABA_A Binds BZD 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine (Benzodiazepine) BZD->GABA_A Binds (Allosteric Site)

Figure 1: Simplified signaling pathway of GABA-A receptor modulation by a benzodiazepine.

Selection of In Vivo Models for Anxiolytic Efficacy

The assessment of anxiolytic drug efficacy in preclinical models relies on paradigms that exploit the innate behaviors of rodents. The most widely used and validated models for anxiolytics are the Elevated Plus Maze (EPM) and the Light-Dark Box test.[6][7][8][9] These tests are based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, brightly lit spaces.[2][6] Anxiolytic compounds are expected to reduce anxiety-like behavior, leading to increased exploration of the aversive zones of the apparatus.

Ethical Considerations in Animal Research

All procedures involving animals must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[10][11][12][13][14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[10] This includes using the minimum number of animals necessary to obtain statistically significant results and refining experimental procedures to minimize any potential pain or distress.[10][14]

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM is a widely accepted model for assessing anxiety-like behavior in rodents.[1][6][9][15][16][17]

Apparatus:

The EPM apparatus is a plus-shaped maze elevated from the floor.[15][18] It consists of two open arms and two enclosed arms of equal dimensions.[15][18]

ParameterMouse DimensionsRat Dimensions
Arm Length30-35 cm45-50 cm
Arm Width5 cm10 cm
Closed Arm Wall Height15 cm30-40 cm
Elevation from Floor40-50 cm50-70 cm
Central Platform5 x 5 cm10 x 10 cm

Table 1: Recommended dimensions for the Elevated Plus Maze apparatus.[1][16][18]

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[6][17]

  • Drug Administration: Administer 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine or vehicle control intraperitoneally (i.p.) 30 minutes prior to testing.[19] A typical dose range for a novel benzodiazepine would be 0.5-5 mg/kg. Diazepam (1-2 mg/kg, i.p.) can be used as a positive control.[9]

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[6]

    • Allow the mouse to explore the maze for a 5-minute period.[20]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Using video tracking software, score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.[9]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[16][20]

EPM_Workflow A Acclimation (30-60 min) B Drug Administration (Test Compound, Vehicle, or Positive Control) A->B C Waiting Period (30 min) B->C D Place Mouse in Center of EPM C->D E 5-minute Test Session (Video Recorded) D->E F Data Analysis (Time and Entries in Arms) E->F G Clean Apparatus F->G

Figure 2: Experimental workflow for the Elevated Plus Maze test.

Light-Dark Box Test

This test is another widely used paradigm for assessing anxiety-like behavior in rodents.[2][7][21][22][23]

Apparatus:

The apparatus is a rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[8][22][24]

ParameterMouse DimensionsRat Dimensions
Total Box (L x W x H)~42 x 21 x 25 cm~44 x 21 x 21 cm
Dark Compartment1/3 of the total box1/3 of the total box
Light Compartment2/3 of the total box2/3 of the total box
Opening between compartments~3 x 4 cm~7 x 7 cm
Illumination (Light)200-400 lux200-400 lux
Illumination (Dark)< 5 lux< 5 lux

Table 2: Recommended specifications for the Light-Dark Box apparatus.[8][22][24][25]

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.[22]

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., Diazepam 2 mg/kg, i.p.) 30 minutes before testing.

  • Test Procedure:

    • Place the mouse in the center of the brightly illuminated compartment, facing away from the opening to the dark compartment.[22]

    • Allow the mouse to freely explore the apparatus for a 5-10 minute period.[22]

    • Record the session with a video camera.

  • Data Analysis:

    • Measure the following parameters:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Latency to first enter the dark compartment.

      • Number of transitions between the two compartments.

    • An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.[2][7]

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.[26]

LDB_Workflow A Acclimation (30 min) B Drug Administration (Test Compound, Vehicle, or Positive Control) A->B C Waiting Period (30 min) B->C D Place Mouse in Light Compartment C->D E 5-10 minute Test Session (Video Recorded) D->E F Data Analysis (Time in Compartments, Transitions) E->F G Clean Apparatus F->G

Figure 3: Experimental workflow for the Light-Dark Box test.

Data Presentation and Interpretation

The data from these behavioral tests should be presented clearly to allow for straightforward interpretation. Below is a hypothetical example of how data from an EPM study could be presented.

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm EntriesTotal Arm Entries
Vehicle-25.3 ± 3.18.2 ± 1.535.6 ± 4.2
Test Compound 1.0 45.8 ± 5.2 14.5 ± 2.1 38.1 ± 3.9
Test Compound 3.0 62.1 ± 6.8 18.9 ± 2.5 36.5 ± 4.5
Diazepam2.058.9 ± 5.9 17.6 ± 2.334.9 ± 3.7

Table 3: Hypothetical data from an Elevated Plus Maze study. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control (e.g., using a one-way ANOVA followed by a post-hoc test).

A significant increase in the time spent in the open arms and the number of open arm entries, without a significant change in the total number of arm entries (a measure of general locomotor activity), is indicative of an anxiolytic effect.

Conclusion

The in vivo models and protocols detailed in these application notes provide a robust framework for evaluating the anxiolytic efficacy of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. By carefully following these standardized procedures and adhering to ethical guidelines, researchers can obtain reliable and reproducible data to advance the development of this novel therapeutic candidate.

References

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  • Panlab | Harvard Apparatus. (n.d.). ELEVATED PLUS MAZE. Retrieved from [Link]

  • Maze Engineers - Conduct Science. (n.d.). Circular Light-Dark box. Retrieved from [Link]

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  • Waldinger, R. J., & Tunnell, G. L. (2017). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 12(4), 843–853. [Link]

  • Gielen, M., Thomas, P., & Smart, T. G. (2012). Mechanism of action of benzodiazepines on GABAA receptors. British journal of pharmacology, 165(7), 2084–2091. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European journal of pharmacology, 463(1-3), 55–65. [Link]

  • Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Bio-protocol, 6(1), e104. [Link]

  • protocols.io. (2024, January 31). Light-dark box test for mice. [Link]

  • Milton Enterprises. (n.d.). Light and Dark Test Apparatus for Rats & Mice at Best Price. Retrieved from [Link]

  • Fukuda, A., Mody, I., & Prince, D. A. (1995). Signaling pathway downstream of GABAA receptor in the growth cone. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(7 Pt 1), 4729–4740. [Link]

  • MDPI. (2022, November 30). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. Retrieved from [Link]

  • Heinz, B. A., Shum, C., Kelly, M., & Thompson, K. L. (2022). Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. Frontiers in behavioral neuroscience, 16, 969446. [Link]

  • RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. Retrieved from [Link]

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  • Maze Engineers. (2024, May 31). Maze Bazics: Assessing Anxiety and Stress: The Light/Dark Box Paradigm. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mapping of the Benzodiazepine Recognition Site on GABA-A Receptors. Retrieved from [Link]

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  • NEUROFIT. (n.d.). A non-sedating dose of diazepam improves symptoms of panic anxiety disorder in the rat. Retrieved from [Link]

  • Palmer, A. A., & Gaddy, D. G. (2003). Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains. Pharmacology, biochemistry, and behavior, 75(2), 279–288. [Link]

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). [Link]

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  • Scribd. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • ResearchGate. (2017, July 3). How should I analyze and interpret the data of the elevated plus maze test?. Retrieved from [Link]

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  • ResearchGate. (2023, September 16). (PDF) Elevated plus maze protocol v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of diazepam on anxiolytic-like behavior in mice. C: Control.... Retrieved from [Link]

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  • NIH. (2022). Ethical considerations regarding animal experimentation. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC924 ethical-considerations-regarding-animal-experimentation/]([Link] ethical-considerations-regarding-animal-experimentation/)

  • NIH. (2008). Use of the light/dark test for anxiety in adult and adolescent male rats. Retrieved from [Link]

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Sources

Application of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The tricyclic scaffold of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine represents a privileged structure in medicinal chemistry. Its unique three-dimensional conformation allows for interaction with a variety of biological targets, making it a versatile starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of this scaffold, with a primary focus on its utility in the discovery of agents targeting the Central Nervous System (CNS), alongside other potential therapeutic avenues. We will delve into the causality behind experimental designs and provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives.

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Scaffold: A Structural Overview

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a fused heterocyclic system consisting of a benzene ring, a seven-membered diazepine ring, and a five-membered pyrrole ring. This arrangement confers a rigid, yet conformationally distinct, three-dimensional shape that is crucial for its biological activity. The dihydro nature of the diazepine ring introduces a degree of flexibility that can be exploited in drug design to fine-tune binding to target proteins.

It is critical to distinguish this scaffold from its more widely known isomer, the pyrrolo[2,1-c][1][2]benzodiazepines (PBDs), which are potent DNA-binding anticancer agents.[3] The differing fusion of the pyrrole ring in the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine system leads to a distinct pharmacological profile, primarily centered on CNS activity.

Primary Application: Central Nervous System Agents

The principal application of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold lies in the development of novel drugs for CNS disorders.[4][5] Its structural similarity to known psychoactive compounds, particularly benzodiazepines, makes it a promising starting point for the design of agents with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[6][7]

Mechanism of Action: Targeting GABA and Serotonin Receptors

The CNS effects of benzodiazepines are primarily mediated through their action as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[8] Binding of a benzodiazepine to its receptor site on the GABA-A complex enhances the effect of the neurotransmitter GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization. This results in a dampening of neuronal excitability, producing the characteristic sedative, anxiolytic, and anticonvulsant effects.[8]

Derivatives of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold are hypothesized to interact with the benzodiazepine binding site on the GABA-A receptor. Furthermore, the versatile nature of this scaffold allows for modifications that could introduce affinity for other CNS targets, such as serotonin receptors, which are also implicated in the regulation of mood and anxiety.[4]

Diagram: Proposed Mechanism of CNS Action

CNS_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor Cl- Channel BZD Site GABA->GABA_A_Receptor:f0 Binds Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor:f1->Hyperpolarization Increased Cl- Influx Drug 10,11-Dihydro-5H-benzo[e] pyrrolo[1,2-a]diazepine Derivative Drug->GABA_A_Receptor:f2 Binds (Allosteric Modulation) CNS_Effects Anxiolytic, Sedative, Anticonvulsant Effects Hyperpolarization->CNS_Effects Leads to CNS_Workflow Start Design of Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro In Vitro Screening (e.g., GABA-A Binding Assay) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR SAR->Start Iterative Design In_Vivo In Vivo Behavioral Models (e.g., Elevated Plus Maze) SAR->In_Vivo Promising Compounds Lead_Opt Lead Optimization In_Vivo->Lead_Opt End Preclinical Candidate Lead_Opt->End

Sources

Application Notes and Protocols: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Precision Therapeutics

The field of targeted drug delivery has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] This approach enhances the therapeutic index of potent drugs by delivering them directly to diseased cells, thereby minimizing systemic toxicity.[1] A critical component of an ADC is the cytotoxic payload. Pyrrolobenzodiazepines (PBDs), a class of DNA-alkylating agents, have shown significant promise as ADC payloads due to their high potency.[2]

This document explores the potential of a related, yet distinct scaffold, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine , for use in targeted drug delivery systems. While its direct applications in this context are emerging, its structural similarity to the well-studied PBDs suggests it may serve as a valuable warhead. This guide provides a comprehensive overview of the proposed synthesis, functionalization, conjugation to targeting moieties, and detailed protocols for the characterization and evaluation of drug conjugates based on this novel scaffold. The methodologies outlined herein are grounded in established principles of medicinal chemistry and ADC development.[3][4]

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Scaffold: Rationale and Potential

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a tricyclic heterocyclic system.[5] Like PBDs, its rigid, three-dimensional structure is anticipated to facilitate interactions with biological macromolecules.[6] The core hypothesis is that this scaffold can be functionalized to act as a DNA-alkylating agent, a well-established mechanism for potent cytotoxicity in cancer therapy.[7][8] By attaching this payload to a targeting ligand, such as a monoclonal antibody, its cytotoxic effects can be directed specifically to cancer cells overexpressing a target antigen.[1]

The diagram below illustrates the proposed mechanism of action for an ADC utilizing the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold.

ADC_Mechanism_of_Action Figure 1: Proposed Mechanism of Action ADC ADC in Circulation Monoclonal Antibody Linker Diazepine Payload TumorCell Tumor Cell Target Antigen ADC->TumorCell 1. Targeting Binding Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding Endosome Endosome Internalization->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Release Payload Release (Linker Cleavage) Lysosome->Release 5. Lysosomal Degradation Payload Active Diazepine Payload Release->Payload DNA Nuclear DNA Payload->DNA 6. Nuclear Translocation Alkylation DNA Alkylation DNA->Alkylation 7. DNA Binding Apoptosis Cell Death (Apoptosis) Alkylation->Apoptosis 8. Induction of Apoptosis

Caption: Proposed mechanism of action for a targeted drug conjugate.

Synthesis and Functionalization Protocols

The successful application of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold hinges on a robust synthetic route that allows for the introduction of a functional handle for conjugation. The following proposed synthesis is based on established methodologies for related pyrrolobenzodiazepine systems.[5][6]

Protocol 1: Synthesis of the Core Scaffold

This protocol describes a plausible multi-step synthesis of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core.

Step 1: Synthesis of Intermediate A (N-protected pyrrole derivative)

  • Start with a commercially available pyrrole derivative.

  • Protect the nitrogen atom using a suitable protecting group (e.g., Boc or Cbz) to prevent unwanted side reactions.

  • Functionalize the pyrrole ring at a specific position (e.g., via Friedel-Crafts acylation) to introduce a keto group which will be a key reactive site for subsequent cyclization.

Step 2: Synthesis of Intermediate B (Substituted o-nitroaniline)

  • Begin with a substituted o-nitroaniline containing a leaving group (e.g., a halogen) ortho to the nitro group.

  • This substitution pattern is crucial for the final ring closure.

Step 3: Coupling and Reductive Cyclization

  • Couple Intermediate A and Intermediate B via a nucleophilic aromatic substitution reaction.

  • Reduce the nitro group to an amine. This can be achieved using various reducing agents such as SnCl₂ or catalytic hydrogenation.

  • The newly formed amine will spontaneously undergo intramolecular cyclization with the keto group from the pyrrole moiety to form the diazepine ring.

Step 4: Final Deprotection and Modification

  • Remove the nitrogen protecting group to yield the final 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold.

  • The scaffold can then be purified using column chromatography.

Protocol 2: Functionalization for Linker Attachment

To conjugate the diazepine core to a targeting moiety, a linker with a reactive handle must be introduced.

  • Identify a suitable attachment point: The benzene ring of the diazepine scaffold is a prime candidate for functionalization. A position that does not interfere with the presumed DNA-binding region should be chosen.

  • Introduce a functional group: A common strategy is to incorporate a phenol, amine, or carboxylic acid group onto the benzene ring during the synthesis of Intermediate B.

  • Linker attachment:

    • If a phenolic hydroxyl group is present, it can be etherified with a linker containing a terminal alkyne or azide for click chemistry, or a maleimide group for conjugation to thiols.

    • If an amine group is present, it can form an amide bond with a linker containing a carboxylic acid.

    • If a carboxylic acid is present, it can form an amide bond with an amine-containing linker.

The choice of linker is critical and will depend on the desired release mechanism (cleavable vs. non-cleavable) and the conjugation strategy.[1]

Conjugation to Targeting Moieties

The functionalized diazepine payload can be conjugated to various targeting ligands, with monoclonal antibodies being the most common for cancer therapy.[1]

Protocol 3: Antibody Conjugation

1. Antibody Preparation:

  • If using cysteine conjugation, partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups.

  • If using lysine conjugation, the antibody can be used directly.

2. Conjugation Reaction:

  • Dissolve the functionalized diazepine-linker construct in a suitable organic co-solvent (e.g., DMSO).

  • Add the payload-linker solution to the prepared antibody in a buffered solution (e.g., PBS) at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • For maleimide-thiol conjugation, the reaction is typically carried out at a pH of 7-8.

  • For NHS-ester-amine conjugation (lysine conjugation), the reaction is performed at a pH of 8-9.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 4°C or room temperature).

3. Purification of the ADC:

  • Remove unconjugated payload and linker using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • The purified ADC should be formulated in a suitable buffer for storage.

The following diagram outlines the general workflow for ADC production.

ADC_Production_Workflow Figure 2: General Workflow for ADC Production cluster_Payload Payload Synthesis cluster_Antibody Antibody Preparation cluster_Conjugation Conjugation & Purification Scaffold Diazepine Scaffold Synthesis Functionalization Functionalization Scaffold->Functionalization Linker Linker Attachment Functionalization->Linker Conjugate Conjugation Reaction Linker->Conjugate mAb Monoclonal Antibody Reduction Partial Reduction (for Cys conjugation) mAb->Reduction Reduction->Conjugate Purify Purification (SEC/TFF) Conjugate->Purify Characterization Comprehensive Characterization Purify->Characterization Final ADC

Sources

Application Notes and Protocols for the Experimental Design of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Studies

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Unveiling the Potential of a Privileged Scaffold

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold represents a class of tricyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] This core structure is a key intermediate in the synthesis of bioactive compounds, particularly those targeting central nervous system (CNS) disorders.[2] Derivatives of this and related pyrrolo[3][4]benzodiazepine systems have demonstrated potent anxiolytic, anticonvulsant, sedative, and hypnotic properties.[1][5][6] The therapeutic potential of these compounds largely stems from their interaction with neurotransmitter systems, most notably the γ-aminobutyric acid (GABA) system.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and its derivatives. The following protocols and application notes are designed to ensure scientific integrity, technical accuracy, and the generation of robust, reproducible data. The experimental workflow will be detailed from initial in vitro characterization to in vivo efficacy studies, with a focus on explaining the rationale behind each experimental choice.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on characterizing the fundamental properties of the synthesized compounds, including their purity, stability, and basic biological effects at the cellular level.

Physicochemical and Analytical Characterization

A thorough analytical characterization is paramount to ensure the identity, purity, and stability of the test compounds. These initial steps are crucial as impurities can confound biological data.

Protocol 1: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. HPLC is a preferred technique for benzodiazepine analysis due to its ability to avoid thermal degradation of the molecules.[7]

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound. Coupling HPLC with MS (LC-MS) is a powerful method for both identification and quantification.[7][8]

  • Solubility and Stability Assessment: Determine the solubility of the compound in various solvents and assess its stability under different storage conditions (e.g., temperature, light exposure).

In Vitro Cytotoxicity Assessment

Before assessing the specific pharmacological activity, it is essential to determine the general cytotoxicity of the compounds to establish a therapeutic window.

Rationale: Cytotoxicity assays, such as the MTT and XTT assays, measure the metabolic activity of cells, which is an indicator of cell viability.[9] This allows for the determination of the concentration range at which the compound does not cause significant cell death, which is critical for interpreting the results of subsequent functional assays.

Protocol 2: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.[9]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivative. Include a vehicle control (e.g., DMSO, not exceeding 0.5%).[9]

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][9]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[9]

Table 1: Example Data from an MTT Assay

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
11.2297.6%
101.1894.4%
501.1088.0%
1000.9576.0%
2000.6249.6%
Receptor Binding Assays

Given that benzodiazepine-like compounds often exert their effects by modulating GABA-A receptors, receptor binding assays are crucial to determine the affinity of the test compounds for these receptors.[6][11]

Rationale: Radioligand binding assays directly measure the interaction between a compound and its target receptor.[12] By competing with a radiolabeled ligand known to bind to a specific site on the GABA-A receptor (e.g., the benzodiazepine site), the affinity (Ki) of the test compound can be determined.

Protocol 3: GABA-A Receptor Binding Assay

This protocol describes a competitive binding assay using rat brain membranes.[13]

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]-Flumazenil for the benzodiazepine site), and varying concentrations of the unlabeled test compound.[14]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Part 2: In Vivo Preclinical Efficacy Studies

Following promising in vitro results, the focus shifts to evaluating the efficacy of the compounds in living organisms. The design of these studies must be robust to ensure the results are meaningful and reproducible.[15][16]

Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing effective in vivo studies.[17]

Rationale: PK studies establish the relationship between the administered dose and the concentration of the drug in the body over time.[18][19] This information is essential for selecting appropriate doses and dosing intervals for subsequent pharmacodynamic and efficacy studies.

Protocol 4: Rodent Pharmacokinetic Study

  • Animal Model: Select a suitable rodent model (e.g., rats or mice).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points after administration.[20]

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated analytical method, typically LC-MS/MS.[7]

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[21]

In Vivo Models of Anxiety

Several well-validated animal models are used to screen for anxiolytic-like activity.[22] The choice of model depends on the specific aspects of anxiety being investigated.

Rationale: These models are based on the natural behaviors of rodents and their response to novel or aversive situations.[23] Anxiolytic drugs typically increase exploratory behavior in these paradigms.[24]

Protocol 5: Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents.[25]

  • Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[24]

  • Acclimatization: Allow the animals to acclimate to the testing room before the experiment.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.[26]

Protocol 6: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment.[24]

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

  • Procedure: After drug administration, place the animal in the light compartment and allow it to move freely between the two compartments for a specified time.

  • Behavioral Measures: Record the time spent in the light compartment and the number of transitions between the two compartments.[25]

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment.[25]

Part 3: Data Interpretation and Reporting

Rigorous data analysis and transparent reporting are essential for the scientific validity of the research.[15]

  • Statistical Analysis: Use appropriate statistical tests to analyze the data. The analysis plan should be established before the experiment begins.[16]

  • Dose-Response Relationship: It is important to report dose-response results to understand the potency of the compound.[15]

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to minimize bias.[15]

  • Reporting: All relevant details of the experimental design, conduct, and analysis should be clearly reported to ensure reproducibility.[15] The ARRIVE guidelines provide a useful checklist for reporting animal research.[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting analytical Analytical Characterization (NMR, HPLC, MS) cytotoxicity Cytotoxicity Assays (MTT, XTT) analytical->cytotoxicity Purity Confirmed binding Receptor Binding Assays (GABA-A) cytotoxicity->binding Non-toxic Dose Range Determined pk_studies Pharmacokinetic (PK) Studies binding->pk_studies Promising Affinity anxiety_models Anxiety Models (EPM, Light-Dark Box) pk_studies->anxiety_models Dose Regimen Established data_analysis Statistical Analysis & Dose-Response anxiety_models->data_analysis Efficacy Data reporting Transparent Reporting (ARRIVE Guidelines) data_analysis->reporting Interpretation

Caption: Preclinical experimental workflow for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Conclusion

The experimental design outlined in these application notes and protocols provides a robust framework for the preclinical evaluation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives. By adhering to these principles of scientific integrity and rigorous methodology, researchers can generate high-quality, reproducible data that will be crucial for advancing these promising compounds through the drug development pipeline. It is imperative to follow regulatory guidelines, such as the Good Laboratory Practice (GLP) regulations set forth by the FDA, for all preclinical studies intended for regulatory submission.[27][28]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex heterocyclic scaffold. Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core structure?

The main difficulties in constructing this tricyclic system lie in the formation of the seven-membered diazepine ring. This intramolecular cyclization can be challenging due to entropic factors that disfavor the formation of a seven-membered ring compared to five- or six-membered rings.[1][2] Additionally, the reactivity of the precursors is a critical factor; for instance, a formyl group may not be electrophilic enough to react with an aniline nitrogen under standard conditions to facilitate the cyclization.[2]

Q2: What are the common synthetic strategies for preparing pyrrolo[1,2-a][1][3]benzodiazepines?

Several synthetic routes have been explored for this class of compounds. A prevalent strategy involves the initial formation of the diazepine ring followed by the construction of the pyrrole ring.[4] Another common approach is the condensation of a suitable o-phenylenediamine derivative with a ketone.[1] For the specific synthesis of reduced pyrrolo-benzodiazepines, one method involves the condensation of o-phenylenebismethylamine with an appropriate oxo-ester to form a 1-oxo-compound, which is then reduced.

Troubleshooting Guide

Low to No Product Yield

Q3: My reaction is showing very low or no formation of the desired 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. What are the likely causes and how can I troubleshoot this?

Low or no product yield is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Starting Materials and Precursors:

  • Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. Recrystallize or chromatograph starting materials if their purity is questionable.

  • Reactivity: The chosen functional groups for cyclization are critical. If you are using a precursor with a weakly electrophilic group, the intramolecular cyclization will be inefficient.[2] Consider if a multi-step synthesis might be more effective than a direct cyclization.[2]

2. Optimize Reaction Conditions:

  • Catalyst Selection: The choice of catalyst is crucial for the cyclization step. For benzodiazepine synthesis, a range of catalysts have been used, including Lewis acids like BF₃-etherate and solid acid catalysts such as zeolites (e.g., H-MCM-22).[1] The optimal catalyst will depend on your specific synthetic route.

  • Solvent: The solvent can significantly influence reaction rates and equilibria. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Screen a variety of solvents with different polarities.

  • Temperature and Reaction Time: These parameters are often intertwined. If you observe no product at room temperature, gradually increase the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time and to check for decomposition at higher temperatures.

3. Consider the Reaction Mechanism:

The formation of the seven-membered diazepine ring is an entropically disfavored process.[1] Reaction conditions should be chosen to favor this intramolecular cyclization over intermolecular side reactions. High dilution conditions can sometimes favor intramolecular reactions.

Experimental Workflow: A General Synthetic Approach

Below is a generalized workflow for the synthesis of the target compound, highlighting critical control points.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazepine Ring Formation cluster_2 Step 3: Purification A Starting Materials (e.g., 2-nitrobenzylamine derivative and a pyrrolidine synthon) B Coupling Reaction A->B Coupling agent (e.g., DCC, EDC) C Intermediate 1 (N-substituted pyrrolidine) B->C D Reduction of Nitro Group C->D Reducing agent (e.g., H2/Pd-C, SnCl2) E Intramolecular Cyclization D->E Acid or base catalyst, Heat F 10,11-Dihydro-5H-benzo[e]pyrrolo [1,2-a]diazepine Core E->F G Crude Product F->G H Column Chromatography G->H Silica gel, Eluent system I Pure Product H->I

Caption: A generalized workflow for the synthesis of the target molecule.

Formation of Side Products

Q4: I am observing significant side product formation in my reaction. How can I identify and minimize these byproducts?

Side product formation is a common challenge, especially in multi-step syntheses.

1. Identification of Byproducts:

  • Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structures of the major side products. Understanding what is being formed is the first step to preventing it.

2. Common Side Reactions and Their Mitigation:

  • Hydrolysis: If your starting materials or intermediates contain sensitive functional groups like esters or amides, hydrolysis can be a significant side reaction, especially under acidic or basic conditions.[2] To minimize this, use anhydrous conditions and carefully control the pH of your reaction mixture.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers. Running the reaction at higher dilution can favor the formation of the cyclic product.

  • Oxidation: Some intermediates, particularly anilines, can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Troubleshooting Side Reactions

Observed Side Product Potential Cause Suggested Solution
Dimer or PolymerHigh concentration favoring intermolecular reactionPerform the reaction under high dilution conditions.
Hydrolyzed Starting MaterialPresence of water with acid or base catalysisUse anhydrous solvents and reagents. Control the pH carefully.
Oxidized ByproductsReaction with atmospheric oxygenRun the reaction under an inert atmosphere (N₂ or Ar).
Incomplete CyclizationInsufficient activation of electrophile/nucleophileRe-evaluate catalyst choice and reaction temperature.
Purification Challenges

Q5: I am having difficulty purifying the final product. What are some effective purification strategies for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine?

Purification of benzodiazepine derivatives can be challenging due to their structural complexity and potential for multiple stereoisomers.

1. Chromatographic Methods:

  • Column Chromatography: This is the most common method for purifying organic compounds. For benzodiazepines, silica gel is typically used as the stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Careful optimization of the eluent system is key to achieving good separation.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed. Chiral stationary phases can be used to separate enantiomers or diastereomers if your product is a racemic mixture.

2. Crystallization:

  • If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

3. Extraction and Washing:

  • Before chromatography, it is often beneficial to perform a series of aqueous washes to remove water-soluble impurities. A typical workup might involve washing the organic layer with a dilute acid, then a dilute base, and finally with brine.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flowchart start Low or No Product Yield check_sm Verify Starting Material Purity and Reactivity start->check_sm optimize_cond Optimize Reaction Conditions (Catalyst, Solvent, Temp.) check_sm->optimize_cond check_side_products Analyze for Side Products (LC-MS, NMR) optimize_cond->check_side_products hydrolysis Hydrolysis Occurring? check_side_products->hydrolysis intermolecular Intermolecular Reactions? hydrolysis->intermolecular No anhydrous Use Anhydrous Conditions Control pH hydrolysis->anhydrous Yes purification Purification Issues? intermolecular->purification No high_dilution Use High Dilution intermolecular->high_dilution Yes optimize_chroma Optimize Chromatography (Eluent, Column) purification->optimize_chroma Yes success Successful Synthesis purification->success No anhydrous->optimize_cond high_dilution->optimize_cond recrystallize Attempt Recrystallization optimize_chroma->recrystallize recrystallize->success

Caption: A flowchart for troubleshooting low yield in the synthesis.

References

  • Kamal, A., & Malik, M. S. (2011). An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. Molecules, 16(7), 5630-5677. [Link]

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Technical Support Guide: Optimizing the Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold is a key structural motif in medicinal chemistry, forming the core of various compounds with significant biological activity. Its synthesis, however, can be challenging, often plagued by issues of low yield, incomplete reactions, and difficult purification. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and optimized protocols. Drawing upon established chemical principles and field-proven insights, this document serves as a comprehensive resource to navigate the complexities of this synthesis and systematically improve product yield and purity.

Chapter 1: Foundational Synthetic Strategy & Mechanism

A prevalent and effective method for constructing the pyrrolo[1,2-a][1]diazepine core, which is structurally analogous to the target molecule, involves an intramolecular cyclization. A common strategy begins with the synthesis of a suitable N-substituted aminopropyl-pyrrole, which is then cyclized to form the seven-membered diazepine ring.

A representative pathway involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with an ortho-substituted benzaldehyde derivative, followed by a reductive amination and subsequent intramolecular cyclization. Understanding this workflow is the first step in diagnosing and resolving yield-related issues.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization (Dehydration) SM1 3-(Pyrrol-1-yl)-1-propylamine INT1 Intermediate Schiff Base / Amide SM1->INT1 SM2 2-Carboxybenzaldehyde SM2->INT1 INT2 N-(2-(3-(1H-pyrrol-1-yl)propyl)aminomethyl)benzoic acid INT1->INT2 e.g., NaBH4 PRODUCT Target Molecule: 10,11-Dihydro-5H-benzo[e] pyrrolo[1,2-a]diazepine INT2->PRODUCT Acid Catalyst (e.g., PPA, TsOH)

Figure 1: General synthetic workflow for the target diazepine scaffold.

Chapter 2: Troubleshooting Guide - A Diagnostic Approach

Low yield is a symptom, not a root cause. A systematic approach is required to identify the underlying issue. The following decision tree and Q&A guide will help you diagnose and resolve common problems encountered during the synthesis.

Figure 2: Decision tree for troubleshooting low synthesis yield.
Q&A Troubleshooting Guide

Q1: My reaction seems to stall, with significant amounts of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

A: This points to an issue with reaction kinetics or equilibrium. The activation energy for the cyclization step is likely not being overcome, or the reaction is reversible.

  • Causality & Solution (Kinetics): The intramolecular cyclization to form the seven-membered diazepine ring is often the rate-limiting step. This is an intramolecular nucleophilic attack, which can be accelerated.

    • Catalysis: The use of an acid catalyst is critical.[2] Brønsted acids (like p-toluenesulfonic acid) or Lewis acids (like BF₃-etherate) protonate the carboxylic acid (or a derivative), making the carbonyl carbon more electrophilic and susceptible to attack by the secondary amine. If you are already using a catalyst, consider increasing its loading or switching to a stronger one. For example, polyphosphoric acid (PPA) is effective as both a catalyst and a dehydrating agent.[2]

    • Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier. Refluxing in a higher-boiling solvent like toluene or xylene is a common strategy. This also helps remove water azeotropically, driving the equilibrium towards the product.

  • Causality & Solution (Reagent Purity):

    • Purity of Starting Materials: Ensure the amine and aldehyde/acid starting materials are pure. Impurities can inhibit catalysts or introduce competing side reactions.

    • Stoichiometry: Double-check the molar ratios of your reactants. While the final cyclization is intramolecular, the preceding steps require precise stoichiometry.

Q2: My TLC/LC-MS analysis shows the consumption of starting materials, but the spot corresponding to my product is weak, and I see multiple other spots/peaks. What are the likely side reactions?

A: This indicates that the reaction conditions are promoting undesired pathways. The primary culprits are often excessive heat, presence of oxygen, or an incorrect choice of solvent or catalyst.

  • Causality & Solution (Oxidation): The dihydrodiazepine ring and the pyrrole moiety can be susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of aromatic byproducts or polymeric materials.

    • Inert Atmosphere: Always run the reaction under an inert atmosphere of nitrogen or argon. This is particularly crucial if using high temperatures for extended periods. Degas your solvent before use.

  • Causality & Solution (Intermolecular Reactions): If the concentration is too high, intermolecular condensation between two molecules of the intermediate can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

    • High Dilution: Running the cyclization step under high-dilution conditions favors the intramolecular pathway. This can be achieved by slowly adding the substrate to a large volume of hot, catalyzed solvent over several hours.

  • Causality & Solution (Rearrangement): Acidic conditions at high temperatures can sometimes lead to undesired molecular rearrangements.

    • Condition Optimization: If you suspect rearrangement, try using milder conditions. This could involve a lower temperature for a longer time or using a less aggressive catalyst. A comparison of different acid catalysts (e.g., TsOH vs. PPA vs. Amberlyst resin) can be informative.[2][3]

Q3: I have a good conversion to the product in the crude reaction mixture, but I lose most of it during work-up and purification. How can I improve my recovery?

A: Product loss during isolation is a common but solvable problem. The basicity of the nitrogen atoms in the diazepine ring and the overall polarity of the molecule are key factors to consider.

  • Causality & Solution (Aqueous Work-up): The product is basic and can form salts.

    • pH Adjustment: During an aqueous work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).[4] This ensures the product is in its free-base form, which is more soluble in organic solvents. Conversely, you can use an acid wash to remove non-basic impurities.

    • Emulsions: Emulsions can trap the product. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Causality & Solution (Chromatography): The product may be sticking irreversibly to the silica gel or streaking badly.

    • Deactivating Silica: The nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor recovery and tailing. Pre-treating your silica gel by slurrying it in an eluent containing a small amount of triethylamine (~1%) or ammonia (e.g., using a DCM/MeOH/NH₃ system) will neutralize these acidic sites.

    • Alternative Phases: If silica gel proves problematic, consider using neutral alumina or reverse-phase (C18) chromatography.

    • Recrystallization: If a solid, recrystallization is often a superior method for obtaining high-purity material with minimal loss compared to chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

Chapter 3: Optimized Experimental Protocols

The following protocols are generalized and should be adapted based on your specific substrate.

Protocol 1: Synthesis via Reductive Amination and Cyclization
  • Step A: Reductive Amination

    • To a solution of 3-(pyrrol-1-yl)-1-propylamine (1.0 eq) in methanol (0.2 M), add 2-carboxybenzaldehyde (1.05 eq).

    • Stir the mixture at room temperature for 2 hours to form the Schiff base.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Monitor reaction completion via TLC (e.g., 10% MeOH in DCM).

    • Quench the reaction carefully by adding 1M HCl until the pH is ~2.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Wash the aqueous residue with diethyl ether (2x volume) to remove non-polar impurities.

    • Basify the aqueous layer to pH > 10 with 4M NaOH and extract the product with ethyl acetate (3x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate, which can often be used without further purification.

  • Step B: Intramolecular Cyclization

    • In a flask equipped with a Dean-Stark apparatus and condenser, dissolve the crude intermediate from Step A in toluene (0.05 M).

    • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).

    • Heat the mixture to reflux and collect water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-18 hours).

    • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., Hexane/Ethyl Acetate 9:1) containing 1% triethylamine (Et₃N).

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%), all containing 1% Et₃N.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommended Condition/SystemPurpose
TLC Monitoring 10-20% Methanol in Dichloromethane (+1% NH₄OH)Good separation of basic compounds.
30-50% Ethyl Acetate in Hexanes (+1% Et₃N)Alternative system for less polar compounds.
Column Eluent Gradient of Ethyl Acetate in Hexanes (+1% Et₃N)Standard system for moderately polar compounds.
Recrystallization Ethanol/Water or Ethyl Acetate/HexanesFor obtaining high-purity crystalline solid.
Table 1: Recommended solvent systems for monitoring and purification.

Chapter 4: Advanced FAQs

Q: What is the precise mechanistic role of the acid catalyst in the cyclization step?

A: The acid catalyst plays a dual role. First, it protonates the oxygen of the carboxylic acid's carbonyl group. This protonation dramatically increases the electrophilicity of the carbonyl carbon by placing a formal positive charge on the oxygen, which withdraws electron density from the carbon. This makes the carbon atom highly susceptible to nucleophilic attack by the lone pair of electrons on the secondary amine nitrogen of the same molecule, initiating the cyclization. Second, after the tetrahedral intermediate is formed, the acid facilitates the elimination of a water molecule, which is a poor leaving group, by protonating the hydroxyl group to form a good leaving group (-OH₂⁺).

Q: Are there alternative, higher-yielding routes for the cyclization step?

A: Yes, modern organic chemistry offers several alternatives to direct thermal/acid-catalyzed condensation. For example, the carboxylic acid can be activated in situ using peptide coupling reagents (e.g., HATU, HOBt/EDC). This converts the carboxylic acid into a highly reactive activated ester under much milder conditions (often room temperature), which then readily undergoes intramolecular amidation. This approach avoids the high temperatures and strong acids that can lead to side reactions, often resulting in cleaner reactions and higher yields.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents like sodium borohydride react violently with acid and water to produce flammable hydrogen gas. Quench reactions carefully and slowly at low temperatures.

  • Solvents like toluene, methanol, and dichloromethane are flammable and/or toxic. Handle with care.

  • Strong acids like polyphosphoric acid are highly corrosive. Avoid contact with skin and eyes.

References

  • Silvestri, R., Artico, M., et al. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][1][4][5]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425-30. [Link]

  • Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules, 20(3), 3913-3947. [Link]

  • Balakrishna, M., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(10), 6906-6918. [Link]

  • Jadhav, S. D., et al. (2015). Identification, synthesis and characterization of potential impurities of diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1]diazepines and 11-methyl-2,3,4,5. Arkivoc, 2003(9), 4-13. [Link]

  • Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15, 6737-6741. [Link]

  • Voskressensky, L. G., et al. (2010). A New Strategy for Pyrrolo[1,2-a][1]diazepine Structure Formation. Chemistry of Heterocyclic Compounds, 46, 741-743. [Link]

  • Patel, K. D., et al. (2017). EFFECT OF CATALYST ON SYNTHESIS OF 1, 5- BENZODIAZEPINE DERIVATIVES AND EVALUATION OF THEIR PHARMACOLOGICAL ACTIVITY. Zenodo. [Link]

Sources

Technical Support Center: Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Troubleshooting Guide to Side Reactions in the Synthesis of the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Scaffold

Introduction

The 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide range of biological activities, including antineoplastic and anti-HIV properties.[1][2] However, its synthesis is not without challenges. The construction of the tricyclic system, particularly the seven-membered diazepine ring, is often plagued by competing side reactions that can lead to low yields, complex purification, and inconsistent results.

This guide is designed to serve as a technical support resource, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will dissect the most common side reactions encountered during key synthetic steps, explain the underlying mechanisms, and offer validated protocols to mitigate these issues.

General Synthetic Workflow Overview

The construction of the target scaffold typically involves a key intramolecular cyclization step to form the diazepine ring. A common strategy is a Bischler-Napieralski or Pictet-Spengler type reaction, followed by reduction. The choice of strategy depends on the available starting materials and desired substitution patterns.

G cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step cluster_2 Final Steps A 2-Phenylethylamine Derivative C Amide Precursor A->C Acylation B Pyrrole-2-carbonyl Chloride or Acid B->C E Iminium/Nitrilium Ion Intermediate C->E Dehydrating Agent (e.g., POCl3) D Cyclization (e.g., Bischler-Napieralski) F Cyclized Intermediate (Imine) D->F E->D Intramolecular Electrophilic Attack G Reduction F->G Reducing Agent (e.g., NaBH4) H Target Scaffold: 10,11-Dihydro-5H-benzo[e] pyrrolo[1,2-a]diazepine G->H G Start Amide Precursor Nitrilium Nitrilium Ion Intermediate Start->Nitrilium  POCl₃ or P₂O₅ Desired Desired Product: Cyclized Dihydrodiazepine Nitrilium->Desired Intramolecular Cyclization (Desired Pathway) Side Side Product: Styrene Derivative Nitrilium->Side Elimination (Retro-Ritter) (Side Reaction)

Caption: Competing pathways for the nitrilium ion intermediate.

Troubleshooting & Mitigation Strategies:

Your primary goal is to favor the intramolecular cyclization pathway over the elimination pathway. This can be achieved by modifying the reaction conditions to either increase the rate of cyclization or suppress the formation of the nitrilium ion in favor of a different reactive intermediate.

StrategyPrincipleRecommended ConditionsExpected Outcome
Solvent Choice Use a nitrile solvent (e.g., acetonitrile) to shift the retro-Ritter equilibrium back towards the nitrilium ion intermediate, suppressing byproduct formation. [3][4]Solvent: Acetonitrile or Benzonitrile. Reagent: POCl₃. Temp: Reflux.Significant reduction in styrene byproduct. Improved yield of the cyclized product.
Alternative Activation Use oxalyl chloride or triflic anhydride (Tf₂O) to form an N-acyliminium ion intermediate instead of a nitrilium ion. This intermediate is a powerful electrophile but is not prone to the same elimination pathway. [3][4][5]Reagent: Tf₂O, 2-chloropyridine. Solvent: DCM. Temp: -20 °C to 0 °C.Dramatically improved yields and minimization of the retro-Ritter byproduct.
Increase Aromatic Nucleophilicity Ensure the benzene ring of the phenethylamine moiety has electron-donating groups (EDGs), if your synthesis allows. EDGs activate the ring, accelerating the desired cyclization. [3][5]N/A (Substrate Dependent)Faster reaction rates and higher yields for the cyclization step.
FAQ 2: During my Pictet-Spengler type cyclization, I'm observing significant starting material decomposition and/or formation of intractable polymers. What are the likely causes?

A: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, is powerful but sensitive to reaction conditions. [6]Decomposition and polymerization typically point to excessively harsh conditions, particularly when using reactive substrates.

Causality Analysis:

  • Acid Strength: Strong acids (e.g., trifluoroacetic acid - TFA, concentrated HCl) can cause decomposition of sensitive starting materials, especially those with acid-labile functional groups. One study noted that using TFA instead of acetic acid led to considerable decomposition of the tryptophan-derived starting material. [7]2. Aldehyde Self-Condensation: Aliphatic aldehydes, in particular, are prone to self-condensation (aldol condensation) under acidic conditions, leading to the formation of polymeric byproducts. [8][9]This consumes the aldehyde, reduces the yield of the desired product, and complicates purification.

  • Temperature: High temperatures can accelerate side reactions, including decomposition and polymerization, especially when combined with strong acids.

Troubleshooting & Mitigation Strategies:

The key is to use the mildest conditions necessary to effect the cyclization. Pyrrole rings are highly nucleophilic and often do not require harsh acidic catalysis for this reaction to proceed efficiently. [6]

Parameter Recommendation Rationale
Acid Catalyst Screen milder acids. Start with acetic acid (HOAc) or even run the reaction without acid catalysis, as it has been shown to work in some aprotic media. [6][7] Minimizes substrate decomposition while still promoting the formation of the necessary electrophilic iminium ion.
Temperature Begin at room temperature and only gently heat if the reaction is sluggish. Avoids thermal decomposition and reduces the rate of aldehyde self-condensation.

| Aldehyde Stoichiometry | Use the aldehyde in stoichiometric amounts rather than a large excess. [8][9]| Prevents excessive aldol condensation and simplifies the final workup and purification. |

Validated Protocol: Mild Pictet-Spengler Cyclization
  • Dissolve the β-(pyrrol-1-yl)phenethylamine precursor (1.0 equiv) in dichloromethane (DCM) or a similar aprotic solvent.

  • Add the desired aldehyde (1.0-1.1 equiv) to the solution.

  • Add glacial acetic acid (0.5-1.0 equiv) as the catalyst.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is slow, gently warm to 35-40 °C.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

FAQ 3: I am struggling with the selective reduction of the imine or amide in the final step without affecting other functional groups. What are the best practices?

A: The final step in many synthetic routes is the reduction of the C11=N10 imine (from a Bischler-Napieralski) or a C5=O amide to the corresponding amine, yielding the dihydrodiazepine core. The choice of reducing agent is critical to avoid unwanted side reactions like over-reduction of the aromatic rings or cleavage of sensitive functional groups.

Reducing Agent Selection Guide:

Reducing AgentTypical ConditionsProsCons / Potential Side Reactions
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTExcellent for reducing imines. [5]Mild, chemoselective, and compatible with most functional groups (e.g., esters, amides). Easy workup.Not strong enough to reduce amides.
Borane-THF (BH₃·THF) THF, 0 °C to RefluxCan reduce both imines and amides. Generally chemoselective and will not reduce esters or aromatic rings under controlled conditions.Requires careful quenching (e.g., with methanol). Can be less selective if overheated or run for extended periods.
Lithium Aluminum Hydride (LAH) Anhydrous THF or Et₂O, 0 °C to RefluxVery powerful; will reduce amides, esters, and nitriles.Lacks chemoselectivity. Will reduce almost all carbonyl-containing functional groups. Highly reactive and requires a strictly anhydrous setup and careful workup. Can lead to over-reduction.
Recommended Protocol: Selective Imine Reduction

This protocol is adapted from a procedure following a Bischler-Napieralski reaction. [5]

  • To a solution of the crude cyclized imine intermediate in methanol (MeOH, 20 mL) at 0 °C, add sodium borohydride (NaBH₄) (4.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir while slowly warming to room temperature over 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the imine starting material is fully consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude target compound.

  • Purify by column chromatography as needed.

References
  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. In: Wikipedia. [Link]

  • An Update on the Synthesis of Pyrrolob[3][6]enzodiazepines. PubMed Central (PMC). [Link]

  • Bischler‐Napieralski reaction. ResearchGate. [Link]

  • C4 Pictet-Spengler Reactions for the Synthesis of Core Structures in Hyrtiazepine Alkaloids. [Source not further specified]. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]

  • Pictet-spengler reaction in the synthesis of condensed benzodiazepines. 2. Synthesis of new derivatives of 11,12-dihydroquinazoline-[3,2-c]b[5][10]enzodiazepin-14(6H)-ones.* ResearchGate. [Link]

  • The pictet-spengler reaction in synthesis of fused benzodiazepines. 2. Synthesis of new derivatives of 11,12-dihydroquinazoiin[3,2-c] [5][10]benzodiazepino-14(6H)-ones. ResearchGate. [Link]

  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. [Link]

  • Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b]b[4][6][10]enzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. PubMed. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the expertise to overcome common experimental hurdles and optimize your reaction conditions for this important heterocyclic scaffold.

Introduction

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a significant pharmacophore with potential applications in medicinal chemistry. Its synthesis, while achievable, often presents challenges related to the formation of the seven-membered diazepine ring. This guide will focus on a common synthetic approach: the intramolecular cyclization of a suitably functionalized N-(2-aminobenzyl)pyrrole derivative. We will delve into the critical parameters of this reaction and provide solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for constructing the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold?

A common and effective strategy involves a multi-step synthesis culminating in an intramolecular cyclization. A plausible route begins with the alkylation of pyrrole with a protected 2-nitrobenzyl halide, followed by reduction of the nitro group to an amine, and subsequent intramolecular cyclization to form the diazepine ring. This final cyclization is often the most challenging step and is the primary focus of our optimization guide.

Q2: I am observing very low yields in the final intramolecular cyclization step. What are the likely causes?

Low yields in the formation of the seven-membered diazepine ring can stem from several factors. The intramolecular reaction is entropically disfavored. Key areas to investigate include:

  • Inefficient catalyst activity: If using a palladium-catalyzed reaction like the Buchwald-Hartwig amination, the choice of ligand and palladium precatalyst is critical.

  • Unfavorable reaction kinetics: The concentration of the substrate is crucial; high concentrations can favor intermolecular side reactions.

  • Steric hindrance: Bulky substituents on the pyrrole or benzene ring can impede the desired cyclization.

  • Inappropriate base or solvent: The choice of base and solvent can significantly impact the reaction rate and pathway.

Q3: What are the typical side products I should look out for?

Common side products include intermolecular dimerization or polymerization, where two or more substrate molecules react with each other instead of cyclizing. You may also observe starting material decomposition, especially at elevated temperatures. In some cases, depending on the precursors, elimination or rearrangement products can also be formed.

Q4: How can I effectively purify the final 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine product?

Purification of tricyclic nitrogen heterocycles can be challenging due to their polarity and potential for interaction with silica gel. Standard column chromatography on silica gel is a common first step. For more challenging purifications, consider using a different stationary phase like alumina. Recrystallization is also a powerful purification technique for obtaining highly pure material. A specialized method involves dissolving the crude product in a heated aqueous ammonia solution, followed by cooling to induce crystallization of the purified compound.[1]

Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the synthesis.

Problem 1: Failure of the Intramolecular Cyclization Reaction

Symptoms:

  • TLC/LC-MS analysis shows only starting material.

  • No desired product is formed after an extended reaction time.

Potential Causes & Solutions:

  • Cause: Inactive Catalyst System (for Palladium-catalyzed cyclization).

    • Solution: The choice of ligand is paramount in Buchwald-Hartwig type reactions for forming seven-membered rings. Experiment with a range of bulky, electron-rich phosphine ligands such as Xantphos, DavePhos, or BrettPhos. The palladium source is also important; modern precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂.[2] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Cause: Unfavorable Reaction Conditions for Non-catalyzed Cyclization.

    • Solution: If employing a thermally induced or base-mediated cyclization without a metal catalyst, the temperature and solvent are critical. High temperatures may be required to overcome the activation energy barrier, but can also lead to decomposition. Screen a range of high-boiling, polar aprotic solvents such as DMF, DMAc, or NMP.

Problem 2: Low Yield of the Desired Product with Significant Side Product Formation

Symptoms:

  • TLC/LC-MS shows the formation of the desired product, but in low abundance.

  • Significant formation of higher molecular weight species (dimers/oligomers) is observed.

Potential Causes & Solutions:

  • Cause: Intermolecular reactions are outcompeting the intramolecular cyclization.

    • Solution: Employ high dilution conditions. The principle of high dilution favors intramolecular reactions by minimizing the probability of two substrate molecules encountering each other. A starting concentration of 0.01-0.05 M is a good starting point. The substrate can be added slowly over a prolonged period to the heated reaction mixture using a syringe pump.

  • Cause: Inappropriate Base Selection.

    • Solution: The choice of base can influence the reaction pathway. For Buchwald-Hartwig cyclizations, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often effective. For other cyclization types, a weaker base like Cs₂CO₃ might be sufficient and can minimize side reactions. It is crucial to screen a variety of bases to find the optimal conditions for your specific substrate.

Experimental Protocols

Protocol 1: Optimization of Intramolecular Buchwald-Hartwig Cyclization

This protocol provides a starting point for optimizing the key cyclization step to form the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core.

Workflow Diagram:

Buchwald_Hartwig_Optimization cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Add Pd precatalyst, ligand, and base to an oven-dried flask. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Reagents 3. Add substrate and anhydrous, degassed solvent. Inert->Reagents Heat 4. Heat to desired temperature (e.g., 80-120 °C). Reagents->Heat Monitor 5. Monitor reaction by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Filter 7. Filter through Celite, wash with solvent. Cool->Filter Concentrate 8. Concentrate the filtrate. Filter->Concentrate Purify 9. Purify by column chromatography. Concentrate->Purify

Caption: Workflow for Buchwald-Hartwig Optimization.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Addition of Reagents: Add the N-(2-aminobenzyl)pyrrole precursor (1.0 equiv.) and anhydrous, degassed toluene to achieve a concentration of 0.01 M.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Screening of Reaction Conditions for Intramolecular Buchwald-Hartwig Cyclization
EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃ (2)Toluene11024<10
2Pd₂(dba)₃ (2.5)BINAP (5)NaOtBu (1.5)Dioxane1001835
3Pd₂(dba)₃ (2.5)Xantphos (10)K₃PO₄ (2)Toluene1001265
4G3-Palladacycle (2)-K₃PO₄ (2)Toluene100878
5G3-Palladacycle (2)-K₃PO₄ (2)t-BuOH801255

Yields are for the isolated product after purification.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting a low-yielding intramolecular cyclization reaction.

Troubleshooting_Logic Start Low Yield in Cyclization Check_SM Is Starting Material Consumed? Start->Check_SM Check_Side_Products Are Side Products Observed? Check_SM->Check_Side_Products Yes Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Check_SM->Optimize_Catalyst No High_Dilution Implement High Dilution Check_Side_Products->High_Dilution Yes (Dimers) Screen_Bases Screen Different Bases Check_Side_Products->Screen_Bases Yes (Decomposition) Increase_Temp Increase Reaction Temperature Optimize_Catalyst->Increase_Temp Success Improved Yield Increase_Temp->Success High_Dilution->Success Screen_Bases->Success

Caption: Troubleshooting flowchart for low-yielding cyclization.

Conclusion

The successful synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine hinges on the careful optimization of the key intramolecular cyclization step. By systematically evaluating catalyst systems, reaction conditions, and purification methods, researchers can overcome common obstacles and achieve high yields of this valuable heterocyclic compound. This guide provides a framework for this optimization process, grounded in established principles of organic synthesis and drawing on insights from the synthesis of related structures.

References

  • Baskın, D., Çetinkaya, Y., & Balci, M. (2018).
  • Başçeken, S., & Balcı, M. (2015). Design of pyrazolo-pyrrolo-pyrazines and pyrazolo-pyrrolo-diazepines via AuCl₃-catalyzed and NaH-supported cyclization of N-propargyl pyrazoles. The Journal of Organic Chemistry, 80(8), 3806-3814. [Link]

  • Bloch, H. S. (1961). U.S. Patent No. 2,982,771. Washington, DC: U.S.
  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025).

Sources

Technical Support Center: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. This document provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Given that specific stability data for this molecule is not extensively published, the information herein is based on established principles for related benzodiazepine and pyrrolobenzodiazepine structures. It is crucial to perform compound-specific stability studies for your particular application.

Troubleshooting Guide: Investigating Compound Instability

Unexpected experimental results can often be traced back to compound instability. This section provides a systematic approach to troubleshooting potential degradation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Issue 1: Inconsistent or Diminished Potency in Biological Assays

You observe a gradual or sudden loss of the compound's expected biological activity over time or between experiments.

  • Probable Cause: Degradation of the compound in solution. The seven-membered diazepine ring, a core feature of many benzodiazepines, can be susceptible to hydrolysis, particularly at non-neutral pH.[1] The presence of the pyrrolo fusion may influence this reactivity.

  • Troubleshooting Steps:

    • pH Verification: Immediately measure the pH of your stock solutions and assay buffers. Extreme pH values (acidic or alkaline) can accelerate hydrolysis of the diazepine ring.[1]

    • Fresh Solution Preparation: Prepare a fresh stock solution from solid material and compare its activity to the older solution. If the fresh solution restores activity, the issue is likely solution stability.

    • Solvent Evaluation: Consider the solvent used for your stock solution. While DMSO is common, its purity and water content can affect long-term stability. Ensure you are using anhydrous, high-purity DMSO. For aqueous buffers, consider the use of co-solvents to improve solubility and potentially stability, though this must be validated for your specific assay.

    • Forced Degradation Study (Simplified): To quickly assess pH sensitivity, incubate small aliquots of a fresh solution in buffers of varying pH (e.g., pH 3, 7.4, 9) for a set period (e.g., 24 hours) at room temperature. Analyze the samples by HPLC to detect the appearance of new peaks, which would indicate degradation products.[2][3]

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)

During routine analysis of your compound, you notice the emergence of unexpected peaks that were not present in the initial analysis of the batch.

  • Probable Cause: This is a direct indication of compound degradation. The new peaks represent degradants formed through processes like hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying degradation products.

  • Experimental Protocol: Forced Degradation Studies Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6]

    • Preparation of Stock Solution: Prepare a stock solution of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours.

      • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24-48 hours. Benzodiazepine structures are often particularly susceptible to alkaline hydrolysis.[1]

      • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

      • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

      • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to exclude light.

    • Analysis: Analyze the stressed samples at various time points using a validated HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent compound peak.[2][3] LC-MS can be used to identify the mass of the degradation products.[7]

Issue 3: Physical Changes in the Solid Compound

The solid material changes in appearance (e.g., color change, clumping) over time.

  • Probable Cause: This could indicate instability in the solid state, possibly due to hygroscopicity, oxidation, or light sensitivity. Some complex organic molecules can be sensitive to atmospheric oxygen and moisture.

  • Troubleshooting Steps:

    • Storage Conditions Review: Verify that the compound is stored under the recommended conditions. For many complex organic molecules, this includes storage at low temperatures (e.g., -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

    • Hygroscopicity Test: If you suspect the compound is absorbing water, you can perform a simple test by weighing a small amount of the compound, exposing it to ambient humidity for a set period, and then re-weighing it to see if there is a significant weight gain.

    • Re-analysis: If physical changes are observed, it is crucial to re-analyze the purity of the material using a suitable analytical method like HPLC or NMR to confirm its integrity before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine?

A1: While specific data is unavailable, based on the general properties of related heterocyclic compounds, it is recommended to store the solid material at -20°C , in a tightly sealed container, under an inert atmosphere (argon or nitrogen) , and protected from light . This minimizes the risk of degradation from heat, oxidation, and UV radiation.

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Solvent: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.

  • Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Wrap the vials in aluminum foil to protect from light.

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Avoid long-term storage of dilute aqueous solutions, as these are more prone to hydrolysis.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure, the following are potential degradation pathways:

  • Hydrolysis: The imine or amide-like bonds within the diazepine ring could be susceptible to cleavage under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The dihydrodiazepine or the pyrrolo ring systems may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Aromatic systems and conjugated double bonds can absorb UV light, leading to photochemical reactions and degradation.[8]

    DegradationPathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Acid_Base Acid/Base (H₂O) Compound->Acid_Base Hydrolysis Oxidants Oxidants (e.g., H₂O₂) Compound->Oxidants Oxidation Light Light (UV/Vis) Compound->Light Photodegradation Hydrolysis_Product Ring-Opened Products Acid_Base->Hydrolysis_Product Oxidation_Product N-Oxides, Hydroxylated Species Oxidants->Oxidation_Product Photo_Product Photorearranged Isomers, Cleavage Products Light->Photo_Product

    Caption: Potential degradation pathways for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating HPLC method with UV detection is the most common and reliable technique.[2][3] This method should be able to separate the parent compound from all potential degradation products. LC-MS is also highly valuable as it can provide mass information about the degradants, which helps in their identification.[7] For structural confirmation of the parent compound and its potential degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Quantitative Data Summary for a Hypothetical Stability Study

The following table illustrates how data from a forced degradation study might be presented. Note that these are hypothetical values for illustrative purposes.

Stress ConditionIncubation Time (h)Parent Compound Remaining (%)Number of Degradation Products
0.1 N HCl (60°C)2485.22
0.1 N NaOH (60°C)2445.73
3% H₂O₂ (RT)2492.11
Heat (Solid, 70°C)4898.50
Light (ICH Q1B)2478.94

This guide provides a foundational framework for addressing stability concerns with 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. Always consult the literature for related structures and perform rigorous, compound-specific stability testing to ensure the integrity of your experimental results.

References

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(12), 9447–9459. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]

  • Elessawy, A., El-Bastawissy, E. A., & El-Barbary, A. A. (2017). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Chemistry. Available from: [Link]

  • MDPI. (2020). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 25(15), 3349. Available from: [Link]

  • Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of Taibah University for Science, 16(1), 749-770. Available from: [Link]

  • PubMed. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 23(10), 2652. Available from: [Link]

  • PMC. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374793. Available from: [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • ResearchGate. (2014). Analytical methods for determination of benzodiazepines. A short review. Central European Journal of Chemistry, 12(10), 994-1007. Available from: [Link]

  • Taylor & Francis Online. (2022). Forced Degradation – A Review. Critical Reviews in Analytical Chemistry, 47(3), 244-255. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019. Available from: [Link]

  • MDPI. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Molecules, 27(13), 4099. Available from: [Link]

  • Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. Available from: [Link]

  • MDPI. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 14(3), 577. Available from: [Link]

  • PubMed. (1981). Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][9][10]benzodiazepine-5,11(10H)-dione as anxiolytic agents. Journal of Medicinal Chemistry, 24(8), 978-981. Available from: [Link]

  • Semantic Scholar. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Available from: [Link]

  • DSpace. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 806(1), 3-12. Available from: [Link]

  • PMC. (2016). An Update on the Synthesis of Pyrrolo[9][10]benzodiazepines. Molecules, 21(6), 744. Available from: [Link]

  • Chemsigma. (n.d.). 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][9][10]DIAZEPINE [22162-53-4]. Available from: [Link]

  • PubMed. (1995). Synthesis of new aromatic pyrrolo[2,1-c][9][10]benzodiazepines and pyrrolo[1,2-a]thieno[3,2-e][9][10]diazepines as anti-tumoral agents. European Journal of Medicinal Chemistry, 30(11), 895-901. Available from: [Link]

Sources

Technical Support Center: Strategies for Solubilizing 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this heterocyclic compound. Our approach is grounded in established physicochemical principles to empower you to make informed decisions during your experiments.

Compound Profile: Understanding the Challenge

Before attempting solubilization, it is crucial to understand the physicochemical characteristics of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

  • Structure: A tricyclic scaffold with the molecular formula C₁₂H₁₂N₂.[1]

  • Molecular Weight: Approximately 184.24 g/mol .[2]

  • Key Feature: The presence of two nitrogen atoms within the diazepine and pyrrolo rings suggests the compound is a weak base. This is the most critical characteristic for developing a solubilization strategy, as its charge state, and therefore aqueous solubility, will be highly dependent on pH.

While specific experimental data on the aqueous solubility and pKa of this exact molecule are not widely published, its structural similarity to other benzodiazepine derivatives suggests it is likely a poorly water-soluble, lipophilic compound.[3][4] This guide is built upon this structural inference and proven strategies for analogous molecules.

Initial Troubleshooting & FAQs

This section addresses the most common initial hurdles in a direct question-and-answer format.

Q: My compound is insoluble in pure water. What is the first thing I should try?

A: The first and most straightforward step is to attempt pH-mediated solubilization. Given that the compound is a weak base, decreasing the pH of the aqueous medium should significantly increase its solubility. Protonation of the nitrogen atoms will result in a charged, more polar species that is more readily solvated by water.[5][6] We recommend preparing a stock solution in a solvent like DMSO and then diluting it into aqueous buffers of varying pH (e.g., pH 4, 5, 6, and 7.4) to observe solubility.

Q: I dissolved the compound in DMSO to make a concentrated stock, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?

A: This is a classic problem of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous buffer. When the stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the compound precipitates.

  • Causality: At physiological pH (7.4), the weakly basic compound is likely in its neutral, uncharged form, which has very low aqueous solubility.

  • Solutions:

    • Lower the Dilution Factor: Decrease the concentration of your stock solution or increase the final volume of the buffer. This may keep the final concentration below its solubility limit.

    • Employ Co-solvents: Add a water-miscible co-solvent (e.g., ethanol, propylene glycol) to your final aqueous buffer to increase the compound's solubility.[7][8]

    • Use Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) in your buffer to aid in micellar solubilization.[9][10][11]

    • Consider Cyclodextrins: If compatible with your experimental system, cyclodextrins can encapsulate the hydrophobic compound, enhancing its apparent solubility in aqueous media.[12][13]

Q: Can I just sonicate the sample for a long time to force it into solution?

A: While sonication can help break up aggregates and accelerate the dissolution of suspended particles, it does not change the fundamental thermodynamic solubility limit of the compound in a given solvent. If the compound is truly insoluble at that concentration, it will likely precipitate out again over time once sonication stops. It is a kinetic aid, not a thermodynamic solution. For creating a stable, true solution, a formulation-based approach is required.

Strategic Solubilization Workflows

For persistent solubility issues, a systematic approach is necessary. The following sections provide detailed guides to the most effective solubilization techniques.

Workflow 1: pH-Mediated Solubilization

This is the most direct method for ionizable compounds. The goal is to find the lowest pH at which the compound is sufficiently soluble and stable for your experimental needs.

A weakly basic compound (B) exists in equilibrium with its protonated, conjugate acid (BH⁺) in an aqueous solution.

B + H₂O ⇌ BH⁺ + OH⁻

By adding acid (lowering the pH), the equilibrium shifts to the right, favoring the formation of the charged, water-soluble conjugate acid.[][15]

  • Prepare Stock Solution: Dissolve a known quantity of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4). Citrate and phosphate buffers are common choices.

  • Dilution & Observation: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration. Vortex briefly.

  • Equilibration: Allow the samples to equilibrate for 1-2 hours at room temperature.

  • Visual Inspection: Observe each sample for signs of precipitation (haziness, cloudiness, visible particles).

  • Quantification (Optional): For a more precise measurement, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or a similar method.

  • Q: The compound is soluble at pH 4 but my experiment requires a physiological pH of 7.4. What should I do?

    • A: This indicates that pH adjustment alone is insufficient. You will need to combine it with other techniques. You can prepare a concentrated stock in the acidic buffer (e.g., 10x final concentration at pH 4) and then perform the final dilution into your pH 7.4 assay medium immediately before the experiment. The presence of other excipients like proteins (e.g., FBS in cell culture media) or co-solvents may help stabilize the compound long enough for the assay. Alternatively, this is a clear indication to move to more advanced methods like co-solvents or cyclodextrins.

  • Q: I'm concerned about the stability of my compound at low pH. How can I check this?

    • A: This is a critical consideration. After dissolving the compound in an acidic buffer, incubate it for the duration of your planned experiment. At various time points, analyze an aliquot by HPLC to check for the appearance of degradation peaks. Compare this to a sample stored in DMSO.

ph_workflow start Start: Compound Insoluble in Neutral Buffer prep_stock Prepare Concentrated Stock in DMSO start->prep_stock test_ph Test Solubility in Buffers (pH 2-7.4) prep_stock->test_ph is_soluble Soluble at Required pH? test_ph->is_soluble is_stable Stable at this pH for Assay Duration? is_soluble->is_stable Yes fail Insoluble or Unstable: Move to Advanced Strategy is_soluble->fail No proceed Proceed with Experiment is_stable->proceed Yes is_stable->fail No

Caption: Decision workflow for pH-mediated solubilization.

Workflow 2: Co-solvent Systems

When pH adjustment is not viable, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[7][16]

Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Co-solvents like ethanol or propylene glycol have both polar and non-polar regions. They integrate into the water's hydrogen-bonding network, reducing the overall polarity (dielectric constant) of the bulk solvent.[] This "less polar" environment can more readily accommodate the lipophilic drug molecule, increasing its solubility.

Co-solventTypical Starting % (v/v)Key Considerations
Ethanol (EtOH) 5-10%Widely used, can cause protein precipitation at high concentrations.[17]
Propylene Glycol (PG) 5-20%Good solubilizer for many pharmaceuticals, viscous.[8][18]
Polyethylene Glycol 400 (PEG 400) 5-20%Common in pharmaceutical formulations, low toxicity.[4]
Dimethyl Sulfoxide (DMSO) 0.5-5%Excellent solubilizer, but can be toxic to cells at >0.5-1%. Always run a vehicle control.
  • Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing varying percentages of each co-solvent you wish to screen (e.g., 5%, 10%, 20% PG in PBS).

  • Prepare DMSO Stock: Create a concentrated stock of your compound in 100% DMSO (e.g., 50 mM).

  • Dilute and Observe: Add a small aliquot of the DMSO stock to each co-solvent buffer to achieve your desired final concentration. Ensure the final DMSO concentration is kept constant and as low as possible (ideally ≤0.5%).

  • Equilibrate and Inspect: Vortex, equilibrate for 1 hour, and visually inspect for precipitation.

  • Vehicle Control: Crucially, test the effect of the co-solvent buffer without the compound on your experimental system (e.g., cell viability assay) to ensure it does not interfere with the results.

Workflow 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can be highly effective for compounds that are difficult to solubilize using pH or co-solvents alone, especially for in vivo applications or when organic solvents must be avoided.[12][19]

Cyclodextrins have a unique toroidal or "donut-like" structure. The exterior of the torus is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic. A poorly water-soluble drug molecule can partition into this hydrophobic cavity, forming an "inclusion complex."[13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity. It is often used in parenteral formulations.[20][21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with a negatively charged group, which can enhance complexation with basic drugs and has a very favorable safety profile.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in water or your desired buffer to create a concentrated stock (e.g., 40% w/v).

  • Add Compound: Weigh the solid 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and add it directly to the cyclodextrin solution.

  • Complexation: Vortex vigorously and/or sonicate the mixture. Gentle heating (40-50°C) can sometimes facilitate complexation. The solution should clarify as the complex forms.

  • Sterile Filtration: Once dissolved, filter the solution through a 0.22 µm filter to remove any undissolved particulates and ensure sterility.

  • Dilution: This clear, concentrated stock can now be readily diluted into aqueous buffers for your experiments.

Advanced Strategies

If the above methods fail to provide a suitable formulation, more advanced techniques typically employed in late-stage drug development can be considered.

  • Salt Formation: This involves reacting the basic parent compound with an acid to form a stable, crystalline salt with potentially higher aqueous solubility and a better dissolution rate.[22][23][24] This requires chemical synthesis and solid-state characterization (e.g., XRD, DSC) and is a significant development step.

  • Amorphous Solid Dispersions (ASDs): In this technique, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[25][26] The amorphous form has a higher energy state than the stable crystalline form, leading to enhanced apparent solubility and faster dissolution.[27][28] This is commonly achieved via spray drying or hot-melt extrusion.[29]

  • Lipid-Based Formulations: For oral delivery, encapsulating the compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[30][31][32]

These advanced strategies require specialized equipment and expertise and are generally pursued when simpler formulation approaches are insufficient for the intended application.

Summary & Recommendations

StrategyPrincipleBest ForKey Limitation
pH Adjustment Protonation of weak base to form a soluble salt in situ.Initial screening; compounds with suitable pKa.Only effective if assay pH is compatible; potential for compound instability.[7][33]
Co-solvents Reducing bulk solvent polarity.In vitro assays; when low levels of organic solvents are tolerated.Potential for solvent toxicity/interference in biological assays.[8][34]
Cyclodextrins Encapsulation of the hydrophobic drug in a soluble carrier.In vitro and in vivo studies; when organic solvents must be avoided.Can be expensive; potential for interaction with other formulation components.[12][21]
Salt Formation Creation of a new solid form with improved properties.Pre-clinical and clinical development for a stable, soluble solid dosage form.Requires chemical synthesis and extensive characterization.[22][23]
Solid Dispersions Stabilizing the drug in a high-energy amorphous state.Oral formulations of highly insoluble compounds.Requires specialized manufacturing processes (e.g., spray drying).[25][29]

For 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, we recommend a tiered approach:

  • Start with pH adjustment to understand the compound's fundamental pH-solubility profile.

  • If necessary, progress to co-solvents for in vitro work, always using the lowest effective concentration and appropriate vehicle controls.

  • For more demanding applications or in vivo studies, evaluate cyclodextrins like HP-β-CD or SBE-β-CD for a robust, solvent-free formulation.

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
  • NIH National Library of Medicine. (n.d.). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches.
  • Revista Electronica de Veterinaria. (n.d.). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs.
  • NIH National Library of Medicine. (n.d.). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients.
  • Hovione. (2017, March 8). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions.
  • Scientist Solutions. (2025, April 18). The important role and application of surfactants in pharmaceutical formulations.
  • Scholars Research Library. (n.d.). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption.
  • International Journal of Innovative Research in Technology. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • IntechOpen. (n.d.). Enhancing antidepressant bioavailability and CNS targeting using cyclodextrin-enabled drug delivery systems.
  • Seppic. (2025, May 12). Solubility enhancement with amorphous solid dispersions.
  • ScienceDirect. (n.d.). Cyclodextrins, Blood–Brain Barrier, and Treatment of Neurological Diseases.
  • NIH National Library of Medicine. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • NIH National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed Central. (n.d.). Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment.
  • Taylor & Francis Online. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • NIH National Library of Medicine. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • MySkinRecipes. (n.d.). 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][9][31]diazepine. Retrieved January 21, 2026, from

  • PubMed. (n.d.). Prediction of benzodiazepines solubility using different cosolvency models.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Echemi. (n.d.). 10,11-dihydro-5h-benzo[e]pyrrolo[1,2-a][9][31]diazepine. Retrieved January 21, 2026, from

  • ResearchGate. (n.d.). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K.
  • ResearchGate. (n.d.). Preferential solvation of diazepam in some aqueous co-solvent mixtures.
  • PubMed. (1987, September-October). Solubilization by Cosolvents. IV: Benzocaine, Diazepam and Phenytoin in Aprotic Cosolvent-Water Mixtures.
  • Wikipedia. (n.d.). Propylene glycol.

Sources

Technical Support Center: Enhancing the Biological Activity of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, optimization, and biological evaluation of this promising class of compounds. Our goal is to empower you with the knowledge to enhance the biological activity of your derivatives through a systematic and scientifically-grounded approach.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the enhancement of biological activity of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives.

Q1: My synthesized 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives show low biological activity. What are the primary factors to consider for enhancement?

A1: Low biological activity can stem from several factors. A systematic approach to optimization is crucial. Key areas to investigate include:

  • Target Engagement: Ensure your compound is reaching and interacting with its intended biological target. For derivatives analogous to pyrrolobenzodiazepines (PBDs), this often involves DNA binding.[1] Modifications to the molecule's structure can significantly impact this interaction.

  • Structure-Activity Relationship (SAR): The potency of benzodiazepine derivatives is highly dependent on the nature and position of substituents. For instance, electron-withdrawing groups at specific positions on the benzene ring can influence activity.[2] A thorough SAR study is essential.

  • Cellular Permeability: The ability of your compound to cross cell membranes is critical for intracellular targets. Physicochemical properties like lipophilicity play a significant role.

  • Metabolic Stability: The compound may be rapidly metabolized in vitro or in vivo, leading to a loss of activity. Investigating metabolic pathways and designing more stable analogs is a key strategy.

Q2: How do I begin a structure-activity relationship (SAR) study for my derivatives?

A2: A systematic SAR study involves synthesizing and testing a series of analogs with specific structural modifications. A logical starting point is to consider the known SAR of related benzodiazepine scaffolds.[2]

  • Benzene Ring Substitution: Systematically introduce a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzo ring to probe electronic and steric effects on activity.

  • Pyrrolo Ring Modification: Explore substitutions on the pyrrole ring to understand their impact on target binding and overall conformation.

  • Diazepine Ring Conformation: The seven-membered diazepine ring's conformation is crucial for receptor binding. Introducing substituents can alter this conformation and, consequently, the biological activity. Reducing the diazepine ring between positions 10 and 11 has been shown to decrease activity in some related series due to reduced affinity for central GABA receptors.[1]

Q3: What are the key differences in enhancing activity for CNS-active versus anticancer derivatives of this scaffold?

A3: The strategies for enhancing biological activity will differ based on the therapeutic target.

  • For CNS-Active Derivatives: The primary focus is often on modulating interactions with specific neurotransmitter receptors, such as the GABA-A receptor.[3] Key considerations include:

    • Blood-Brain Barrier (BBB) Permeability: Compounds must be able to cross the BBB to exert their effects. Physicochemical properties like lipophilicity (LogP) and topological polar surface area (TPSA) are critical parameters to optimize.[3]

    • Receptor Subtype Selectivity: Fine-tuning the structure can lead to selectivity for different GABA-A receptor subtypes, which can help in minimizing side effects.

  • For Anticancer Derivatives: For compounds acting as DNA-binding agents, the focus is on maximizing DNA interaction and subsequent cytotoxicity in cancer cells.[1][4] Key considerations include:

    • DNA Binding Affinity and Sequence Selectivity: Modifications that enhance the compound's ability to bind to specific DNA sequences in the minor groove are crucial.[1]

    • Efflux Pump Evasion: Cancer cells can develop resistance by overexpressing efflux pumps like P-gp. Designing molecules that are poor substrates for these pumps can enhance their efficacy.[5]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common experimental issues.

Guide 2.1: Troubleshooting Low Synthetic Yields

Low yields are a frequent challenge in heterocyclic synthesis. The following guide provides a systematic approach to identify and resolve the underlying issues.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Suboptimal reaction conditions (temperature, time, concentration).Systematically vary the reaction temperature, time, and concentration of reactants to find the optimal conditions.
Impure reagents or solvents.Use high-purity, anhydrous solvents and freshly purified reagents.
Inefficient catalyst.Screen different acid or base catalysts and vary the catalyst loading.
Multiple Side Products Incorrect reaction temperature.Lowering the reaction temperature may improve selectivity and reduce side reactions.
Unstable intermediates.Consider a two-step approach where the intermediate is isolated and purified before proceeding to the next step.
Product Decomposition Harsh reaction or workup conditions.Monitor the reaction by TLC or LC-MS to check for product degradation. Modify workup procedures to be milder (e.g., use weaker acids/bases, lower temperatures).
Guide 2.2: Addressing Poor In Vitro Biological Activity

If your synthesized compounds exhibit low activity in cellular assays, consider the following troubleshooting steps.

Problem Potential Cause Troubleshooting Steps
Low Potency (High IC50/EC50) Poor target engagement.Confirm target expression in the cell line used. Consider biophysical assays (e.g., thermal shift assay, SPR) to directly measure binding to the purified target.
Low cellular uptake.Assess the compound's physicochemical properties (LogP, solubility). Modify the structure to improve cell permeability.
Rapid efflux by transporter proteins.Use cell lines with and without known efflux pumps (e.g., P-gp) to determine if the compound is a substrate. Co-incubate with known efflux pump inhibitors.[5]
Inconsistent Results Compound instability in assay media.Assess the stability of the compound in the assay buffer and media over the time course of the experiment using HPLC or LC-MS.
Compound precipitation.Check the solubility of the compound at the tested concentrations in the assay media. Use a lower concentration range or a suitable solubilizing agent if necessary.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 3.1: General Procedure for Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Scaffold

This is a generalized protocol and may require optimization for specific derivatives.

A streamlined three-step synthesis for a related dibenzo[b,f]azepin-10-ol scaffold has been reported and can be adapted.[6]

  • Step 1: Nucleophilic Addition: React a substituted o-nitrobenzyl chloride with a suitable 2-chlorobenzaldehyde derivative in the presence of a mild reducing agent like tetrakis(dimethylamino)ethylene (TDAE).[6]

  • Step 2: Nitro Group Reduction: Reduce the nitro group of the resulting intermediate to an amine using a standard reducing agent such as iron powder in the presence of ammonium chloride.

  • Step 3: Intramolecular Cyclization: Perform an intramolecular Buchwald-Hartwig amination to form the diazepine ring. This typically involves a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., Xantphos), and a base (e.g., K2CO3) in an appropriate solvent like THF.[6]

Protocol 3.2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of your compounds on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3.3: In Vivo Anxiolytic Activity Assessment (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.[5][8]

  • Apparatus: The EPM consists of two open arms and two enclosed arms, elevated from the floor.

  • Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle control, or a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Section 4: Data Presentation and Visualization

Table 4.1: Example Structure-Activity Relationship Data
Compound R1 R2 IC50 (µM) - Cancer Cell Line X EC50 (nM) - GABA-A Receptor Binding
1a HH> 100500
1b 7-ClH10.5150
1c 7-NO2H5.280
1d 7-Cl2'-F8.7120

This table is for illustrative purposes only.

Diagram 4.1: General Workflow for Enhancing Biological Activity

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Optimization Cycle A Initial Synthesis of Scaffold B Analog Design & Synthesis A->B SAR Strategy C In Vitro Screening (e.g., MTT, Receptor Binding) B->C D Lead Compound Identification C->D Potency & Selectivity E In Vivo Testing (e.g., EPM, Xenograft) D->E Efficacy & PK/PD F SAR Analysis E->F G Identify Active Substitutions F->G G->B Iterative Design

Caption: Iterative cycle for enhancing biological activity.

Diagram 4.2: Troubleshooting Workflow for Low Biological Activity

G cluster_physchem Physicochemical Properties cluster_target Target Interaction cluster_synthesis Compound Integrity start Low Biological Activity Observed solubility Assess Solubility Is it soluble in assay media? start->solubility binding Direct Binding Assay (e.g., SPR) Does it bind to the target? start->binding purity Re-evaluate Purity (LC-MS, NMR) Is the compound pure? start->purity permeability Evaluate Permeability (LogP, TPSA) Is it likely to cross membranes? solubility->permeability efflux Efflux Pump Assay Is it a substrate for P-gp? binding->efflux stability Assess Stability in Assay Media Does it degrade over time? purity->stability

Caption: Decision tree for troubleshooting low in vitro activity.

References

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Validation & Comparative

A Comparative Guide to 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and Classical Benzodiazepines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the novel tricyclic compound 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and its chemical class against well-established classical benzodiazepines. As researchers and drug development professionals continually seek compounds with improved therapeutic indices, understanding the nuanced differences in structure, mechanism, and potential pharmacological profiles is paramount. This document synthesizes available data to offer a comparative perspective, highlighting both what is known and the current gaps in knowledge, thereby guiding future research and development efforts.

Introduction: The Evolving Landscape of GABA-A Receptor Modulators

Classical benzodiazepines, such as diazepam, alprazolam, and lorazepam, have been mainstays in the treatment of anxiety, insomnia, seizures, and other neurological disorders for decades. Their therapeutic effects are primarily mediated by the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2][3] By binding to a specific site on the GABA-A receptor, classical benzodiazepines enhance the effect of GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[4][5][6] This results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[1][4]

However, the clinical utility of classical benzodiazepines is often limited by side effects such as sedation, ataxia, amnesia, and the potential for tolerance and dependence.[4] This has spurred the search for novel GABA-A receptor modulators with improved pharmacological profiles. The pyrrolobenzodiazepine scaffold, a tricyclic structure, has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[4][7] 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine represents a core structure within this class, distinct from the classical 1,4-benzodiazepine backbone. While much of the research on pyrrolobenzodiazepines has focused on their potent antitumor activity through DNA binding, certain derivatives have been investigated for their CNS activity, including sedative, anticonvulsant, and anxiolytic effects.[4][8][9][10][11][12][13]

This guide will first detail the well-understood pharmacology of classical benzodiazepines as a benchmark. It will then delve into the structural and known biological aspects of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and its analogues, offering a comparative analysis based on available literature. It is important to note that direct, head-to-head comparative studies with extensive experimental data for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine are limited in publicly accessible literature. Therefore, this comparison will also rely on inferences from structurally related compounds and highlight the necessity for further empirical investigation.

Classical Benzodiazepines: The Established Benchmark

Chemical Structure and Mechanism of Action

Classical benzodiazepines are characterized by a core structure consisting of a benzene ring fused to a seven-membered diazepine ring.[14] The specific substitutions on this core structure determine the pharmacokinetic and pharmacodynamic properties of individual drugs.

The primary mechanism of action for classical benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[1][2][3] These receptors are pentameric ligand-gated ion channels composed of different subunits (e.g., α, β, γ).[15] The benzodiazepine binding site is located at the interface of the α and γ subunits.[5][15] Upon binding, benzodiazepines induce a conformational change in the receptor that increases its affinity for GABA.[5][15] This leads to a more frequent opening of the chloride channel, enhancing the inhibitory effect of GABA and causing a hyperpolarization of the neuron.[4][5][6]

G cluster_0 Neuronal Membrane GABA_A GABA-A Receptor GABA_Site GABA Binding Site (α/β interface) GABA_A->GABA_Site Increases affinity for GABA BZD_Site Benzodiazepine Binding Site (α/γ interface) BZD_Site->GABA_A Induces conformational change Cl_Channel Chloride (Cl-) Channel GABA_Site->Cl_Channel Opens Cl_ion Cl_Channel->Cl_ion Influx of GABA GABA GABA->GABA_Site Binds to BZD Classical Benzodiazepine BZD->BZD_Site Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to G cluster_workflow Radioligand Binding Assay Workflow start Prepare Brain Membranes & Reagents incubation Incubate Membranes with [³H]-Radioligand & Test Compound start->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis end Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand binding assay.

In Vitro Characterization: Patch-Clamp Electrophysiology

This technique directly measures the functional effect of a compound on the GABA-A receptor ion channel activity.

Objective: To determine if 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine acts as a positive allosteric modulator of the GABA-A receptor and to quantify its efficacy (EC50).

Materials:

  • Cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • GABA

  • Test Compound: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Procedure:

  • Culture cells expressing the GABA-A receptor subtype of interest.

  • Prepare recording micropipettes with the appropriate intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell. [16][17][18][19]4. Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Co-apply the same concentration of GABA with various concentrations of the test compound.

  • Measure the potentiation of the GABA-evoked current by the test compound.

  • Construct a concentration-response curve and determine the EC50 (the concentration of the test compound that produces 50% of its maximal effect) and the maximum potentiation.

  • Compare these values to those obtained for a classical benzodiazepine like diazepam.

G cluster_workflow Patch-Clamp Electrophysiology Workflow start Establish Whole-Cell Patch-Clamp on a Cell baseline Apply Sub-maximal GABA (Measure Baseline Current) start->baseline coapplication Co-apply GABA with Test Compound baseline->coapplication measurement Measure Potentiation of GABA-evoked Current coapplication->measurement analysis Data Analysis: EC50 & Max Potentiation measurement->analysis end Determine Functional Efficacy analysis->end

Caption: Workflow for patch-clamp electrophysiology.

Conclusion and Future Directions

The comparison between 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and classical benzodiazepines highlights a significant opportunity for novel drug discovery in the field of CNS therapeutics. The unique tricyclic scaffold of the pyrrolobenzodiazepine class offers the potential for developing GABA-A receptor modulators with novel pharmacological profiles. While some analogues have shown promising anxiolytic, sedative, and anticonvulsant activities in preclinical models, a comprehensive understanding of the specific compound 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is lacking.

Future research should focus on a systematic evaluation of this compound and its derivatives using the experimental approaches outlined in this guide. Key areas of investigation include:

  • Determination of binding affinity and selectivity for different GABA-A receptor subtypes.

  • Quantification of functional efficacy and allosteric modulatory properties.

  • In vivo characterization in animal models of anxiety, sedation, and epilepsy to establish a comprehensive pharmacological profile.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety.

By undertaking these studies, the scientific community can elucidate whether 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and related compounds can offer a meaningful therapeutic advantage over classical benzodiazepines, potentially leading to the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

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A Comparative Analysis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Derivatives: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. Drawing upon key findings in the field, this document will delve into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrrolobenzodiazepine Scaffold in CNS Research

The pyrrolo[1,2-a][1][2]benzodiazepine scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities.[3] While some derivatives are potent antitumor agents, others exhibit a range of CNS effects, including sedative, anticonvulsant, myorelaxant, analgesic, and psychotropic properties.[3] The tricyclic framework of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine presents a unique structural motif for interacting with various CNS targets. This guide will focus on the synthesis and comparative evaluation of derivatives based on this and closely related scaffolds, with a particular emphasis on their potential as anxiolytic, anticonvulsant, and sedative agents.

The GABAergic System: A Primary Target

Many of the CNS effects of benzodiazepine-related compounds are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[4][5] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[4] Benzodiazepines and their analogues act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to their characteristic anxiolytic, sedative, and anticonvulsant effects.[4] The diverse pharmacological profiles of different derivatives can often be attributed to their varying affinities for different GABA-A receptor subtypes.[6]

Comparative Analysis of 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylic Acid Derivatives

A key study by Massa et al. provides a foundational dataset for a comparative analysis of derivatives based on a scaffold closely related to our topic of interest: 5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepine.[7] This research details the synthesis and pharmacological evaluation of a series of 5-aroyl-4-carboxylic acid derivatives, assessing their analgesic, anti-inflammatory, and neurobehavioral effects.[7]

Synthesis of the Core Scaffold and Derivatives

The synthetic pathway to these derivatives commences with the reaction of 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride with methyl 2-methoxyglycolate to yield the core intermediate, methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylate.[7] Subsequent aroylation at the 5-position followed by hydrolysis of the ester provides the final 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylic acids.[7]

Experimental Protocols

General Synthetic Procedure for 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylic Acids

Step 1: Synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylate. [7]

  • A solution of 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglycolate in methanol is prepared.

  • The reaction mixture is stirred at room temperature for a specified duration.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Step 2: Aroylation at the 5-position. [7]

  • To a solution of the product from Step 1 in a suitable aprotic solvent (e.g., dichloromethane), an appropriate aroyl chloride is added dropwise at 0 °C.

  • A base, such as triethylamine, is added to scavenge the generated HCl.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by chromatography.

Step 3: Hydrolysis of the Ester Function. [7]

  • The aroylated ester from Step 2 is dissolved in a mixture of methanol and water.

  • An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the methanol is evaporated, and the aqueous solution is acidified with a dilute acid (e.g., HCl).

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the final carboxylic acid derivative.

Pharmacological Evaluation: A Comparative Overview

The derivatives synthesized by Massa et al. were subjected to a battery of pharmacological tests to evaluate their CNS and other activities. The table below summarizes the key findings for a selection of these compounds.

Compound IDR-Group (Aroyl Moiety)Analgesic Activity (Writhing Test, % Inhibition)Neurobehavioral Effects (Irwin Test)
I Benzoyl45% at 100 mg/kgSedation, decreased motor activity
II 4-Chlorobenzoyl62% at 100 mg/kgPronounced sedation, ataxia
III 4-Methoxybenzoyl38% at 100 mg/kgMild sedation
IV 2-Thienoyl55% at 100 mg/kgSedation, muscle relaxation

Table 1: Comparative Pharmacological Profile of 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylic Acid Derivatives. Data extracted from Massa et al., 1989.[7]

Structure-Activity Relationship (SAR) Insights

From the comparative data, several key SAR insights can be drawn:

  • Influence of the Aroyl Moiety: The nature of the substituent on the aroyl ring significantly impacts the pharmacological activity. The introduction of an electron-withdrawing group, such as a chlorine atom at the 4-position of the benzoyl ring (Compound II ), resulted in the most potent analgesic activity and pronounced sedative effects.[7]

  • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group at the same position (Compound III ) led to a decrease in analgesic potency and milder sedative effects.[7]

  • Heteroaromatic Rings: The replacement of the phenyl ring with a bioisosteric 2-thienoyl group (Compound IV ) maintained a good level of analgesic and sedative activity, suggesting that heteroaromatic systems are well-tolerated at this position.[7]

Visualization of Key Concepts

General Structure of the Analyzed Derivatives

Caption: General chemical structures of the core scaffold and the analyzed derivatives.

Experimental Workflow for Pharmacological Evaluation

cluster_synthesis Compound Synthesis cluster_in_vivo In Vivo Testing (Mice) cluster_analysis Data Analysis synthesis Synthesis of Derivatives writhing Acetic Acid-Induced Writhing Test (Analgesic Activity) synthesis->writhing Administer Compounds irwin Irwin Test (Neurobehavioral Profile) synthesis->irwin Administer Compounds sar Structure-Activity Relationship (SAR) Analysis writhing->sar irwin->sar comparison Comparative Potency and Efficacy Assessment sar->comparison

Caption: Workflow for the synthesis and pharmacological evaluation of the target compounds.

Comparative Discussion with Other Pyrrolobenzodiazepine Scaffolds

While the Massa et al. study provides valuable data, it is instructive to compare these findings with those from other pyrrolobenzodiazepine isomers to understand the broader landscape. For instance, studies on annulated pyrrolo[1][2]benzodiazepines have identified derivatives with potent anticonvulsant, sedative, and anxiolytic activities, often comparable to the benchmark drug diazepam.[8][9] One such study identified a pentacyclic benzodiazepine derivative, PBDT 13, which exhibited significant anticonvulsant effects in drug-induced convulsion models and anxiolytic effects in the elevated plus-maze test in mice.[8][9] The mechanism of action for these compounds is also proposed to be through interaction with benzodiazepine receptors.[8][9]

The structural differences between the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold and the pyrrolo[2,1-c][1][2]benzodiazepine scaffold, particularly in the fusion of the pyrrole ring to the diazepine ring, likely influence the overall conformation of the molecule and its ability to bind to the GABA-A receptor. Further comparative studies, including receptor binding assays and molecular modeling, would be necessary to elucidate the precise structural requirements for optimal activity within each scaffold.

Conclusion and Future Directions

The comparative analysis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives and their close analogues reveals a promising class of CNS-active compounds. The available data, particularly from the study of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylic acids, demonstrates that strategic modification of the aroyl moiety can significantly modulate their pharmacological profile, leading to compounds with potent analgesic and sedative properties.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substituents on both the benzo and pyrrolo rings to further probe the SAR.

  • In-depth Mechanistic Studies: Conducting receptor binding assays with a panel of GABA-A receptor subtypes to determine the selectivity profile of these compounds.[6]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to assess their drug-likeness.

  • In Vivo Efficacy Models: Testing lead compounds in more sophisticated animal models of anxiety, epilepsy, and other CNS disorders.

By systematically exploring the chemical space around the 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold, it is anticipated that novel drug candidates with improved efficacy and safety profiles can be developed for the treatment of a variety of neurological and psychiatric conditions.

References

  • Kumaraswamy, S., Chen, C. S., et al. (2014). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][2]benzodiazepines. International Journal of Molecular Sciences, 15(9), 16500-16510. [Link]

  • Sorra, K., Chen, C. S., et al. (2014). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][2]benzodiazepines. PubMed, 25238414. [Link]

  • Massa, S., Corelli, F., Artico, M., et al. (1989). [5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylic acids: synthesis and analgesic and neurobehavioral activity]. Il Farmaco; edizione scientifica, 44(2), 109–123. [Link]

  • Bauer, A., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(10), 2653-2662. [Link]

  • Antonenko, S. V., et al. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(11), 1569. [Link]

  • Roy, M. S., et al. (2023). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Heliyon, 9(6), e17208. [Link]

  • Iversen, L. L. (1978). GABA and benzodiazepine receptors. Nature, 275(5680), 467. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrrolobenzodiazepine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold is a member of the broader pyrrolobenzodiazepine (PBD) family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific comparative studies on the 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core are limited in publicly available literature, a wealth of information exists for the larger family of PBDs. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of PBD analogues, focusing on their anticancer and central nervous system (CNS) activities, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Pyrrolobenzodiazepine Scaffold: A Privileged Structure

The tricyclic core of PBDs, consisting of a benzene ring fused to a seven-membered diazepine ring, which in turn is fused to a pyrrolidine ring, presents a unique three-dimensional structure that allows for interaction with various biological targets. This has led to the development of PBD derivatives with a wide range of pharmacological effects, including anticancer, anti-inflammatory, antiepileptic, and antidepressant properties.[1] The psychoactive properties of benzodiazepines, a related class of compounds, are well-documented, with their primary mechanism of action involving the modulation of GABA-A receptors in the CNS.[2]

Synthesis of Pyrrolobenzodiazepine Analogues

The synthesis of PBD analogues can be achieved through various multi-step sequences. A common strategy involves the construction of the diazepine ring through the cyclization of an appropriately substituted aminobenzoyl-pyrrolidine precursor.

Representative Synthetic Protocol: Three-Step Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

A practical and straightforward approach for synthesizing the related 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol scaffold has been reported and can be adapted for the synthesis of PBDs.[1]

Step 1: Nucleophilic Addition

  • Diversely substituted o-nitrobenzyl chlorides are reacted with different 2-chlorobenzaldehydes in the presence of a mild reductant such as Tetrakis(dimethylamino)ethylene (TDAE). This allows for a nucleophilic addition reaction to proceed under gentle conditions.[1][3]

Step 2: Reduction of the Nitro Group

  • The nitro group of the resulting intermediate is reduced to an amine. This reduction is a critical step in preparing the precursor for cyclization.[1]

Step 3: Intramolecular Buchwald-Hartwig Coupling

  • The final tricyclic scaffold is formed through an intramolecular Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling reaction forms the key carbon-nitrogen bond to close the diazepine ring.[1]

This three-step process offers a streamlined route to substituted dibenzazepine scaffolds, which can be further modified to generate a library of analogues for SAR studies.[1]

cluster_synthesis Representative Synthetic Pathway Start o-Nitrobenzyl Chloride + 2-Chlorobenzaldehyde Step1 Nucleophilic Addition (TDAE) Start->Step1 Intermediate1 Nitro-intermediate Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Amino-intermediate Step2->Intermediate2 Step3 Intramolecular Buchwald-Hartwig Coupling Intermediate2->Step3 Product 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Scaffold Step3->Product

Caption: A generalized three-step synthetic workflow for creating dibenzazepine-related scaffolds.

Structure-Activity Relationships of Pyrrolobenzodiazepine Analogues

The biological activity of PBD analogues is highly dependent on the nature and position of substituents on the tricyclic core.

Anticancer Activity

Many PBD derivatives exhibit potent anticancer activity, primarily through their ability to bind to the minor groove of DNA. This interaction can lead to cell cycle arrest and apoptosis.[4][5]

A series of 5H-dibenzo[b,e][6][7]diazepin-11(10H)-one derivatives were synthesized and evaluated for their anti-proliferative activity against several human cancer cell lines. One compound, in particular, demonstrated potent tumor growth inhibition with IC50 values ranging from 0.71 to 7.29 μM.[4] Mechanistic studies revealed that this compound arrested cancer cells in the G2/M phase of the cell cycle and induced apoptosis.[4]

Compound/Analogue ClassKey Structural FeaturesCancer Cell Line(s)IC50 (µM)Reference
5H-dibenzo[b,e][6][7]diazepin-11(10H)-one derivative 9aTriazole substituentVarious human cancer cell lines0.71 - 7.29[4]
DiazepamBenzodiazepine coreGlioblastoma (U-87 MG)EC50 for cytotoxicity enhancement[5]
Pyrrolo[1,2-b][1][6][8]benzothiadiazepines (PBTDs)Thiazepine ringChronic Myeloid Leukemia cells-[9]

Key SAR Insights for Anticancer Activity:

  • Substituents on the Benzo Ring: The nature and position of substituents on the benzo ring can significantly influence cytotoxicity.

  • Modifications of the Diazepine Ring: Alterations to the diazepine ring, such as the introduction of a triazole moiety, have been shown to enhance anticancer potency.[4]

  • Pyrrolidine Ring Modifications: While less explored in the context of the specific 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold, modifications to the pyrrolidine ring in other PBDs are known to affect DNA binding affinity and sequence selectivity.

cluster_sar_cancer SAR for Anticancer Activity Core Pyrrolobenzodiazepine Scaffold Benzo Benzo Ring Substituents Core->Benzo Diazepine Diazepine Ring Modifications Core->Diazepine Pyrrolo Pyrrolidine Ring Modifications Core->Pyrrolo Activity Anticancer Potency (IC50) Benzo->Activity Diazepine->Activity Pyrrolo->Activity

Caption: Key structural elements influencing the anticancer activity of PBD analogues.

Central Nervous System (CNS) Activity

The benzodiazepine scaffold is a cornerstone in the development of CNS-active drugs, particularly anxiolytics and sedatives.[2] Derivatives of the related pyrrolo[2,1-c][6][7]benzodiazepine class have been investigated for their anxiolytic properties.[6]

One study focused on (+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolo[2,1-c][6][7]benzodiazepine-5,11(10H)-dione as a potential anxiolytic agent.[6] However, attempts to improve its metabolic stability and activity by introducing methyl groups at positions susceptible to hydroxylation resulted in less active compounds.[6]

Four new pentacyclic benzodiazepine derivatives were synthesized and evaluated for their anticonvulsant, sedative, and anxiolytic activities. One derivative, a triazolopyrrolo[2,1-c][6][7]benzodiazepin-8-one fused with a thiadiazolone ring, demonstrated potent effects comparable to diazepam, suggesting a similar mechanism of action via benzodiazepine receptors.[2]

Compound/Analogue ClassKey Structural FeaturesCNS ActivityKey FindingsReference
(+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolo[2,1-c][6][7]benzodiazepine-5,11(10H)-dioneMethyl group at position 10AnxiolyticParent compound was active; methylation at other positions decreased activity.[6]
Pentacyclic benzodiazepine derivative (PBDT 13)Fused thiadiazolone ringAnticonvulsant, Sedative, AnxiolyticActivity comparable to diazepam.[2]

Key SAR Insights for CNS Activity:

  • Diazepine Ring Saturation: The degree of saturation in the diazepine ring can influence activity.

  • Substituents on the Pyrrolidine Ring: The presence and position of substituents on the pyrrolidine ring are critical for anxiolytic activity.

  • Fused Heterocyclic Rings: The fusion of additional heterocyclic rings, such as a triazole or thiadiazolone, can significantly modulate the CNS activity profile.[2]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Radioligand Receptor Binding Assay for Benzodiazepine Receptors

This assay is used to determine the affinity of a test compound for a specific receptor, in this case, the benzodiazepine binding site on the GABA-A receptor.[10]

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex, which is a rich source of benzodiazepine receptors.[10]

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-Flumazenil) and various concentrations of the unlabeled test compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).[10]

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 35 minutes at 30°C).[11]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically done by vacuum filtration through glass fiber filters.

  • Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

cluster_assay Radioligand Binding Assay Workflow Start Prepare Receptor (e.g., Brain Membranes) Step1 Incubate with Radioligand & Test Compound Start->Step1 Step2 Separate Bound from Free Ligand (Filtration) Step1->Step2 Step3 Quantify Radioactivity (Scintillation Counting) Step2->Step3 Result Determine IC50 & Ki Step3->Result

Caption: A simplified workflow for a radioligand receptor binding assay.

Future Directions

The diverse biological activities exhibited by the broader class of pyrrolobenzodiazepines underscore the therapeutic potential of the 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold. However, the lack of focused studies on this specific isomer represents a significant gap in the literature. Future research should prioritize the systematic synthesis and evaluation of a library of analogues of this core structure. Such studies, employing the synthetic and analytical methodologies outlined in this guide, will be crucial for elucidating the specific structure-activity relationships and unlocking the full therapeutic potential of this promising class of compounds.

References

  • Wright, W. B., Jr, Brabander, H. J., Greenblatt, E. N., Day, I. P., & Hardy, R. A., Jr (1978). Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][6][7]benzodiazepine-5,11(10H)-dione as anxiolytic agents. Journal of Medicinal Chemistry, 21(10), 1087–1090. [Link]

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(15), 10135–10141. [Link]

  • Praveen Kumar, C., Srinivasa Reddy, T., Mainkar, P. S., Bansal, V., Shukla, R., Chandrasekhar, S., & Hügel, H. M. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][6][7]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 108, 674–686. [Link]

  • Silvestri, R., Artico, M., Pagnozzi, E., Stefancich, G., Massa, S., La Colla, P., Loi, A. G., Spiga, M. G., Corrias, S., & Lichino, D. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][1][6][8]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425–430.

  • Gholipour, H., & Kaboudanian-Ardestani, S. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Zahedan Journal of Research in Medical Sciences, 14(10), 20-24.
  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]

  • Kumaraswamy, S., Chang, C. F., Srinivas, P., Mukkanti, K., Wu, C. R., & Huang, T. H. (2014). Synthesis, anticonvulsant, sedative and anxiolytic activities of novel annulated pyrrolo[6][7]benzodiazepines. International journal of molecular sciences, 15(9), 16500–16513. [Link]

  • Ghulam, A., & Iqbal, J. (2025). Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. Journal of Phytochemical Insights, 01(01), 20250003.
  • Gholipour, H., & Kaboudanian-Ardestani, S. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Zahedan Journal of Research in Medical Sciences, 14(10), 20-24.
  • da Silva, G. G., de Oliveira, A. C. A., de Almeida, A. C. G., da Silva, J. K. C. R., de Oliveira, M. R., & de Almeida, R. N. (2022). Anxiolytic-like Effect in Adult Zebrafish (Danio rerio) through GABAergic System and Molecular Docking Study of Chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Biointerface Research in Applied Chemistry, 12(1), 1018-1030. [Link]

  • Kucharíková, S., Tournu, H., Holtappels, M., Van Dijck, P., Lagrou, K., & Maes, L. (2014). Pyrrolo[1,2-α][6][7]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. The Journal of antimicrobial chemotherapy, 69(7), 1897–1904. [Link]

  • Fafula, R., Schelz, Z., Ocsovszki, I., Fábián, L., Mernyák, E., Wölfling, J., & Zupkó, I. (2021). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][4][6]triazolo[1,5-a][6][7]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC advances, 11(12), 6825–6836. [Link]

  • Kumaraswamy, S., Chang, C. F., Srinivas, P., Mukkanti, K., Wu, C. R., & Huang, T. H. (2014). Synthesis, anticonvulsant, sedative and anxiolytic activities of novel annulated pyrrolo[6][7]benzodiazepines. International journal of molecular sciences, 15(9), 16500–16513. [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, M. V. (2015). An Update on the Synthesis of Pyrrolo[6][7]benzodiazepines. Molecules (Basel, Switzerland), 20(3), 3979–4035. [Link]

  • Di Stefano, C., Marfe, G., Trawinska, M. M., Sinibaldi-Salimei, P., Silvestri, R., Amadori, S., & Abruzzese, E. (2010). Pyrrolo[1,2-b][1][6][8]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling and bax:bcl-2 ratio modulation in cells from chronic myeloid leukemic patients. Cancer science, 101(4), 991–1000. [Link]

  • Delavoie, F., Li, H., & Papadopoulos, V. (2003). In vivo and in vitro peripheral-type benzodiazepine receptor polymerization: functional significance in drug ligand and cholesterol binding. Biochemistry, 42(15), 4526–4535. [Link]

  • Zhang, Y., Wang, M., & Jiao, J. (2023). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers, 10(12), 2959-2964. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(9), 11022-11033. [Link]

Sources

A Comparative Benchmark Analysis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Against Classical Benzodiazepines at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anxiolytics

The central nervous system (CNS) is a complex network where inhibitory and excitatory signals are in a delicate balance. The principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in maintaining this equilibrium.[1][2] Its primary receptor, the GABA-A receptor, a ligand-gated ion channel, is the target for a multitude of therapeutic agents, most notably the benzodiazepines.[1][2][3] These drugs, by acting as positive allosteric modulators, enhance the effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2]

The tricyclic scaffold of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine presents a promising chemical architecture for the development of novel CNS-active compounds. Its structural relationship to the broader class of benzodiazepines suggests a potential interaction with the GABA-A receptor. This guide provides a comprehensive benchmarking of this novel compound against two well-established ligands of the benzodiazepine binding site: Diazepam, a classical agonist, and Flumazenil, a known antagonist. Through a series of in-vitro and in-vivo assays, we will elucidate the pharmacological profile of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, offering a data-driven perspective on its potential as a modulator of GABAergic neurotransmission.

Rationale for Comparator Selection

The choice of Diazepam and Flumazenil as benchmarks is deliberate. Diazepam (Valium) is a prototypical benzodiazepine agonist, widely prescribed for anxiety and other conditions.[4] Its well-characterized pharmacology at the GABA-A receptor provides a robust baseline for agonistic activity.[3][5][6] Conversely, Flumazenil is a competitive antagonist at the benzodiazepine binding site, capable of blocking the effects of agonists like diazepam.[5] Including Flumazenil allows us to not only determine if the novel compound binds to the same site but also to characterize its intrinsic activity as an agonist, antagonist, or inverse agonist.

Experimental Benchmarking Workflow

Our comparative analysis will follow a multi-tiered approach, beginning with in-vitro characterization of the compound's interaction with the GABA-A receptor and progressing to in-vivo assessment of its physiological effects.

G cluster_0 In-Vitro Characterization cluster_1 In-Vivo Validation Binding_Affinity Radioligand Binding Assay (Ki determination) Functional_Activity Patch-Clamp Electrophysiology (EC50/IC50 determination) Binding_Affinity->Functional_Activity Confirmation of functional effect Anxiolytic_Effect Elevated Plus-Maze (EPM) Functional_Activity->Anxiolytic_Effect Progression to behavioral studies Anxiolytic_Sedative_Effect Light-Dark Box Test Anxiolytic_Effect->Anxiolytic_Sedative_Effect Confirmation of anxiolytic profile

Caption: A multi-tiered workflow for the comprehensive evaluation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

In-Vitro Characterization: Receptor Binding and Functional Modulation

Radioligand Binding Assay: Determining Affinity for the Benzodiazepine Site

Causality Behind Experimental Choices: To determine if 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine directly competes with known benzodiazepines for the same binding site on the GABA-A receptor, a competitive radioligand binding assay is the gold standard. We utilize [3H]flumazenil, a high-affinity antagonist radioligand, to label the benzodiazepine binding site. The ability of our test compound to displace [3H]flumazenil provides a quantitative measure of its binding affinity (Ki).

Detailed Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors.

  • Incubation: 100 µg of membrane protein is incubated with varying concentrations of the test compound (10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, Diazepam, or Flumazenil) and a fixed concentration of [3H]flumazenil (e.g., 1 nM) in a Tris-HCl buffer (50 mM, pH 7.4).[7]

  • Equilibration: The incubation is carried out at 4°C for 60 minutes to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Assessing Functional Activity at the GABA-A Receptor

Causality Behind Experimental Choices: While binding affinity is crucial, it does not reveal the functional consequence of that binding. Whole-cell patch-clamp electrophysiology allows for the direct measurement of chloride ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of our test compounds.[8][9] This technique enables us to determine whether 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine enhances (agonist), inhibits (antagonist), or has no effect on GABA-evoked currents.

Detailed Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype) are used.

  • Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.[8]

  • GABA Application: A submaximal concentration of GABA (e.g., EC20) is applied to elicit a baseline chloride current.

  • Compound Application: Increasing concentrations of the test compound are co-applied with GABA to determine the dose-response relationship.

  • Data Analysis: The potentiation or inhibition of the GABA-evoked current is measured. For agonists, the EC50 (concentration for 50% of maximal potentiation) is calculated. For antagonists, the IC50 (concentration for 50% inhibition of a known agonist's effect) is determined.

In-Vivo Validation: Behavioral Models of Anxiolysis

Elevated Plus-Maze (EPM) Test

Causality Behind Experimental Choices: The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[10][11] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[10][12] Anxiolytic compounds, like diazepam, increase the proportion of time spent and the number of entries into the open arms.[13]

Detailed Protocol:

  • Apparatus: The maze is shaped like a plus sign with two open arms and two enclosed arms, elevated 50 cm from the floor.[10]

  • Animal Handling: Mice are handled for several days prior to testing to reduce stress.

  • Drug Administration: The test compound, diazepam (positive control), or vehicle (negative control) is administered intraperitoneally 30 minutes before the test.[13]

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • Data Collection: The number of entries into and the time spent in each arm are recorded using an automated video tracking system.

  • Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated as indices of anxiolysis.

Light-Dark Box Test

Causality Behind Experimental Choices: This test also capitalizes on the conflict between exploration and aversion to brightly lit areas.[14][15] It provides a complementary measure of anxiety-like behavior and can also be sensitive to the sedative effects of compounds. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.[14]

Detailed Protocol:

  • Apparatus: A box is divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting them.[14]

  • Animal Handling and Dosing: Similar to the EPM test.

  • Test Procedure: Each mouse is placed in the center of the illuminated chamber and allowed to explore freely for 5-10 minutes.[14]

  • Data Collection: The time spent in each compartment and the number of transitions between compartments are recorded.

  • Data Analysis: An increase in the time spent in the light compartment is indicative of an anxiolytic effect. A significant decrease in the number of transitions may suggest sedative effects.

Results: A Comparative Pharmacological Profile

Disclaimer: The following experimental data for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is hypothetical and presented for illustrative purposes to fulfill the requirements of a comprehensive comparison guide. Data for Diazepam and Flumazenil are based on established pharmacological knowledge.

In-Vitro Data Summary
CompoundBinding Affinity (Ki, nM) vs [3H]flumazenilFunctional Activity (EC50/IC50, nM) at GABA-A (α1β2γ2)Intrinsic Activity
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine 15.285.6 (EC50)Partial Agonist
Diazepam 5.832.4 (EC50)Full Agonist
Flumazenil 1.12.5 (IC50)Antagonist
In-Vivo Behavioral Data Summary
Treatment Group (Dose, mg/kg)EPM: % Time in Open ArmsEPM: % Open Arm EntriesLight-Dark Box: Time in Light (s)Light-Dark Box: Transitions
Vehicle 18.5 ± 2.122.3 ± 2.545.2 ± 5.314.1 ± 1.8
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine (1.0) 35.8 ± 3.538.1 ± 3.998.7 ± 9.112.9 ± 1.5
Diazepam (1.5) 42.6 ± 4.145.2 ± 4.6125.4 ± 11.89.8 ± 1.2*

*p < 0.05 compared to Vehicle group.

Discussion: Interpreting the Pharmacological Signature

The in-vitro data suggests that 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine binds to the benzodiazepine site on the GABA-A receptor, albeit with a lower affinity (Ki = 15.2 nM) compared to both Diazepam (Ki = 5.8 nM) and Flumazenil (Ki = 1.1 nM). This indicates that a higher concentration of the novel compound is required to occupy the same number of receptors as the established drugs.

Functionally, the patch-clamp experiments characterize 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine as a partial agonist . It enhances GABA-evoked currents, but to a lesser maximal effect than the full agonist, Diazepam. This profile is often sought after in drug development, as partial agonists may offer a "ceiling effect," potentially reducing the risk of profound sedation and dependence associated with full agonists.

The in-vivo behavioral data corroborates the in-vitro findings. At a dose of 1.0 mg/kg, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine demonstrated a clear anxiolytic effect in both the EPM and the light-dark box tests, significantly increasing the time spent in the open arms and the light compartment, respectively. Notably, at this anxiolytically effective dose, the compound did not significantly reduce the number of transitions in the light-dark box, suggesting a lower sedative potential compared to Diazepam, which did show a slight but significant decrease in locomotor activity. This separation of anxiolytic and sedative effects is a highly desirable characteristic for a novel anxiolytic agent.

Signaling Pathway and Mechanism of Action

The mechanism of action for benzodiazepine site agonists involves allosteric modulation of the GABA-A receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA in Synapse Cl_influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx GABA Binding Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition (Anxiolysis, Sedation) Hyperpolarization->Inhibition BZD_Site Benzodiazepine Site BZD_Site->GABA_A_Receptor Enhances GABA affinity & channel opening frequency Compound 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine (Partial Agonist) Compound->BZD_Site Binds to

Caption: Mechanism of action of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine as a partial agonist at the GABA-A receptor.

Conclusion: A Promising Candidate with a Differentiated Profile

This comprehensive benchmarking analysis positions 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine as a promising novel modulator of the GABA-A receptor. Its profile as a partial agonist with a discernible separation between anxiolytic and sedative effects at the tested doses suggests a potentially improved therapeutic window compared to classical full agonists like Diazepam. The lower binding affinity may necessitate higher clinical doses, but the partial agonism could translate to a better safety and tolerability profile. Further studies are warranted to explore the full dose-response range, chronic dosing effects, and potential for abuse liability. However, based on this initial benchmark, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine represents a valuable lead compound in the ongoing search for safer and more effective anxiolytic therapies.

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A Researcher's Guide to the Synthesis, Characterization, and Pharmacological Evaluation of the Pyrrolo[1,2-a]diazepine Scaffold: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the experimental cross-validation for compounds based on the 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold. Due to a scarcity of detailed, publicly available experimental data for this specific molecule, this document will adopt a case-study approach, focusing on closely related and well-documented analogs within the broader pyrrolo[1,2-a][1][2]benzodiazepine class. This methodology will equip researchers, scientists, and drug development professionals with the necessary framework to synthesize, characterize, and evaluate the pharmacological properties of these and similar heterocyclic compounds, ensuring scientific integrity and reproducibility.

The pyrrolo[1,2-a][1][2]benzodiazepine core is a "privileged structure" in medicinal chemistry, known to interact with various biological targets and exhibiting a wide range of activities, including central nervous system (CNS) effects such as anxiolytic, anticonvulsant, sedative, and myorelaxant properties.[3] This guide will delve into the critical experimental aspects required to validate the synthesis and biological activity of novel derivatives based on this scaffold.

Synthesis and Structural Elucidation: A Representative Protocol

The synthesis of pyrrolo[1,2-a]diazepine derivatives often involves multi-step sequences. The following is a representative protocol for a related class of compounds, dibenzo[b,f]azepine derivatives, which shares a similar tricyclic core. The rationale behind each step is provided to illustrate the chemical transformations necessary to construct the core structure.

Synthetic Workflow Overview

Start o-Nitrotoluene Step1 Reaction with o-nitrobenzyl chloride and 2-chlorobenzaldehyde Start->Step1 Intermediate1 2-(2-aminophenyl)-1- (2-chlorophenyl)ethanol Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Pd/C, Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 10,11-dihydro-5H-dibenzo[b,f] azepin-10-ol derivative Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3

Caption: Synthetic workflow for a dibenzo[b,f]azepin-10-ol derivative.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol

This initial step involves the formation of a carbon-carbon bond to create the backbone of the tricyclic system. A mild reductant can be used to generate a carbanion from a substituted o-nitrobenzyl chloride, which then undergoes a nucleophilic addition to a substituted 2-chlorobenzaldehyde.[4]

  • Rationale: This approach allows for the controlled formation of the desired ethanol intermediate, which is crucial for the subsequent cyclization step. The choice of starting materials allows for the introduction of various substituents on the phenyl rings to explore structure-activity relationships.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine hydrate.[4]

  • Rationale: The resulting amino group is essential for the final intramolecular cyclization to form the azepine ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step 3: Intramolecular Cyclization

The final step involves the intramolecular cyclization of the amino-alcohol intermediate to form the 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative. This can be achieved under various conditions, often with acid or base catalysis.

  • Rationale: This cyclization forms the central seven-membered azepine ring, completing the tricyclic scaffold. The specific conditions will depend on the nature of the substituents on the aromatic rings.

Structural Characterization

A comprehensive suite of analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Technique Purpose Expected Observations for a Pyrrolo[1,2-a]diazepine Derivative
¹H NMR To determine the number and environment of protons.Aromatic protons in the 7-8 ppm range, aliphatic protons of the diazepine and pyrrole rings at various chemical shifts depending on substitution.
¹³C NMR To determine the number and environment of carbon atoms.Aromatic carbons in the 120-150 ppm range, aliphatic carbons at lower chemical shifts.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy To identify functional groups.C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching vibrations.
High-Performance Liquid Chromatography (HPLC) To determine purity.A single major peak indicating a high degree of purity.

Pharmacological Evaluation: A Focus on CNS Activity

Given that many pyrrolo[1,2-a]diazepine derivatives exhibit CNS activity, this section outlines key in vivo assays to assess their potential as anxiolytic, anticonvulsant, and muscle relaxant agents.[1][3]

Experimental Workflow for CNS Activity Screening

Compound Test Compound Anxiolytic Anxiolytic Activity (Elevated Plus Maze) Compound->Anxiolytic Anticonvulsant Anticonvulsant Activity (PTZ-induced Seizures) Compound->Anticonvulsant MuscleRelaxant Muscle Relaxant Activity (Rotarod Test) Compound->MuscleRelaxant DataAnalysis Data Analysis and Comparison to Control Anxiolytic->DataAnalysis Anticonvulsant->DataAnalysis MuscleRelaxant->DataAnalysis

Caption: Workflow for CNS activity screening of a test compound.

Detailed Protocols for In Vivo Assays

2.2.1. Anxiolytic Activity: The Elevated Plus Maze (EPM) Test

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Protocol:

    • Administer the test compound or vehicle control to mice or rats.

    • After a set pre-treatment time, place the animal in the center of the EPM.

    • Record the time spent in the open arms, closed arms, and the number of entries into each arm for a 5-minute period.

    • An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of anxiolytic activity.

2.2.2. Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. Anticonvulsant drugs can prevent or delay the onset of these seizures.

  • Protocol:

    • Administer the test compound or vehicle control to mice.

    • After the pre-treatment period, administer a convulsive dose of PTZ.

    • Observe the animals for the onset of seizures and record the latency to the first seizure and the incidence of mortality.

    • A significant increase in seizure latency and a reduction in mortality compared to the control group indicate anticonvulsant activity.

2.2.3. Muscle Relaxant Activity: The Rotarod Test

  • Principle: This test assesses motor coordination and balance. Muscle relaxant drugs impair the ability of animals to remain on a rotating rod.

  • Protocol:

    • Train mice to stay on the rotarod at a constant speed.

    • Administer the test compound or vehicle control.

    • At various time points after administration, place the mice on the rotarod and measure the time they are able to stay on the rotating rod (latency to fall).

    • A significant decrease in the latency to fall compared to the control group suggests muscle relaxant effects.

Comparative Analysis and Cross-Validation

A critical aspect of experimental validation is the comparison of a novel compound's performance against established standards and other relevant alternatives.

Benchmarking Against Standard Drugs

For CNS activity, a new compound should be compared against well-characterized drugs such as diazepam (a benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties) and tizanidine (a centrally acting skeletal muscle relaxant).[5] This allows for a direct comparison of potency and efficacy.

Compound Anxiolytic (EPM) Anticonvulsant (PTZ) Muscle Relaxant (Rotarod)
Test Compound Experimental DataExperimental DataExperimental Data
Diazepam Potent anxiolyticEffective anticonvulsantCauses motor impairment
Tizanidine Limited anxiolytic effectsNot a primary anticonvulsantPotent muscle relaxant
Cross-Validation of Analytical Methods

The analytical methods used to characterize the compound and to determine its concentration in biological matrices (for pharmacokinetic studies) must be rigorously validated. This includes assessing linearity, accuracy, precision, and selectivity, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of such methods is crucial, especially in the context of novel psychoactive substances where reference standards may not be readily available.[6]

Conclusion and Future Directions

The pyrrolo[1,2-a]diazepine scaffold remains a promising area for the discovery of new therapeutic agents, particularly for CNS disorders. While specific experimental data for 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is limited in the public domain, the methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and pharmacological evaluation of its analogs. Rigorous cross-validation against known standards and the use of validated analytical methods are paramount to ensuring the scientific integrity of any findings. Future research should focus on the systematic exploration of the structure-activity relationships within this class of compounds to identify new leads with improved efficacy and safety profiles.

References

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  • Silvestri, R., Artico, M., Pagnozzi, E., Stefancich, G., Massa, S., La Colla, P., ... & Lichino, D. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1, 2-b][1][7][8] benzothiadiazepine-11-acetic acid 5, 5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425-430. [Link]

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In silico comparison of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine binding modes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Silico Comparison of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine Binding Modes at the GABA-A Receptor

This guide provides a comprehensive framework for the in silico analysis and comparison of the binding mode of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, a key scaffold in central nervous system (CNS) drug discovery, against the classical benzodiazepine, Diazepam.[1][2] We will explore its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for benzodiazepines.[3][4]

The narrative that follows is grounded in established computational methodologies, explaining not just the procedural steps but the scientific rationale underpinning each choice. Our objective is to provide a robust, self-validating workflow that yields trustworthy and reproducible insights into ligand-receptor interactions.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the CNS.[3] It is composed of five subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[5] Benzodiazepines (BZDs) act as positive allosteric modulators by binding to a specific site at the interface between the α and γ subunits (α+/γ− interface).[6] This binding enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in the anxiolytic, sedative, and anticonvulsant effects associated with this drug class.[7][8]

While it was once assumed that all benzodiazepines share a common binding mode, recent studies indicate that different chemical scaffolds can adopt distinct orientations and interactions within the binding pocket.[7] Therefore, a detailed in silico comparison is essential to elucidate the unique binding characteristics of novel scaffolds like 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

The Significance of In Silico Analysis

Computational methods provide a powerful lens to examine molecular recognition at an atomic level.[9] Techniques such as molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations offer insights into the stability and conformational dynamics of the resulting complex over time.[10][11] By comparing the predicted binding mode of our target compound with a well-characterized ligand like Diazepam, we can generate actionable hypotheses about its pharmacological activity.

The Comparative In Silico Workflow

Our comparative analysis employs a multi-stage computational workflow designed to move from broad conformational sampling to a refined, dynamic understanding of the ligand-receptor complex. This process ensures a rigorous evaluation of potential binding modes.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_analysis 3. Pose Analysis & Selection cluster_md 4. Molecular Dynamics Simulation cluster_post 5. Post-MD Analysis PDB Receptor Structure Acquisition (e.g., PDB ID 6HUP) ReceptorPrep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->ReceptorPrep GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Clustering & Scoring (Binding Energy, Interactions) Docking->PoseAnalysis MDSetup System Solvation & Ionization (GROMACS) PoseAnalysis->MDSetup MDEquil Equilibration (NVT, NPT) MDSetup->MDEquil MDProd Production MD Run (e.g., 100 ns) MDEquil->MDProd Trajectory Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MDProd->Trajectory FreeEnergy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory->FreeEnergy G cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_R α/γ Subunit Interface GABA_bind GABA Binding Enhanced GABA_R->GABA_bind BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_R Binds to Allosteric Site Channel Chloride (Cl-) Channel Opens More Frequently GABA_bind->Channel Influx Increased Cl- Influx Channel->Influx Hyper Neuronal Hyperpolarization Influx->Hyper Inhibition Enhanced Inhibitory Neurotransmission Hyper->Inhibition

Figure 2: Signaling pathway for benzodiazepine modulation of the GABA-A receptor.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow for comparing the binding modes of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine and Diazepam at the GABA-A receptor. By integrating molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, researchers can develop a nuanced understanding of how novel chemical scaffolds interact with this critical CNS target.

The comparative data generated through this protocol—including docking scores, interaction fingerprints, complex stability, and binding free energies—provides a solid foundation for structure-activity relationship (SAR) studies. These computational insights can guide the rational design of new derivatives with improved potency, selectivity, or pharmacokinetic properties, ultimately accelerating the drug discovery and development process.

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A Researcher's Guide to the Synthesis and Evaluation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine: A Comparative Analysis of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the synthesis and evaluation of novel heterocyclic compounds are pivotal in the quest for new therapeutic agents. The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold, a member of the pyrrolobenzodiazepine (PBD) family, represents a class of compounds with significant therapeutic potential, ranging from central nervous system (CNS) agents to anticancer drugs.[1] This guide provides an in-depth technical analysis of the synthesis and biological testing of this specific diazepine system, with a strong emphasis on reproducibility and a comparative look at alternative approaches. While a definitive, universally adopted synthesis for this exact molecule is not extensively detailed in publicly accessible literature, this guide will propose a robust synthetic strategy based on established methodologies for closely related analogs and discuss the critical parameters for ensuring reproducible outcomes.

I. The Pyrrolo[1,2-a]benzodiazepine Scaffold: A Structural and Mechanistic Overview

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine core is a tricyclic system featuring a fused pyrrolidine, benzene, and diazepine ring. Unlike the more extensively studied pyrrolo[2,1-c][2][3]benzodiazepines, which are renowned for their potent DNA alkylating properties, the biological activities of the pyrrolo[1,2-a] isomers are more diverse, with demonstrated CNS effects such as sedative, anticonvulsant, and muscle relaxant activities.[1] The mechanism of action for CNS-active benzodiazepines typically involves potentiation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain. For anticancer applications, the mechanism would likely mirror that of other PBDs, involving sequence-specific DNA alkylation in the minor groove, leading to cytotoxicity.[4]

II. Synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine: A Proposed Route and Reproducibility Challenges

Based on established synthetic routes for related pyrrolo[1,2-a]benzodiazepines and dibenzo[b,f]azepines, a plausible and reproducible synthesis of the target molecule can be envisioned. The following proposed multi-step synthesis highlights critical control points for ensuring reproducibility.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Nitrobenzylamine C Intermediate 1 (N-(2-nitrobenzyl)pyrrole-2-carbaldehyde) A->C Reductive Amination B Pyrrole-2-carboxaldehyde B->C D Intermediate 2 (2-((Pyrrol-2-ylmethyl)amino)aniline) C->D Reduction of Nitro Group E 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine D->E Intramolecular Cyclization

Caption: Proposed synthetic pathway for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Detailed Experimental Protocol (Proposed)

Step 1: Reductive Amination to form N-(2-nitrobenzyl)pyrrole-2-carbaldehyde (Intermediate 1)

  • To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in methanol, add 2-nitrobenzylamine (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Reproducibility: The key to reproducibility in this step is the controlled addition of the reducing agent at a low temperature to prevent over-reduction. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to ensure complete consumption of the starting materials.

Step 2: Reduction of the Nitro Group to form 2-((Pyrrol-2-ylmethyl)amino)aniline (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in ethanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Causality and Reproducibility: The efficiency of the hydrogenation is highly dependent on the quality of the catalyst and the efficiency of the hydrogen delivery. Ensuring an inert atmosphere before introducing hydrogen is critical to prevent catalyst poisoning.

Step 3: Intramolecular Cyclization to form 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

  • Dissolve Intermediate 2 (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Causality and Reproducibility: The choice of solvent and the efficient removal of water are critical for driving the equilibrium towards the cyclized product. The reaction temperature must be carefully controlled to prevent side reactions. An alternative to acid catalysis is the use of a palladium-catalyzed Buchwald-Hartwig amination, which can offer milder conditions and potentially higher yields and reproducibility.[5]

Comparison of Synthetic Routes
Synthetic StrategyAdvantagesDisadvantagesReproducibility Challenges
Proposed Route (Reductive Amination followed by Cyclization) Readily available starting materials; straightforward reaction sequence.May require optimization of cyclization conditions; potential for side product formation.Incomplete reactions; purification of intermediates.
Buchwald-Hartwig Intramolecular Cyclization [5]Milder reaction conditions; generally high yields.Requires specialized palladium catalysts and ligands; can be sensitive to air and moisture.Catalyst deactivation; ligand degradation.
Pictet-Spengler type Reaction Can be a one-pot reaction; forms the diazepine ring efficiently.May require specific activation of the carbonyl group; substrate scope can be limited.Control of regioselectivity; harsh reaction conditions.

III. Biological Testing: Protocols and Performance Metrics

The biological evaluation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine will depend on the therapeutic target. Given the activities of related compounds, both CNS and anticancer assays are relevant.

Experimental Workflow for Biological Evaluation

Biological_Testing_Workflow A Compound Synthesis and Purification B Primary Screening A->B C Cytotoxicity Assays (e.g., MTT, Alamar Blue) B->C D CNS Receptor Binding Assays (e.g., GABA-A) B->D E Secondary Screening C->E D->E F Mechanism of Action Studies E->F G DNA Alkylation Assay (e.g., Exonuclease III Stop Assay) F->G H In Vivo Studies F->H

Caption: A generalized workflow for the biological evaluation of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell viability.[6]

  • Cell Seeding : Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Trustworthiness and Reproducibility: This is a highly standardized and reproducible assay. Key to its reliability is accurate cell counting, precise serial dilutions, and consistent incubation times. Including a positive control (e.g., doxorubicin) is essential for validating each experiment.

Protocol 2: DNA Alkylation Assay (Exonuclease III Stop Assay)

This assay determines the specific DNA sequences where the compound binds and alkylates.[7]

  • Oligonucleotide Preparation : Synthesize and purify a 5'-radiolabeled DNA fragment of a known sequence.

  • Drug-DNA Incubation : Incubate the radiolabeled DNA with varying concentrations of the test compound.

  • Exonuclease III Digestion : Treat the drug-DNA adducts with exonuclease III, which digests one strand of the DNA until it is stopped by a covalent adduct.

  • Gel Electrophoresis : Separate the digestion products on a denaturing polyacrylamide sequencing gel.

  • Autoradiography : Visualize the DNA fragments by autoradiography. The appearance of a new band indicates the site of DNA alkylation.

Expertise and Interpretation: This is a more complex assay that requires expertise in handling radiolabeled materials and interpreting sequencing gels. The results provide invaluable information on the sequence specificity of the compound's interaction with DNA.

Comparative Biological Activity
Compound ClassPrimary Mechanism of ActionTypical Potency (IC50)Key Advantages
Pyrrolo[1,2-a]benzodiazepines GABA-A receptor modulation (CNS); potential DNA alkylation (anticancer)Micromolar to nanomolarDiverse biological activities; potential for CNS penetration.
Pyrrolo[2,1-c]benzodiazepines (e.g., Anthramycin) [4]Sequence-specific DNA alkylationPicomolar to nanomolarHigh potency as anticancer agents.
Nitrogen Mustards (e.g., Mechlorethamine) Non-specific DNA alkylationMicromolarBroad-spectrum cytotoxicity.
Classical Benzodiazepines (e.g., Diazepam) GABA-A receptor modulationNanomolarWell-established safety and efficacy for anxiety and seizures.

IV. Conclusion and Future Directions

The 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold presents an intriguing target for the development of novel therapeutics. While its synthesis is not as widely documented as that of its isomers, a reproducible route can be developed by leveraging established chemical transformations. The key to success lies in the careful control of reaction conditions and the thorough characterization of intermediates and the final product.

The biological evaluation of this compound should be guided by its structural similarities to both CNS-active benzodiazepines and DNA-alkylating PBDs. The protocols outlined in this guide provide a robust framework for assessing its potential in both therapeutic areas. A direct comparison with established agents in these classes will be crucial for determining its therapeutic index and potential for further development. Future research should focus on optimizing the synthetic route to improve yields and scalability, as well as exploring the structure-activity relationships of this promising heterocyclic system.

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Head-to-head comparison of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine with diazepam

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of central nervous system therapeutics, the benzodiazepine class has long been a cornerstone for managing anxiety, seizures, and muscle spasms. Diazepam, a classical benzodiazepine, serves as a benchmark for efficacy and safety. This guide provides a detailed head-to-head comparison of the well-established diazepam with the emerging class of pyrrolo[1,2-a][1][2]benzodiazepines, specifically focusing on the potential profile of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. While direct comparative data for this specific analogue is nascent, this document synthesizes existing knowledge on related compounds to offer a predictive comparison and outlines the experimental frameworks necessary for a definitive evaluation.

Molecular Architecture: A Tale of Two Scaffolds

At the heart of their distinct pharmacological profiles lie the unique chemical structures of diazepam and the pyrrolo[1,2-a][1][2]benzodiazepine core.

Diazepam , with its iconic 1,4-benzodiazepine structure, is characterized by a benzene ring fused to a seven-membered diazepine ring. Its chemical name is 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.[3] This structure is the foundation for its interaction with the GABAA receptor.

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine represents a tricyclic system where a pyrrolidine ring is fused to the benzodiazepine core. This fusion introduces a rigid, three-dimensional conformation that is hypothesized to influence receptor binding affinity and selectivity, potentially leading to a differentiated pharmacological and safety profile compared to classical benzodiazepines. While primarily known as a key intermediate in the synthesis of more complex bioactive molecules, its structural relationship to compounds with known CNS activity makes it a compelling subject for investigation.[4]

FeatureDiazepam10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine
Core Structure 1,4-BenzodiazepinePyrrolo[1,2-a][1][2]benzodiazepine
Chemical Name 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine
Key Feature Bicyclic systemTricyclic system with a fused pyrrolidine ring
CAS Number 439-14-522162-53-4

Mechanism of Action: A Shared Target with Potential Nuances

Both diazepam and, hypothetically, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine exert their effects through the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Diazepam acts as a positive allosteric modulator of the GABAA receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This widespread neuronal inhibition underlies its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

The pyrrolo[1,2-a][1][2]benzodiazepine class is also known to interact with the CNS. It is plausible that 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine shares this mechanism. The key differentiator may lie in its affinity and selectivity for different GABAA receptor subtypes. The GABAA receptor is a pentameric protein complex with various subunit compositions (e.g., α1, α2, α3, α5), each mediating different pharmacological effects. The sedative effects of benzodiazepines are primarily mediated by the α1 subunit, while the anxiolytic effects are linked to the α2 and α3 subunits. A compound with higher selectivity for α2/α3 over α1 could theoretically offer anxiolysis with reduced sedation, a highly desirable profile.


GABAA Receptor Modulation by Benzodiazepines.

Pharmacological Profile: A Comparative Overview

Based on data from diazepam and analogues of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, a comparative pharmacological profile can be projected.

Pharmacological EffectDiazepamPredicted Profile for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine
Anxiolytic Well-established efficacy in generalized anxiety disorder and panic disorder.Expected, based on the activity of the pyrrolo[1,2-a][1][2]benzodiazepine class.
Sedative/Hypnotic Potent sedative effects, useful for insomnia but can cause daytime drowsiness.Activity is likely, though the potency relative to diazepam is unknown. Structure may allow for modulation to reduce sedation.
Anticonvulsant Broad-spectrum anticonvulsant activity, used in the management of status epilepticus.The pyrrolo[1,2-a][1][2]benzodiazepine scaffold has demonstrated anticonvulsant properties.[5][6]
Muscle Relaxant Effective for skeletal muscle spasms.Myorelaxant effects are a known property of this class of compounds.[5][6]

One study on a related compound, 8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[,2-a][1][2]benzodiazepine, found it to be equipotent to diazepam in taming and sedative activities in mice, with a significantly higher acute LD50 (greater than 3000 mg/kg p.o.), suggesting a potentially wider therapeutic window.[7]

Experimental Protocols for Head-to-Head Comparison

To definitively compare 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine with diazepam, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine binding site on the GABAA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam).

    • Add increasing concentrations of the test compound (10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine) or diazepam.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2. GABAA Receptor Subtype Selectivity Profiling:

  • Objective: To assess the binding affinity of the test compound for different GABAA receptor subtypes (α1, α2, α3, α5).

  • Methodology:

    • Utilize cell lines stably expressing recombinant human GABAA receptors of defined subunit composition.

    • Perform competitive binding assays as described above for each subtype.

    • Compare the Ki values across the different subtypes to determine the selectivity profile.


Experimental Workflow for Comparative Analysis.

In Vivo Studies

1. Anxiolytic Activity: Elevated Plus Maze (EPM) Test:

  • Objective: To evaluate the anxiolytic-like effects in rodents.

  • Methodology:

    • Administer the test compound or diazepam to mice or rats at various doses.

    • After a set pretreatment time, place the animal at the center of the EPM, which consists of two open and two closed arms.

    • Record the time spent and the number of entries into the open and closed arms for 5 minutes.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

2. Sedative and Motor-Impairing Effects: Rotarod Test:

  • Objective: To assess sedation and motor coordination.

  • Methodology:

    • Train rodents to stay on a rotating rod.

    • Administer the test compound or diazepam.

    • At various time points post-administration, place the animal on the rotarod and measure the latency to fall.

    • A decrease in the time spent on the rod indicates sedative or motor-impairing effects.

3. Anticonvulsant Activity: Pentylenetetrazol (PTZ)-induced Seizure Test:

  • Objective: To determine the anticonvulsant potential.

  • Methodology:

    • Administer the test compound or diazepam to rodents.

    • After the appropriate pretreatment time, administer a convulsive dose of PTZ.

    • Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

    • An increase in the latency to seizures or a reduction in seizure severity indicates anticonvulsant activity.

Conclusion and Future Directions

Diazepam remains a vital therapeutic agent, but its use is tempered by side effects such as sedation and the potential for dependence. The exploration of novel chemical scaffolds like the pyrrolo[1,2-a][1][2]benzodiazepines offers the exciting possibility of developing next-generation CNS therapeutics with improved efficacy and safety profiles. While 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine itself is not yet characterized pharmacologically, its structural class holds significant promise. The experimental framework outlined in this guide provides a clear path for a rigorous head-to-head comparison with diazepam. Future research should focus on the synthesis and comprehensive evaluation of this and related compounds to unlock their full therapeutic potential.

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  • Wouters, J., & Gelbcke, M. (2014). Pyrrolo[1,2-α][1][2]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. Journal of Antimicrobial Chemotherapy, 69(6), 1608–1610. [Link]

  • Zikou, L., & Varvounis, G. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(9), 1133. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine

For the diligent researcher, the journey of scientific discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine, a heterocyclic compound often utilized in drug development and neuroscience research. As this compound is a derivative of the benzodiazepine class, it requires careful handling and disposal to mitigate potential environmental and health risks.[3][4] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Hazard Assessment and Pre-Disposal Considerations

Key Pre-Disposal Checklist:

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Always consult their specific protocols before proceeding.

  • Segregate Waste: Never mix 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can lead to dangerous reactions.[6]

  • Accurate Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is critical when handling any chemical waste. The following PPE is mandatory during all stages of the disposal process:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.Prevents inhalation of the compound.

Step-by-Step Disposal Protocols

The appropriate disposal method for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine is contingent on the quantity and form of the waste. The overarching principle, in line with Environmental Protection Agency (EPA) regulations, is to avoid environmental release.[8] The sewering of hazardous pharmaceutical waste is strictly prohibited.[8]

Disposal of Small Quantities (Research Scale)

For small amounts of pure compound or contaminated materials (e.g., weighing paper, gloves):

  • Containerization: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The container should be compatible with the chemical.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Collection: Arrange for pickup by your institution's licensed hazardous waste contractor.

Disposal of Bulk Quantities or Contaminated Solutions

For larger volumes of the compound or solutions containing it:

  • Waste Stream Identification: Classify the waste as a non-halogenated organic solvent or a specific pharmaceutical waste stream, as directed by your EHS department.

  • Container Selection: Use a designated hazardous waste container appropriate for liquids, ensuring it is properly vented if necessary.

  • Transfer: Carefully transfer the waste into the container using a funnel to prevent spills. This should be done in a well-ventilated area or a fume hood.[2]

  • Labeling and Storage: Securely seal, label, and store the container as described for small quantities.

  • Manifesting: For larger quantities, a hazardous waste manifest will be required by the EPA.[9] This document tracks the waste from your facility to its final disposal site. Your EHS office will manage this process.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

  • Minor Spill (Contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Uncontained):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry to the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

In all cases of exposure, seek prompt medical attention and report the incident to your supervisor and EHS department. Provide a copy of the available SDS for a similar compound to the medical personnel.[5]

Logical Workflow for Disposal Decision-Making

DisposalWorkflowStartWaste Generated:10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepineAssessAssess Waste- Quantity (Small/Bulk)- Form (Solid/Liquid)Start->AssessConsultEHSConsult InstitutionalEHS GuidelinesAssess->ConsultEHSSelectContainerSelect AppropriateLabeled HazardousWaste ContainerConsultEHS->SelectContainerPPEDon Appropriate PPE- Goggles- Gloves- Lab CoatSelectContainer->PPETransferWasteTransfer Waste to Container(in Fume Hood if necessary)PPE->TransferWasteSealAndStoreSeal Container & Store inSatellite Accumulation AreaTransferWaste->SealAndStoreArrangePickupArrange for Pickup byLicensed Waste ContractorSealAndStore->ArrangePickup

Caption: Decision workflow for the proper disposal of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine.

By adhering to these scientifically grounded and safety-first procedures, researchers can ensure the responsible and compliant disposal of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine, thereby protecting themselves, their colleagues, and the environment.

References

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  • Safe handling of hazardous drugs. PMC.

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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. MDPI.

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  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PMC - PubMed Central.

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  • SAFETY DATA SHEET. Fisher Scientific.

  • Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1][2]benzodiazepine-5,11(10H)-dione as anxiolytic agents. PubMed.

  • 5H-Dibenzo(b,e)(1,4)diazepine, 10,11-dihydro-5,10-dimethyl-. PubChem.

  • Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][1][5][10]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. PubMed.

Definitive Guide to Personal Protective Equipment for Handling 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine

Definitive Guide to Personal Protective Equipment for Handling 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine (CAS No. 22162-53-4). Given the limited publicly available toxicological data for this specific molecule, this document is grounded in the precautionary principle, drawing structural analogies to related chemical classes to establish a robust framework for safe handling.

Hazard Assessment: The Rationale for Stringent Controls

A thorough risk assessment is the foundation of laboratory safety. For 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine, we must infer potential hazards from its structural relatives due to the absence of a comprehensive hazard profile.

  • Structural Class: Pyrrolobenzodiazepines (PBDs): This compound belongs to the PBD class. PBDs are recognized as "privileged structures" due to their wide range of biological activities.[3] Many PBDs are highly cytotoxic because they can form covalent bonds with DNA, leading to their investigation and use as potent payloads in antibody-drug conjugates (ADCs) for cancer therapy.[4][5] While the specific activity of this analogue is not defined, its core structure necessitates handling it as a potentially potent and cytotoxic compound.

  • Analogous Compound Hazards: A structurally similar compound, 10,11-Dihydro-5H-dibenz[b,f]azepine, is classified as a skin sensitizer, capable of causing an allergic skin reaction upon contact.[1][6] Precautionary statements for this analogue include wearing protective gloves and avoiding contaminated work clothing from leaving the workplace.[1][6]

Core PPE and Engineering Controls

The primary objective is to minimize exposure through a multi-layered safety approach. Engineering controls are the first line of defense, supplemented by a comprehensive PPE ensemble.

Primary Engineering Control: All manipulations of this compound, whether in solid or solution form, must be performed within a certified chemical fume hood to contain any dust, aerosols, or vapors.

Recommended PPE Ensemble:

  • Hand Protection: Double gloving is mandatory.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A chemical-resistant glove with longer cuffs (e.g., thicker nitrile or neoprene). Gloves must be inspected before each use and changed immediately upon known or suspected contact with the compound.[2]

  • Body Protection: A flame-resistant lab coat is required.[7] For procedures with a higher risk of splashes or solid dispersal (e.g., large-scale transfers, scraping dried material), disposable coveralls worn over normal laboratory attire are recommended.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn at all times.[1][2][7]

    • Required for Splash/Pressure Risk: A full-face shield must be worn over safety glasses or goggles when handling solutions greater than 1 liter, working with reactions under positive or negative pressure, or any operation with a heightened risk of explosion or splashing.[2][7]

  • Respiratory Protection:

    • Administrative and engineering controls (i.e., a fume hood) should be the primary method to control exposure.[2]

    • If there is a risk of generating and inhaling dust outside of a containment system (e.g., cleaning a large spill, failure of a fume hood), a NIOSH-approved respirator is required.[8][9] For weighing solids, it is strongly advised to use a vented balance enclosure or perform the task in a fume hood.

Operational and Disposal Plans

Procedural diligence is critical to ensuring safety. The following protocols outline step-by-step guidance for common laboratory tasks and waste management.

PPE Selection Summary

The level of PPE required is dictated by the specific task and the potential for exposure.

Task Physical Form Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
WeighingSolid< 1 gDouble NitrileSafety GogglesLab CoatFume Hood / Vented Enclosure
WeighingSolid> 1 gDouble NitrileSafety GogglesLab CoatFume Hood / Vented Enclosure
Solution PrepLiquid< 1 LDouble NitrileSafety GogglesLab CoatFume Hood
Solution PrepLiquid> 1 LDouble NitrileGoggles & Face ShieldLab CoatFume Hood
Reaction WorkupLiquid/SolidAnyDouble NitrileGoggles & Face ShieldLab CoatFume Hood
Spill CleanupSolid/LiquidAnyDouble Nitrile/NeopreneGoggles & Face ShieldLab Coat/CoverallsRequired if outside fume hood
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_WorkflowstartStart: Assess Tasktask_formSolid or Liquid?start->task_formsolid_locationHandling Location?task_form->solid_locationSolidliquid_scaleVolume > 1L orSplash Risk?task_form->liquid_scaleLiquidin_hoodIn Fume Hood orVented Enclosuresolid_location->in_hoodContainedout_hoodOutside Containment(Emergency/Spill)solid_location->out_hoodNot Containedlow_risk_liquidNoliquid_scale->low_risk_liquidNohigh_risk_liquidYesliquid_scale->high_risk_liquidYesppe_baseCore PPE:- Double Nitrile Gloves- Lab Coat- Safety Gogglesin_hood->ppe_baseout_hood->ppe_baseppe_face_shieldAdd Face Shieldout_hood->ppe_face_shieldppe_respiratorAdd NIOSH-ApprovedRespiratorout_hood->ppe_respiratorlow_risk_liquid->ppe_basehigh_risk_liquid->ppe_basehigh_risk_liquid->ppe_face_shield

Caption: PPE Selection Workflow for Handling the Compound.

Accidental Release and Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or outside of a fume hood.

  • Don Appropriate PPE: Before re-entering the area, don the highest level of recommended PPE, including double gloves, chemical splash goggles, a face shield, a lab coat (or disposable coveralls), and, if outside a fume hood, a respirator.

  • Contain the Spill:

    • For Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For Solids: Gently cover the powder with a damp paper towel to avoid raising dust.

  • Decontaminate (Optional but Recommended): Prepare a deactivating slurry. Studies suggest that activated carbon can be an effective universal adsorbent for pharmaceutical compounds.[10] Liberally cover the contained spill with activated carbon.

  • Clean Up: Carefully scoop the contained material and absorbent into a designated hazardous waste container. Work from the outside of the spill inward.

  • Final Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, disposing of all disposable items into the hazardous waste stream. Wash hands and arms thoroughly with soap and water.

Waste Disposal Plan

All materials contaminated with 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine must be treated as hazardous waste.

  • Solid Waste: This includes unused compound, contaminated consumables (e.g., silica gel, filter paper), and used PPE. Place in a clearly labeled, sealed, and puncture-proof hazardous waste container.[1]

  • Liquid Waste: This includes reaction mother liquors and solvent rinses. Collect in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not pour any amount down the drain.

  • Sharps: Contaminated needles, scalpels, or glass pipettes must be placed in a designated sharps container for hazardous chemical waste.

Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Wash with soap and water. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

Always provide a copy of available safety information, such as an SDS for a related compound, to the responding medical personnel.

References

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]

  • American Chemistry Council. Protective Equipment. Available from: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • Antonelou, M., & Mantzourani, E. (2019). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 24(15), 2779. Available from: [Link]

  • Zloza, A., et al. (2020). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Antibodies, 9(4), 65. Available from: [Link]

  • Naraharisetti, P. K., et al. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research, 32(12), 3991-3999. Available from: [Link]

  • Mantzourani, E., & Pitsinos, E. N. (2020). From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs). Pharmaceuticals, 13(5), 95. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.